Ethyl 2,5-dichlorobenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2,5-dichlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSZYWIKNIZKJAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00188610 | |
| Record name | Ethyl 2,5-dichlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00188610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35112-27-7 | |
| Record name | Benzoic acid, 2,5-dichloro-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35112-27-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2,5-dichloro-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035112277 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2,5-dichloro-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl 2,5-dichlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00188610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2,5-dichlorobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.597 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Spectroscopic Characterization of Ethyl 2,5-dichlorobenzoate
Introduction
Ethyl 2,5-dichlorobenzoate is a chemical intermediate of significant interest in the synthesis of pharmaceuticals, agrochemicals, and other specialty organic compounds. Its molecular structure, characterized by a dichlorinated benzene ring attached to an ethyl ester group, necessitates precise analytical techniques for confirmation and purity assessment. This guide provides an in-depth analysis of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As specialists in the field, we will not only present the data but also delve into the rationale behind the expected spectral features, offering a comprehensive resource for researchers and professionals in drug development and chemical synthesis.
The structural integrity of such intermediates is paramount to the safety and efficacy of the final product. Therefore, a thorough understanding of its spectroscopic fingerprint is not merely an academic exercise but a critical component of quality control and process development.
Molecular Structure and Spectroscopic Overview
Before delving into the specifics of each technique, it is essential to visualize the molecule at the heart of our discussion. The structure of this compound dictates the spectroscopic data we will observe.
Physical properties of Ethyl 2,5-dichlorobenzoate (boiling point, melting point)
An In-depth Technical Guide to the Physical Properties of Ethyl 2,5-dichlorobenzoate
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the critical physical properties of this compound (CAS No. 35112-27-7), with a specific focus on its boiling and melting points. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document moves beyond mere data presentation. It delves into the causality behind experimental choices, outlines robust, self-validating protocols, and grounds its claims in authoritative references. Understanding these properties is paramount for applications ranging from reaction parameter control and purification to quality assurance and regulatory compliance.
This compound is a key chemical intermediate used in the synthesis of various pharmaceuticals, agrochemicals, and other complex organic molecules.[1][2] Its molecular structure, featuring a dichlorinated benzene ring and an ethyl ester group, dictates its physical behavior and reactivity. Accurate characterization of its physical state, boiling point, and thermal transitions is a prerequisite for its effective use in any laboratory or industrial setting.
Summary of Physicochemical Properties
The fundamental physical properties of this compound are summarized below. This data provides a foundational reference for handling, process design, and experimental setup.
| Property | Value | Source |
| CAS Number | 35112-27-7 | [3][4] |
| Molecular Formula | C₉H₈Cl₂O₂ | [1][3] |
| Molecular Weight | 219.06 g/mol | [1][5] |
| Physical State | Colorless to pale orange/green clear liquid (at 20°C) | [6] |
| Boiling Point | 270-271 °C (at 760 mmHg) | [1] |
| Density | 1.31 g/cm³ | [1] |
| Melting Point | Not Applicable (Liquid at room temperature) | [1] |
As indicated, this compound is a liquid under standard ambient conditions. Consequently, a melting point determination is not a routine quality control parameter. Instead, its freezing point or glass transition temperature would be relevant for specialized low-temperature applications, typically determined via advanced thermal analysis.
Boiling Point Determination: Principles and Protocols
The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure, leading to the formation of vapor bubbles throughout the bulk of the liquid.[7] For a pure substance, this occurs over a very narrow temperature range. The presence of non-volatile impurities typically elevates the boiling point, while volatile impurities can either lower or raise it, and almost always broaden the boiling range. Therefore, a sharp, constant boiling point is a reliable indicator of high purity.
Causality in Method Selection
The choice of method for boiling point determination is dictated by the available sample volume and the required precision.
-
Distillation Method: Ideal for larger volumes (>5 mL), this technique is often integrated into the purification process itself. It provides a highly accurate boiling point for the bulk material while simultaneously removing impurities.[8]
-
Micro-Boiling Point (Micro-Reflux) Method: When sample quantities are limited (0.5-2 mL), as is common in research and development, this method is superior. It is accurate, conserves material, and provides a reliable measurement from a small sample volume.
-
Capillary Method: Suitable for very small quantities, this technique involves observing the temperature at which a stream of bubbles from an inverted capillary ceases and the liquid is drawn into the capillary upon cooling.[7]
Experimental Protocol: Micro-Boiling Point (Micro-Reflux) Determination
This protocol offers a robust system for accurately determining the boiling point of a small liquid sample, ensuring thermal equilibrium between the liquid and vapor phases for a precise reading.
Principle: The sample is heated to a gentle reflux within a small test tube. The thermometer bulb is positioned in the vapor phase above the liquid surface. At thermal equilibrium, the temperature of the condensing vapor is equal to the boiling point of the liquid at the ambient pressure.
Step-by-Step Methodology:
-
Apparatus Setup: Place a heating block on a magnetic stirrer hotplate. Clamp a small test tube (e.g., 150mm diameter) so it is suspended in the heating block.
-
Sample Preparation: Using a Pasteur pipette, add approximately 0.5 mL of this compound into the test tube along with a small magnetic stir bar to prevent bumping.
-
Thermometer Placement: Secure a calibrated thermometer with a clamp, lowering it into the test tube. The thermometer bulb must be positioned approximately 1 cm above the surface of the liquid to measure the vapor temperature accurately.
-
Heating and Observation: Turn on the stirrer to ensure gentle mixing. Begin heating the block. Observe the sample until it begins to boil and a ring of condensing vapor (the reflux ring) becomes visible on the test tube walls.
-
Equilibration and Measurement: Adjust the heating rate to maintain a gentle reflux. The reflux ring should be stable at or just below the level of the thermometer bulb. Allow the temperature reading to stabilize for several minutes. This stable temperature is the observed boiling point.
-
Pressure Correction: Record the ambient atmospheric pressure. If it deviates significantly from standard pressure (760 mmHg), the observed boiling point can be corrected using a pressure nomograph or appropriate formula.
Workflow Diagram: Micro-Boiling Point Determination
Caption: Workflow for Micro-Boiling Point Measurement.
Melting Point: Theoretical Considerations for a Liquid Compound
For a pure crystalline solid, the melting point is the temperature at which it transitions from the solid to the liquid phase. This transition is sharp and characteristic. The presence of impurities disrupts the crystal lattice, typically causing the melting point to be lower and occur over a broader temperature range.[9][10] This phenomenon, known as melting point depression, is a cornerstone of purity determination in organic chemistry.[11]
Since this compound is a liquid at room temperature, it does not have a "melting point" in the conventional sense. The relevant thermal transition is its freezing point, the temperature at which it solidifies upon cooling. For specialized applications requiring knowledge of its solid-phase behavior, Differential Scanning Calorimetry (DSC) is the authoritative method.
Advanced Technique: Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[12] It can precisely detect phase transitions like melting and freezing.
Principle of Freezing Point Determination by DSC:
-
A small, weighed sample of this compound is placed in a hermetically sealed aluminum pan.
-
The sample and an empty reference pan are placed in the DSC cell.
-
The cell is cooled at a controlled rate (e.g., 10 °C/min).
-
As the sample freezes (crystallizes), it releases latent heat of fusion. This exothermic event is detected by the instrument as a difference in heat flow compared to the reference.
-
The resulting peak on the thermogram indicates the freezing point, with the onset temperature of the peak typically reported as the freezing temperature.
Conceptual Workflow: DSC Analysis
Caption: Conceptual workflow for DSC freezing point analysis.
The Nexus of Synthesis, Purity, and Physical Properties
This compound is typically synthesized via the Fischer esterification of 2,5-dichlorobenzoic acid with ethanol, catalyzed by a strong acid like sulfuric acid.[2] The purity of the final product is critically dependent on the completion of the reaction and the effective removal of starting materials (the carboxylic acid and ethanol), the catalyst, and any side products.
The presence of unreacted 2,5-dichlorobenzoic acid (a solid) would manifest as an impurity that could affect the boiling point. More significantly, residual water or ethanol would depress the initial boiling point and cause the temperature to rise as the lower-boiling components are distilled off, resulting in a wide boiling range. A sharp boiling point (e.g., within a 1-2 °C range) for this compound is therefore a strong validation of its purity, indicating the successful removal of such impurities during workup and purification (e.g., by distillation).
Conclusion
The physical properties of this compound, particularly its boiling point of 270-271 °C, are defining characteristics that are intrinsically linked to its purity. As a liquid at ambient temperatures, its melting point is not a standard parameter, but its freezing point can be precisely determined by DSC if required. For professionals in research and drug development, the rigorous application of validated protocols, such as the micro-reflux method for boiling point determination, is essential. This ensures the quality and consistency of the material, which is foundational to reliable and reproducible scientific outcomes.
References
- 1. lookchem.com [lookchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Ethyl-2,5-dichlorobenzoate [webbook.nist.gov]
- 4. This compound | 35112-27-7 [amp.chemicalbook.com]
- 5. 35112-27-7 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 6. This compound | 35112-27-7 | TCI Deutschland GmbH [tcichemicals.com]
- 7. Video: Boiling Points - Concept [jove.com]
- 8. vernier.com [vernier.com]
- 9. SSERC | Melting point determination [sserc.org.uk]
- 10. Melting point determination | Resource | RSC Education [edu.rsc.org]
- 11. southalabama.edu [southalabama.edu]
- 12. westlab.com [westlab.com]
A Technical Guide to the Solubility of Ethyl 2,5-dichlorobenzoate in Common Organic Solvents
Foreword: Navigating the Solubility Landscape for a Key Intermediate
In the realms of pharmaceutical synthesis, agrochemical formulation, and materials science, the precise understanding of a compound's solubility is not merely an academic exercise; it is a cornerstone of process development, formulation efficacy, and product stability. Ethyl 2,5-dichlorobenzoate, a versatile aromatic ester, serves as a critical intermediate in the synthesis of a variety of target molecules, including pharmaceuticals and insecticides.[1] Its dissolution behavior in organic solvents is a pivotal parameter that dictates reaction kinetics, purification strategies, and the ultimate formulation of end-products.
Physicochemical Profile of this compound
A thorough understanding of a solute's intrinsic properties is the first step in predicting its solubility behavior. The molecular structure of this compound, presented below, provides initial clues.
Molecular Structure:
References
A Comprehensive Technical Guide to the Synthesis of Ethyl 2,5-dichlorobenzoate
<-2>
Abstract
This technical guide provides an in-depth exploration of the synthesis of Ethyl 2,5-dichlorobenzoate, a key intermediate in the pharmaceutical and agrochemical industries.[1] The focus of this document is the Fischer esterification of 2,5-dichlorobenzoic acid with ethanol, catalyzed by a strong acid. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, field-proven experimental protocol, and discuss methods for purification and characterization. This guide is intended for researchers, scientists, and professionals in drug development, offering a blend of theoretical principles and practical insights to ensure a successful and efficient synthesis.
Introduction: The Significance of this compound
This compound is a vital chemical intermediate.[2] Its structural motif is a precursor to a variety of more complex molecules, including pharmaceuticals and plant growth regulators.[1][3] The reliable and high-yield synthesis of this compound is therefore of considerable importance. The most common and economically viable method for its preparation is the Fischer esterification of 2,5-dichlorobenzoic acid.[3][4] This reaction, while classic, requires careful control of conditions to maximize yield and purity.
The Heart of the Synthesis: Understanding the Fischer Esterification Mechanism
The Fischer esterification is a reversible, acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[5][6] The use of a strong acid catalyst, typically concentrated sulfuric acid, is crucial for the reaction to proceed at a reasonable rate.[7][8]
The mechanism can be described in the following key steps:[9][10]
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the 2,5-dichlorobenzoic acid by the sulfuric acid catalyst. This step increases the electrophilicity of the carbonyl carbon.[9][10]
-
Nucleophilic Attack by Ethanol: The alcohol (ethanol) then acts as a nucleophile, attacking the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.[9]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[5]
-
Elimination of Water: The lone pair of electrons on the remaining hydroxyl group pushes out a molecule of water, reforming the carbonyl group and generating a protonated ester.
-
Deprotonation: Finally, a base (such as water or the conjugate base of the catalyst) removes the proton from the carbonyl oxygen, regenerating the acid catalyst and yielding the final ester product, this compound.[10]
Since the reaction is in equilibrium, strategies must be employed to drive it towards the product side. This is typically achieved by using an excess of one of the reactants (usually the less expensive one, in this case, ethanol) or by removing water as it is formed.[4][11] Concentrated sulfuric acid also acts as a dehydrating agent, further shifting the equilibrium to favor the formation of the ester.[7][8]
Experimental Protocol: A Step-by-Step Guide
This protocol is designed for the laboratory-scale synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Notes |
| 2,5-Dichlorobenzoic acid | 191.01[12] | 10.0 g (0.052 mol) | Starting material |
| Ethanol (absolute) | 46.07[13] | 50 mL (excess) | Reactant and solvent |
| Concentrated Sulfuric Acid | 98.08[14] | 2.0 mL | Catalyst |
| Saturated Sodium Bicarbonate Solution | - | As needed | For neutralization |
| Anhydrous Sodium Sulfate | - | As needed | For drying |
| Diethyl Ether | - | As needed | For extraction |
Equipment
-
250 mL Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel (250 mL)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
pH paper
Reaction Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Detailed Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 10.0 g of 2,5-dichlorobenzoic acid and 50 mL of absolute ethanol.
-
Catalyst Addition: While stirring, slowly and carefully add 2.0 mL of concentrated sulfuric acid to the mixture. Caution: The addition of sulfuric acid to ethanol is exothermic and should be done slowly to control the temperature rise.[14]
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue to reflux with stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Reaction Quench: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing approximately 100 mL of cold water.
-
Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel. Extract the product with diethyl ether (3 x 50 mL). Combine the organic layers.
-
Neutralization: Wash the combined organic extracts with a saturated sodium bicarbonate solution until the effervescence ceases.[15] This step is crucial to remove any unreacted carboxylic acid and the sulfuric acid catalyst. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.[15]
-
Solvent Removal: Decant or filter the dried organic solution into a pre-weighed round-bottom flask and remove the solvent using a rotary evaporator.
-
Product Isolation: The resulting crude product is this compound, which should be a clear to pale yellow oil.[2] For higher purity, the product can be further purified by vacuum distillation.
Characterization and Analysis
The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques:
-
Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic strong absorption band for the ester carbonyl (C=O) group around 1720-1740 cm⁻¹. The absence of a broad O-H stretch from the carboxylic acid starting material (around 2500-3300 cm⁻¹) indicates the completion of the reaction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will show a triplet and a quartet corresponding to the ethyl group protons, and signals in the aromatic region for the protons on the dichlorinated benzene ring.
-
¹³C NMR: The spectrum will display a signal for the ester carbonyl carbon around 165 ppm, signals for the aromatic carbons, and signals for the carbons of the ethyl group.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the purity of the sample and confirm the molecular weight of the product (219.07 g/mol ).[16]
Troubleshooting and Field-Proven Insights
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Increase reflux time or use a Dean-Stark apparatus to remove water. |
| Loss of product during work-up | Ensure complete extraction and minimize transfers. Be careful not to discard the organic layer. | |
| Product is an oil but contains starting material | Incomplete reaction | Repeat the reaction with a longer reflux time or a slight excess of sulfuric acid. |
| Inefficient neutralization | Ensure thorough washing with sodium bicarbonate solution to remove all acidic components. | |
| Product is cloudy or contains water | Incomplete drying | Use more anhydrous sodium sulfate or allow for a longer drying time. |
Safety Precautions: A Self-Validating System
A robust safety protocol is integral to any chemical synthesis. The following precautions must be strictly adhered to:
-
2,5-Dichlorobenzoic acid: Causes skin and serious eye irritation. May cause respiratory irritation.[17][18] Avoid inhalation of dust and contact with skin and eyes.[19]
-
Ethanol: Highly flammable liquid and vapor.[13][20] Keep away from heat, sparks, and open flames.[21] Causes serious eye irritation.[22]
-
Concentrated Sulfuric Acid: Causes severe skin burns and eye damage.[23] Reacts violently with water.[14] Always add acid to the solvent slowly and with cooling. Wear appropriate acid-resistant gloves, safety goggles, and a lab coat.[24][25]
-
General Handling: All manipulations should be performed in a certified chemical fume hood.[19] Ensure that an emergency eyewash station and safety shower are readily accessible.[23] Dispose of all chemical waste according to institutional and local regulations.
Conclusion
The Fischer esterification of 2,5-dichlorobenzoic acid provides a reliable and scalable method for the synthesis of this compound. By understanding the underlying reaction mechanism and adhering to a well-defined experimental protocol with stringent safety measures, researchers can consistently obtain high yields of a pure product. The insights and detailed procedures outlined in this guide are intended to empower scientists in their research and development endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. lookchem.com [lookchem.com]
- 3. 2,5-dichlorobenzoic acid methyl ester [sitem.herts.ac.uk]
- 4. byjus.com [byjus.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. athabascau.ca [athabascau.ca]
- 7. quora.com [quora.com]
- 8. homework.study.com [homework.study.com]
- 9. researchgate.net [researchgate.net]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. 2,5-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. carlroth.com:443 [carlroth.com:443]
- 14. Sulfuric Acid 6 M - 18 M (Concentrated) SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 15. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 16. Ethyl-2,5-dichlorobenzoate [webbook.nist.gov]
- 17. fishersci.com [fishersci.com]
- 18. 2,5-二氯苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 19. 2,5-Dichlorobenzoic acid(50-79-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 20. chemos.de [chemos.de]
- 21. safetymanagementkey.com [safetymanagementkey.com]
- 22. gpreinc.com [gpreinc.com]
- 23. fishersci.com [fishersci.com]
- 24. carlroth.com:443 [carlroth.com:443]
- 25. chemos.de [chemos.de]
An In-depth Technical Guide on the Esterification of 2,5-Dichlorobenzoic Acid
This guide provides a comprehensive technical overview of the esterification of 2,5-dichlorobenzoic acid, a critical transformation in the synthesis of various agrochemicals and pharmaceutical intermediates.[1][2] We will delve into the mechanistic nuances, compare prevalent synthetic strategies, and provide actionable protocols for researchers, scientists, and drug development professionals.
Introduction: The Significance of 2,5-Dichlorobenzoic Acid and its Esters
2,5-Dichlorobenzoic acid is a substituted aromatic carboxylic acid characterized by the presence of two chlorine atoms on the benzene ring.[3] This substitution pattern significantly influences its chemical reactivity. The esters derived from this acid, such as methyl 2,5-dichlorobenzoate, are valuable as plant growth regulators, fungicides, and as intermediates in the synthesis of more complex molecules.[2][4] Understanding the mechanistic details of its esterification is paramount for optimizing reaction conditions, improving yields, and ensuring product purity.
The Challenge: Steric and Electronic Effects in Esterification
The esterification of 2,5-dichlorobenzoic acid is not as straightforward as that of unsubstituted benzoic acid. Two key factors come into play:
-
Steric Hindrance: The chlorine atom at the ortho (C2) position presents a significant steric barrier.[5] This "ortho effect" can hinder the approach of the alcohol nucleophile to the carbonyl carbon of the carboxylic acid.[5][6][7] This steric strain forces the carboxyl group to twist out of the plane of the benzene ring, which can inhibit resonance between the carboxyl group and the phenyl ring.[5][6][8]
-
Electronic Effects: The two chlorine atoms are electron-withdrawing groups. This electronic influence increases the acidity of the carboxylic acid, which can be a favorable factor in some esterification methods.[5] However, it also deactivates the benzene ring, which is a consideration in certain reaction pathways.
These competing effects necessitate a careful selection of the esterification method to achieve efficient conversion.
Mechanistic Pathways for Esterification
Several methods can be employed for the esterification of 2,5-dichlorobenzoic acid. We will explore the mechanisms of the most relevant and widely used techniques.
Fischer-Speier Esterification: The Classic Acid-Catalyzed Approach
The Fischer-Speier esterification is a traditional and widely used method involving the reaction of a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[9][10][11]
Mechanism:
The reaction proceeds through a series of equilibrium steps:[9][10][11][12]
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the 2,5-dichlorobenzoic acid, making the carbonyl carbon more electrophilic.[10][12]
-
Nucleophilic Attack by Alcohol: A molecule of the alcohol acts as a nucleophile and attacks the activated carbonyl carbon.[10][13]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[9][12]
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water.[9][12]
-
Deprotonation: The protonated ester is deprotonated by a base (such as another molecule of the alcohol or the conjugate base of the catalyst) to yield the final ester product and regenerate the acid catalyst.[12][13]
To drive the equilibrium towards the product side, it is common practice to use a large excess of the alcohol or to remove the water formed during the reaction, for instance, by azeotropic distillation.[9][10][11]
Logical Flow of Fischer-Speier Esterification:
Caption: Workflow of the Fischer-Speier esterification mechanism.
Steglich Esterification: A Milder Alternative for Sensitive Substrates
For substrates that are sensitive to strong acidic conditions, the Steglich esterification offers a milder and often more efficient alternative.[14][15] This method utilizes a coupling agent, typically a carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[14][16][17][18]
Mechanism:
The Steglich esterification proceeds through the following key steps:[16][19]
-
Activation of the Carboxylic Acid: The carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate.[16]
-
Acyl Transfer to DMAP: DMAP, being a more potent nucleophile than the alcohol, attacks the O-acylisourea intermediate. This forms a reactive N-acylpyridinium species. This step is crucial as it prevents a competing side reaction, a 1,3-rearrangement of the O-acylisourea to a stable and unreactive N-acylurea.[16][17]
-
Nucleophilic Attack by Alcohol: The alcohol then attacks the highly electrophilic acyl group of the N-acylpyridinium intermediate.
-
Product Formation: This attack leads to the formation of the desired ester and regenerates the DMAP catalyst. The DCC is consumed in the reaction, forming the insoluble dicyclohexylurea (DCU) byproduct, which can be removed by filtration.[17]
Logical Flow of Steglich Esterification:
Caption: Workflow of the Steglich esterification mechanism.
Other Esterification Methods
While Fischer-Speier and Steglich esterification are the most common, other methods can be considered:
-
Reaction with Alkyl Halides: The carboxylate salt of 2,5-dichlorobenzoic acid, formed by reaction with a base, can undergo nucleophilic substitution with an alkyl halide (e.g., methyl iodide) to form the corresponding ester.[15][20] This method is advantageous when the alcohol is precious or when acidic conditions are to be avoided.
-
Conversion to Acyl Chloride: 2,5-Dichlorobenzoic acid can be converted to its more reactive acyl chloride derivative using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[15] The resulting acyl chloride readily reacts with an alcohol to form the ester. This is a two-step process but is often very efficient.[15]
Comparative Analysis of Esterification Methods
| Method | Advantages | Disadvantages | Best Suited For |
| Fischer-Speier | Inexpensive reagents; simple procedure.[9] | Requires excess alcohol; reversible reaction; harsh acidic conditions may not be suitable for sensitive substrates.[14][15] | Large-scale synthesis where the alcohol is inexpensive and the substrate is acid-stable. |
| Steglich | Mild reaction conditions; high yields; suitable for sterically hindered and acid-sensitive substrates.[14][16][17] | More expensive reagents (DCC/EDC, DMAP); formation of byproduct (DCU) requires removal.[14] | Laboratory-scale synthesis of complex or sensitive esters. |
| Alkyl Halides | Mild conditions; avoids strong acids. | Alkyl halides can be toxic; potential for side reactions if other nucleophilic sites are present.[15] | Cases where the alcohol is not readily available or when strictly non-acidic conditions are required. |
| Acyl Chloride | High reactivity; generally high yields. | Two-step process; reagents like thionyl chloride are corrosive and require careful handling.[15] | Situations where high reactivity is needed to overcome steric hindrance. |
Experimental Protocols
Protocol for Fischer-Speier Esterification of 2,5-Dichlorobenzoic Acid with Methanol
This protocol is adapted from a documented synthesis of mthis compound.[1]
Materials:
-
2,5-Dichlorobenzoic acid (10 mmol, 2.05 g)
-
Absolute methanol (50 ml)
-
Concentrated sulfuric acid (a few drops)
Procedure:
-
Combine 2,5-dichlorobenzoic acid and absolute methanol in a round-bottom flask equipped with a reflux condenser.
-
Carefully add a few drops of concentrated sulfuric acid to the mixture.
-
Heat the mixture to reflux and maintain for 5 hours.[1]
-
After cooling to room temperature, remove the excess methanol by distillation.
-
The resulting solid residue is filtered off and washed with water.
-
Recrystallize the crude product from 30% ethanol to obtain pure mthis compound.[1]
Expected Yield: 88%[1]
Protocol for Steglich Esterification of a Sterically Hindered Carboxylic Acid
This is a general protocol that can be adapted for 2,5-dichlorobenzoic acid.
Materials:
-
2,5-Dichlorobenzoic acid (1 equivalent)
-
Alcohol (1-1.5 equivalents)
-
DCC (1.1 equivalents)
-
DMAP (0.1 equivalents)
-
Dichloromethane (anhydrous)
Procedure:
-
Dissolve 2,5-dichlorobenzoic acid, the alcohol, and DMAP in anhydrous dichloromethane in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath (0 °C).
-
In a separate flask, dissolve DCC in a small amount of anhydrous dichloromethane.
-
Add the DCC solution dropwise to the reaction mixture with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography or recrystallization.
Conclusion
The esterification of 2,5-dichlorobenzoic acid is a process where the choice of methodology is dictated by the scale of the reaction, the sensitivity of the substrates, and economic considerations. For large-scale, cost-effective synthesis, the Fischer-Speier method remains a viable option, provided the inherent equilibrium limitations are addressed. For more delicate or sterically demanding applications, particularly in a research and development setting, the Steglich esterification provides a mild and highly effective route. A thorough understanding of the underlying mechanisms is crucial for any scientist aiming to optimize these important transformations in their synthetic endeavors.
References
- 1. Methyl 2,5-dichlorobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mthis compound | C8H6Cl2O2 | CID 17947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,5-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,5-dichlorobenzoic acid methyl ester [sitem.herts.ac.uk]
- 5. Ortho effect - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. cgchemistrysolutions.co.in [cgchemistrysolutions.co.in]
- 9. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 10. Fischer Esterification [organic-chemistry.org]
- 11. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 12. psiberg.com [psiberg.com]
- 13. byjus.com [byjus.com]
- 14. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 15. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 16. Steglich Esterification [organic-chemistry.org]
- 17. Steglich esterification - Wikipedia [en.wikipedia.org]
- 18. synarchive.com [synarchive.com]
- 19. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ias.ac.in [ias.ac.in]
IUPAC name and synonyms for Ethyl 2,5-dichlorobenzoate
An In-Depth Technical Guide to Ethyl 2,5-Dichlorobenzoate for Scientific Professionals
Introduction
This compound is a significant chemical intermediate with a diverse range of applications, from pharmaceutical synthesis to agrochemicals and perfumery.[1] Its disubstituted chlorinated benzene ring structure makes it a versatile scaffold for building molecular complexity, offering specific steric and electronic properties that are valuable in drug design and materials science. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, analytical characterization, and applications, tailored for researchers, chemists, and professionals in drug development.
Chemical Identity and Nomenclature
Proper identification is the cornerstone of chemical research and development. This compound is known by several names and identifiers across various chemical databases and regulatory bodies.
The formally recognized IUPAC name for this compound is This compound .[2][3]
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
|---|---|
| IUPAC Name | This compound[2][3][4] |
| Synonyms | 2,5-Dichlorobenzoic acid ethyl ester; Benzoic acid, 2,5-dichloro-, ethyl ester; RARECHEM AL BI 0427[5][6] |
| CAS Number | 35112-27-7[1][2][6][7][8] |
| Molecular Formula | C₉H₈Cl₂O₂[1][5][7][8] |
| Molecular Weight | 219.06 g/mol [1][5][7][8] |
| InChIKey | JSZYWIKNIZKJAN-UHFFFAOYSA-N[2][3][5] |
| Canonical SMILES | CCOC(=O)c1cc(Cl)ccc1Cl[5][9] |
Physicochemical Properties
The physical and chemical properties of this compound dictate its handling, storage, and reaction conditions. It is characterized as a clear liquid, which is highly soluble in common organic solvents.[1]
Table 2: Key Physicochemical Properties
| Property | Value |
|---|---|
| Appearance | Colorless to light orange/green clear liquid[1] |
| Boiling Point | 270-271 °C[1] |
| Density | 1.31 g/cm³[1] |
| Refractive Index | 1.5360[1] |
| Vapor Pressure | 0.00357 mmHg at 25°C[1] |
| Storage | Store in a dry, sealed container at room temperature[1][10] |
Synthesis and Manufacturing
The most common and industrially viable method for synthesizing this compound is through the Fischer esterification of its corresponding carboxylic acid.
Reaction Principle
The synthesis involves the reaction of 2,5-dichlorobenzoic acid with anhydrous ethanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid. The catalyst's role is crucial; it protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the ethanol. The reaction is reversible, so it is typically conducted under reflux conditions to drive the equilibrium towards the formation of the ester product by removing water as it is formed.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Laboratory Scale Synthesis
This protocol outlines a standard procedure for the synthesis of this compound.
Materials:
-
2,5-Dichlorobenzoic acid (1 equiv.)
-
Anhydrous Ethanol (10-20 equiv., serves as reactant and solvent)
-
Concentrated Sulfuric Acid (0.1 equiv.)
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate
-
Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,5-dichlorobenzoic acid and anhydrous ethanol.
-
Catalyst Addition: Slowly add concentrated sulfuric acid to the stirring mixture. The addition is exothermic and should be done carefully.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup - Quenching: After the reaction is complete, cool the mixture to room temperature. Slowly pour the mixture into a beaker of ice water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether) three times.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine. The bicarbonate wash must be done carefully to vent any CO₂ gas produced.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
-
Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude ester by vacuum distillation to obtain pure this compound.
Applications in Research and Development
The utility of this compound stems from its status as a versatile chemical intermediate.
-
Pharmaceutical Manufacturing: It serves as a key building block in the synthesis of more complex active pharmaceutical ingredients (APIs).[1] The chlorine atoms provide sites for nucleophilic substitution or cross-coupling reactions, while the ester can be hydrolyzed back to a carboxylic acid or converted to an amide, enabling a wide range of molecular elaborations.
-
Agrochemicals: It is an active ingredient in some insecticides, where its chemical structure contributes to its efficacy in pest control.[1] The related compound, mthis compound, is used as a plant growth regulator and fungicide.[11][12][13]
-
Perfumery: Due to its characteristic strong, sweet odor, it is utilized as a fragrance component in perfumes and colognes.[1]
-
General Chemical Synthesis: It is also used as an intermediate in the production of dyes, plastics, and resins, highlighting its versatility across different chemical industries.[1]
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of this compound. This is typically achieved through a combination of spectroscopic and chromatographic techniques.
Caption: Standard analytical workflow for the characterization of a chemical compound.
Spectroscopic Analysis
-
¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the proton environment. The spectrum should show a triplet and a quartet characteristic of the ethyl group, along with signals in the aromatic region corresponding to the three protons on the dichlorinated benzene ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Reveals the number of unique carbon environments. Key signals include the carbonyl carbon of the ester (around 165 ppm), carbons of the ethyl group, and the six distinct carbons of the aromatic ring.
-
IR (Infrared) Spectroscopy: Used to identify functional groups. A strong absorption band around 1720-1740 cm⁻¹ is indicative of the C=O (ester) stretching vibration.[14] C-O stretching and aromatic C-Cl stretching bands will also be present.[3]
-
MS (Mass Spectrometry): Determines the molecular weight and fragmentation pattern. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight (219.06 g/mol ).[2][3] The characteristic isotopic pattern of two chlorine atoms (M, M+2, M+4 peaks in a ~9:6:1 ratio) is a definitive feature for confirming the presence of the dichlorinated structure.
Chromatographic Analysis Protocol: GC/MS
Gas Chromatography coupled with Mass Spectrometry (GC/MS) is the preferred method for assessing purity and confirming identity.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
-
Instrument Setup:
-
GC Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injection: Inject 1 µL of the sample solution into the GC inlet, typically in split mode.
-
Temperature Program: Start with an initial oven temperature of ~80°C, hold for 1-2 minutes, then ramp up to ~280°C at a rate of 10-20°C/min.
-
Carrier Gas: Use Helium at a constant flow rate.
-
-
MS Detection: Set the mass spectrometer to scan in Electron Ionization (EI) mode over a mass range of 40-400 amu.
-
Data Analysis:
-
Purity: The purity is determined by the relative area of the main peak in the chromatogram. High-purity samples will show a single dominant peak.
-
Identification: The mass spectrum of the peak is compared to a reference library (e.g., NIST) and checked for the expected molecular ion and fragmentation pattern.[2]
-
Safety and Handling
This compound is a chemical that requires careful handling in a laboratory or industrial setting.
Table 3: GHS Hazard Information
| Hazard Class | Statement |
|---|---|
| Skin Irritation | H315: Causes skin irritation |
| Eye Irritation | H319: Causes serious eye irritation |
| Respiratory Irritation | H335: May cause respiratory irritation |
(Corresponds to risk statements 36/37/38)[1]
Handling Recommendations:
-
Work in a well-ventilated area or a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with water.
References
- 1. lookchem.com [lookchem.com]
- 2. Ethyl-2,5-dichlorobenzoate [webbook.nist.gov]
- 3. Ethyl-2,5-dichlorobenzoate [webbook.nist.gov]
- 4. pschemicals.com [pschemicals.com]
- 5. Ethyl-2,5-dichlorobenzoate (CAS 35112-27-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. This compound | 35112-27-7 [amp.chemicalbook.com]
- 7. 35112-27-7 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 8. This compound , ≥98% , 35112-27-7 - CookeChem [cookechem.com]
- 9. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]
- 10. 35112-27-7|this compound|BLD Pharm [bldpharm.com]
- 11. researchgate.net [researchgate.net]
- 12. 2,5-dichlorobenzoic acid methyl ester [sitem.herts.ac.uk]
- 13. Mthis compound | C8H6Cl2O2 | CID 17947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Health and safety information for Ethyl 2,5-dichlorobenzoate
An In-depth Technical Guide to the Health and Safety of Ethyl 2,5-dichlorobenzoate
Introduction: Understanding this compound
This compound (CAS No. 35112-27-7) is an aromatic ester, appearing as a colorless to light yellow liquid.[1] It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals, insecticides, and perfumes.[2] Given its utility in research and development, a thorough understanding of its health and safety profile is paramount for professionals handling this chemical. This guide provides a comprehensive overview of its hazards, safe handling protocols, and emergency procedures, grounded in authoritative safety data.
This document is structured to provide a logical flow from hazard identification to mitigation and emergency response. The causality behind each safety recommendation is explained to empower researchers not just to follow procedures, but to understand the principles of chemical safety that underpin them.
| Chemical Identifier | Value |
| Chemical Name | This compound |
| Synonyms | 2,5-Dichlorobenzoic acid ethyl ester |
| CAS Number | 35112-27-7[1][2][3][4][5][6] |
| Molecular Formula | C₉H₈Cl₂O₂[2][3][5][6] |
| Molecular Weight | 219.06 g/mol [2][3][5][6] |
| EINECS Number | 252-373-6[2][5] |
| Physical & Chemical Properties | Value |
| Physical State | Liquid[1] |
| Appearance | Colorless to Light Yellow[1] |
| Boiling Point | 270-271°C[2] |
| Density | 1.31 g/cm³[2] |
| Flash Point | 270-271°C[2] |
| Vapor Pressure | 0.00357 mmHg at 25°C[2] |
| Stability | Stable under normal conditions[1] |
Section 1: Hazard Identification and GHS Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for communicating hazard information. This compound is classified as a hazardous substance.[7] Understanding these classifications is the first step in risk assessment and the implementation of appropriate safety controls.
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][8] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[1][8] |
| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation[1][8] |
The signal word associated with these classifications is "Warning" .[1][8] This indicates a moderate level of hazard. The primary routes of exposure and concern are dermal (skin) contact, ocular (eye) contact, and inhalation.[9]
Section 2: The Hierarchy of Controls: A Proactive Safety Framework
Before detailing specific handling procedures, it is crucial to approach safety from a systematic perspective. The "Hierarchy of Controls" is a fundamental concept in industrial hygiene that prioritizes the most effective risk reduction strategies. This framework should guide all laboratory planning involving this chemical.
Caption: Logical flow of risk mitigation strategies.
This guide focuses primarily on Engineering Controls, Administrative Controls, and Personal Protective Equipment (PPE), as elimination and substitution are research-dependent decisions.
Section 3: Safe Handling, Storage, and Personal Protective Equipment (PPE)
Adherence to proper handling and storage protocols is essential to minimize exposure. The following procedures are derived from established safety data sheets.[1][10]
Step-by-Step Handling Protocol
-
Work Area Preparation : Always handle this compound within a certified chemical fume hood to control vapor inhalation, which can cause respiratory irritation.[1][11] Ensure an eyewash station and safety shower are readily accessible and have been recently tested.[10]
-
Donning PPE : Before handling, put on the required PPE as detailed in the table below. Inspect all equipment, especially gloves, for any signs of degradation or perforation.[1][9]
-
Chemical Dispensing : When transferring the liquid, use appropriate tools like a pipette or a graduated cylinder to avoid splashes. Grounding of containers may be necessary if large volumes are being transferred to prevent static discharge, although this is less common for lab-scale quantities.
-
Post-Handling : After use, ensure the container is tightly sealed to prevent the escape of vapors.[1][10]
-
Decontamination : Thoroughly wash hands and any exposed skin with soap and water after handling is complete.[1]
-
Waste Disposal : Dispose of waste, including empty containers, as hazardous chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.[1]
Storage Requirements
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][10][11]
-
Keep away from incompatible materials such as strong oxidizing agents.[10]
-
Store in a locked cabinet or a secure area to restrict access to authorized personnel only.[11]
Recommended Personal Protective Equipment (PPE)
The use of appropriate PPE is the last line of defense against exposure.[12]
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical splash goggles or a face shield.[9][12] | Protects against splashes that can cause serious eye irritation.[1] Standard safety glasses do not provide an adequate seal.[12] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Check manufacturer data for breakthrough time. | Prevents direct contact that leads to skin irritation.[1][7] |
| Body Protection | Laboratory coat, long pants, and closed-toe shoes. | Minimizes the risk of accidental skin contact from splashes or spills.[9] |
| Respiratory Protection | Not typically required if handled in a fume hood. If ventilation is inadequate, use a NIOSH-approved respirator with organic vapor cartridges. | Protects against inhalation of vapors that can cause respiratory tract irritation.[1][10] |
Section 4: Emergency Procedures and First-Aid Measures
In the event of an accidental exposure or spill, a rapid and correct response is critical. All personnel must be familiar with these procedures before working with the chemical.
Caption: Emergency response workflow for chemical exposure.
Step-by-Step First-Aid Protocols
-
Inhalation : Move the exposed person to fresh air at once.[1][13] If breathing has stopped or is difficult, provide artificial respiration or oxygen.[10][13] Seek medical attention if symptoms such as coughing or shortness of breath occur or persist.[1]
-
Skin Contact : Immediately remove any contaminated clothing.[13][14] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[1] If skin irritation develops or persists, seek medical attention.[1]
-
Eye Contact : Immediately flush the eyes with large amounts of gently flowing water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[1][14][15] Remove contact lenses if present and easy to do.[1] It is imperative to get medical attention immediately following eye exposure.[1]
-
Ingestion : Clean the mouth with water and then drink plenty of water.[1] Do not induce vomiting unless directed to do so by medical personnel.[7][14] Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention.[13]
Spill Response Protocol
-
Evacuate : Immediately evacuate non-essential personnel from the spill area.
-
Ventilate : Ensure the area is well-ventilated, but avoid creating strong drafts that could spread the vapor.
-
Contain : Wearing appropriate PPE, contain the spill using a non-combustible absorbent material like sand, earth, or vermiculite.[7]
-
Collect : Carefully scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[10]
-
Clean : Clean the spill area thoroughly with soap and water once the material has been removed.
-
Report : Report the incident to the appropriate safety officer or supervisor.
Section 5: Toxicological & Ecotoxicological Profile
Toxicological Information
The primary health hazards are related to its irritant properties.[1] It is known to be a skin, eye, and respiratory irritant upon single exposure.[1][8] There is limited publicly available data on chronic toxicity, carcinogenicity, or reproductive effects. Therefore, it is prudent to handle the substance with the assumption that long-term exposure could be harmful, reinforcing the need for stringent exposure controls.
Ecotoxicological Information
Some sources indicate a low toxicity to aquatic organisms, suggesting it may be suitable for applications where minimal ecological impact is desired.[2] However, a different safety data sheet states that it contains no substances known to be hazardous to the environment or not degradable in wastewater treatment plants.[1] Due to this ambiguity and the general principle of chemical stewardship, release into the environment must be avoided.[11]
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. Cas 35112-27-7,this compound | lookchem [lookchem.com]
- 3. 35112-27-7 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 4. This compound | 35112-27-7 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 5. This compound , ≥98% , 35112-27-7 - CookeChem [cookechem.com]
- 6. Ethyl-2,5-dichlorobenzoate [webbook.nist.gov]
- 7. prochemko.eu [prochemko.eu]
- 8. This compound | 35112-27-7 [amp.chemicalbook.com]
- 9. MSU Extension | Montana State University [apps.msuextension.org]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. ehs.princeton.edu [ehs.princeton.edu]
- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 14. trdsf.com [trdsf.com]
- 15. Welcome to PSEP! [core.psep.cce.cornell.edu]
Methodological & Application
Application Notes and Protocols for the Use of Ethyl 2,5-Dichlorobenzoate in Organic Synthesis
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of Ethyl 2,5-Dichlorobenzoate
This compound is a halogenated aromatic ester that serves as a highly versatile and strategic building block in modern organic synthesis.[1][2][3] Its utility stems from the presence of multiple reactive sites: an ester moiety susceptible to hydrolysis, reduction, or attack by organometallic reagents, and two chlorine atoms on the aromatic ring that can be targeted for nucleophilic substitution or palladium-catalyzed cross-coupling reactions.[1][4][5] This multi-functionality allows for its incorporation into complex molecular architectures, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals like herbicides, and other fine chemicals.[1][6][7]
This document provides an in-depth guide for researchers, chemists, and drug development professionals on the practical applications of this compound, complete with detailed experimental protocols and mechanistic insights to ensure reproducible and successful synthetic outcomes.
Physicochemical Properties & Safety Data
A thorough understanding of the compound's properties is critical for safe handling and effective experimental design.
| Property | Value | Reference |
| CAS Number | 35112-27-7 | [1][3][] |
| Molecular Formula | C₉H₈Cl₂O₂ | [1][9][10] |
| Molecular Weight | 219.06 g/mol | [1][2][] |
| Appearance | Colorless to light yellow clear liquid | [1][3][11] |
| Boiling Point | 270-271 °C | [1] |
| Density | 1.31 g/cm³ | [1][] |
| Synonyms | 2,5-Dichlorobenzoic acid ethyl ester | [1][3][12] |
Safety Profile: this compound is classified as an irritant. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[11] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.[11] All manipulations should be performed in a well-ventilated fume hood.[11]
Core Synthetic Transformations and Protocols
The strategic placement of the chloro and ester functional groups allows for a variety of selective transformations. The following sections detail the most common and impactful applications.
Application: Synthesis of 2,5-Dichlorobenzoic Acid via Ester Hydrolysis
Scientific Rationale: The conversion of the ethyl ester to the corresponding carboxylic acid is a foundational step for many synthetic pathways. 2,5-Dichlorobenzoic acid is a key intermediate for numerous herbicides and pharmaceutical agents.[6] Base-catalyzed hydrolysis (saponification) is a robust and high-yielding method for this transformation. The mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester, followed by the elimination of the ethoxide leaving group. A final acidification step protonates the carboxylate salt to yield the desired carboxylic acid.
References
- 1. Cas 35112-27-7,this compound | lookchem [lookchem.com]
- 2. 35112-27-7 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 3. This compound | 35112-27-7 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 9. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]
- 10. Ethyl-2,5-dichlorobenzoate [webbook.nist.gov]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. Ethyl-2,5-dichlorobenzoate (CAS 35112-27-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
Ethyl 2,5-Dichlorobenzoate: A Versatile Scaffold for Agrochemical Innovation
Introduction: The Strategic Importance of the Dichlorobenzoate Moiety in Agrochemical Design
In the competitive landscape of agrochemical research and development, the identification of versatile and economically viable building blocks is paramount. Ethyl 2,5-dichlorobenzoate, a derivative of benzoic acid, has emerged as a significant intermediate in the synthesis of a range of active ingredients for crop protection.[1][2][3] Its di-substituted chlorinated ring provides a stable and strategically functionalized scaffold, influencing the molecule's steric and electronic properties. This, in turn, dictates its biological activity and selectivity. The presence of chlorine atoms on the aromatic ring is a common feature in many pesticides, often enhancing their efficacy and metabolic stability. This application note provides a comprehensive guide for researchers and scientists on the utilization of this compound in the synthesis of key agrochemicals, with a focus on herbicides. We will delve into the underlying chemical principles, provide detailed experimental protocols, and discuss the critical structure-activity relationships that govern the performance of these molecules.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a starting material is fundamental to successful process development and safe laboratory practice.
| Property | Value | Reference |
| CAS Number | 35112-27-7 | [1][4][5] |
| Molecular Formula | C₉H₈Cl₂O₂ | [1][4] |
| Molecular Weight | 219.06 g/mol | [1][4] |
| Appearance | Colorless to light yellow, clear liquid | [5] |
| Boiling Point | 270-271°C | [1] |
| Density | 1.31 g/cm³ | [1] |
| Solubility | Highly soluble in organic solvents | [1] |
Synthetic Pathways to Key Agrochemicals
This compound serves as a crucial starting point for the synthesis of prominent herbicides such as Dinoben and Chloramben. The synthetic strategy typically involves electrophilic aromatic substitution to introduce a nitro group, followed by reduction to an amine. The choice to start with the ethyl ester, as opposed to the free carboxylic acid, can offer advantages in terms of solubility in organic reaction media and can prevent unwanted side reactions involving the acidic proton of the carboxyl group during certain synthetic steps.
Synthesis of Dinoben (2,5-Dichloro-3-nitrobenzoic acid) Intermediate
Dinoben is a pre-emergence herbicide, and its synthesis from this compound involves a nitration step. There are two primary approaches: nitration of the ester followed by hydrolysis, or hydrolysis of the ester to 2,5-dichlorobenzoic acid followed by nitration.
Workflow for the Synthesis of Dinoben Intermediate
References
Protocol for the hydrolysis of Ethyl 2,5-dichlorobenzoate to 2,5-dichlorobenzoic acid
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Topic: Protocol for the Hydrolysis of Ethyl 2,5-dichlorobenzoate to 2,5-dichlorobenzoic acid
Introduction
The hydrolysis of esters to their corresponding carboxylic acids is a cornerstone transformation in organic synthesis.[1] This process, particularly the base-mediated saponification, is fundamental in the production of pharmaceuticals, agrochemicals, and other fine chemicals where the carboxylic acid functional group serves as a critical intermediate or the final active moiety.[1][2] 2,5-Dichlorobenzoic acid, the target molecule of this protocol, is a significant building block in the synthesis of various complex organic molecules, including herbicides and pharmaceutical agents.[2][3][4] Its unique substitution pattern on the benzene ring imparts specific reactivity and properties to the molecules it helps create.[3]
This application note provides a detailed, step-by-step protocol for the efficient hydrolysis of this compound to 2,5-dichlorobenzoic acid. The procedure is based on the principles of saponification, a type of basic hydrolysis that is often favored for its irreversibility and potential for high yields.[1] The protocol encompasses the reaction setup, monitoring, work-up, and purification of the final product, offering insights into the rationale behind each step to ensure reproducibility and success.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Formula | MW ( g/mol ) | Purity | Supplier |
| This compound | C₉H₈Cl₂O₂ | 219.06 | >98% | TCI |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | ≥98% | Sigma-Aldrich |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | 95% | Fisher Scientific |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 37% (conc.) | J.T. Baker |
| Deionized Water | H₂O | 18.02 | - | In-house |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | VWR |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | - | In-house |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ACS Grade | EMD Millipore |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Magnetic stir bar
-
Separatory funnel (250 mL)
-
Büchner funnel and flask
-
pH paper or pH meter
-
Beakers (various sizes)
-
Graduated cylinders
-
Rotary evaporator
-
Melting point apparatus
Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| This compound | C₉H₈Cl₂O₂ | 219.06 | N/A | 270-271 | Soluble in organic solvents.[5] |
| 2,5-Dichlorobenzoic acid | C₇H₄Cl₂O₂ | 191.01 | 152-156 | 301 | Sparingly soluble in water, soluble in ethanol and ether.[6][7] |
Experimental Workflow
Caption: Experimental workflow for the hydrolysis of this compound.
Detailed Protocol
Part 1: Saponification of this compound
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 5.0 g, 22.8 mmol) in ethanol (30 mL).
-
Rationale: Ethanol is used as a co-solvent to ensure the miscibility of the organic ester and the aqueous base, creating a homogeneous reaction mixture.
-
-
Addition of Base: In a separate beaker, prepare a solution of sodium hydroxide (e.g., 2.74 g, 68.4 mmol, 3 equivalents) in deionized water (15 mL). Cautiously add the NaOH solution to the stirred solution of the ester.
-
Rationale: A molar excess of sodium hydroxide is used to drive the reaction to completion. The reaction is exothermic, so slow addition is recommended.[8]
-
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 2-4 hours.
-
Rationale: Heating the reaction mixture increases the reaction rate. Refluxing prevents the loss of solvent during heating.
-
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Take small aliquots from the reaction mixture, neutralize them, and spot them on a TLC plate alongside the starting material. The reaction is considered complete when the spot corresponding to the starting ester has disappeared.
Part 2: Work-up and Isolation of Crude 2,5-Dichlorobenzoic Acid
-
Cooling and Solvent Removal: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. Remove the ethanol from the reaction mixture using a rotary evaporator.
-
Rationale: Removing the ethanol simplifies the subsequent precipitation and isolation of the product.
-
-
Acidification: Transfer the remaining aqueous solution to a beaker and cool it in an ice bath. Slowly add concentrated hydrochloric acid dropwise with constant stirring until the solution becomes strongly acidic (pH ~1-2, check with pH paper). A white precipitate of 2,5-dichlorobenzoic acid will form.
-
Isolation: Collect the precipitated solid by suction filtration using a Büchner funnel. Wash the solid with a small amount of cold deionized water to remove any remaining salts.
-
Rationale: Washing with cold water minimizes the loss of the desired product, which has low solubility in cold water.
-
Part 3: Purification by Recrystallization
-
Recrystallization: Transfer the crude 2,5-dichlorobenzoic acid to a beaker. Add a minimal amount of hot deionized water or an ethanol/water mixture and heat with stirring until the solid dissolves completely.
-
Crystallization and Collection: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Collect the purified crystals by suction filtration and wash them with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature (e.g., 50-60 °C) to a constant weight.
-
Analysis: Determine the melting point of the dried product and compare it to the literature value (152-156 °C). Further characterization can be performed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.
Safety Precautions
-
Sodium Hydroxide: Corrosive and can cause severe burns.[13][14] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8][15] Handle in a well-ventilated area. When preparing the solution, always add NaOH to water, not the other way around, to dissipate the heat generated.[8][15]
-
Hydrochloric Acid: Corrosive and has a pungent odor. Handle in a fume hood and wear appropriate PPE.
-
Organic Solvents: Ethanol and ethyl acetate are flammable. Keep away from open flames and ignition sources.
Troubleshooting
| Issue | Possible Cause | Solution |
| Reaction is not going to completion | Insufficient heating or reaction time | Ensure the mixture is refluxing properly and extend the reaction time. |
| Insufficient amount of base | Check the molar equivalents of NaOH used. | |
| Low yield of product | Incomplete precipitation | Ensure the pH is sufficiently low (~1-2) during acidification. |
| Loss of product during washing/recrystallization | Use minimal amounts of cold solvent for washing and recrystallization. | |
| Oily product obtained after acidification | Incomplete hydrolysis | The oil is likely unreacted ester. Reflux the reaction mixture for a longer duration. |
| Product is discolored | Presence of impurities | Purify the product by recrystallization. Activated charcoal can be used to remove colored impurities. |
Conclusion
This application note details a reliable and efficient protocol for the hydrolysis of this compound to 2,5-dichlorobenzoic acid. By following the outlined steps and understanding the rationale behind them, researchers can consistently achieve high yields of the desired product. The provided safety information and troubleshooting guide will further aid in the successful execution of this important chemical transformation.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. chembk.com [chembk.com]
- 5. lookchem.com [lookchem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. 2,5-Dichlorobenzoic acid CAS#: 50-79-3 [m.chemicalbook.com]
- 8. CCOHS: Sodium Hydroxide [ccohs.ca]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. Acid-Base Extraction | Purpose, Theory & Applications - Lesson | Study.com [study.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. amherst.edu [amherst.edu]
- 13. Sodium Hydroxide [tn.gov]
- 14. Sodium Hydroxide | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 15. Safe Handling Guide: Sodium Hydroxide - CORECHEM Inc. [corecheminc.com]
Application Notes and Protocols for Nucleophilic Aromatic Substitution on Ethyl 2,5-dichlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Versatility of Ethyl 2,5-dichlorobenzoate
This compound is a valuable and versatile starting material in organic synthesis, particularly in the construction of complex molecules for the pharmaceutical and agrochemical industries. Its two chlorine atoms, activated to different extents by the electron-withdrawing ethyl ester group, offer a platform for selective nucleophilic aromatic substitution (SNAr). This allows for the stepwise introduction of a variety of functional groups, including amines, ethers, and hydroxyls, paving the way for the synthesis of a diverse array of substituted benzoate derivatives.
This guide provides a detailed exploration of the reaction conditions for nucleophilic substitution on this compound. We will delve into the mechanistic underpinnings that govern the regioselectivity of these reactions and provide detailed, field-proven protocols for common transformations.
Mechanistic Insights: Understanding Regioselectivity
The reactivity of the two chlorine atoms on the benzene ring is not identical. The chlorine at the C2 position is significantly more activated towards nucleophilic attack than the chlorine at the C5 position. This regioselectivity is a direct consequence of the electronic effects of the ethyl ester group at C1.
The SNAr reaction proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The electron-withdrawing nature of the ester group is crucial for stabilizing the negative charge that develops on the aromatic ring during the formation of this intermediate.
When a nucleophile attacks the C2 position (ortho to the ester), the negative charge can be delocalized onto the oxygen atoms of the ester group through resonance. This provides a significant degree of stabilization to the Meisenheimer complex. In contrast, attack at the C5 position (meta to the ester) does not allow for direct resonance delocalization of the negative charge onto the ester group. Consequently, the transition state for attack at C2 is lower in energy, leading to a faster reaction rate at this position.
Caption: Regioselectivity in the SNAr of this compound.
Experimental Protocols
The following protocols provide detailed methodologies for conducting nucleophilic substitution reactions on this compound. These are intended as starting points and may require optimization depending on the specific nucleophile and desired scale.
Protocol 1: Amination of this compound
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine. For simple, volatile amines like ammonia or methylamine, the reaction is best conducted under pressure.
Materials:
-
This compound
-
Amine (e.g., ammonia in an appropriate solvent, or a primary/secondary amine)
-
Polar aprotic solvent (e.g., DMSO, DMF, or NMP)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DBU)
-
Pressure vessel or sealed tube
-
Standard laboratory glassware and purification apparatus
Procedure:
-
To a pressure vessel, add this compound (1.0 eq.).
-
Add the polar aprotic solvent (e.g., DMSO, 5-10 mL per gram of substrate).
-
Add the base (1.5-2.0 eq.).
-
Add the amine (1.5-3.0 eq.). If using a gaseous amine like ammonia, it can be bubbled through the solution or added as a solution in a suitable solvent.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 100-150 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully vent the pressure vessel.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Causality Behind Experimental Choices:
-
Solvent: Polar aprotic solvents are used to dissolve the reactants and to stabilize the charged Meisenheimer complex intermediate, thereby accelerating the reaction.
-
Base: The base is necessary to neutralize the HCl that is formed during the reaction, driving the equilibrium towards the product. For primary and secondary amines, the base also deprotonates the amine, increasing its nucleophilicity.
-
Pressure and Temperature: Higher temperatures are often required to overcome the activation energy of the reaction. For volatile amines, a sealed vessel is necessary to maintain a sufficient concentration of the nucleophile in the reaction mixture.
Protocol 2: Alkoxylation and Hydroxylation of this compound
This protocol outlines a general procedure for the synthesis of 2-alkoxy-5-chlorobenzoates and 2-hydroxy-5-chlorobenzoate.
Materials:
-
This compound
-
Alcohol (for alkoxylation) or water (for hydroxylation)
-
Strong base (e.g., sodium hydride for alkoxylation, sodium hydroxide for hydroxylation)
-
Anhydrous solvent (the corresponding alcohol for alkoxylation, or a high-boiling polar solvent like DMSO for hydroxylation)
-
Standard laboratory glassware and purification apparatus
Procedure for Alkoxylation:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the anhydrous alcohol.
-
Carefully add sodium hydride (1.1-1.5 eq.) portion-wise at 0 °C to generate the sodium alkoxide in situ.
-
Once the evolution of hydrogen gas has ceased, add a solution of this compound (1.0 eq.) in the same alcohol.
-
Heat the reaction mixture to reflux and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and carefully quench with water.
-
Remove the excess alcohol under reduced pressure.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or distillation.
Procedure for Hydroxylation:
-
To a round-bottom flask, add this compound (1.0 eq.), sodium hydroxide (2.0-3.0 eq.), and a mixture of water and a co-solvent like DMSO or dioxane.
-
Heat the reaction mixture to 100-120 °C and monitor by TLC or LC-MS. Note that under these conditions, saponification of the ester may also occur.
-
Upon completion, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to a pH of 2-3.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the crude product. If saponification has occurred, the product will be the corresponding carboxylic acid.
Causality Behind Experimental Choices:
-
Strong Base: A strong base is required to deprotonate the alcohol or water, forming the more nucleophilic alkoxide or hydroxide anion.
-
Anhydrous Conditions (for Alkoxylation): Sodium hydride reacts violently with water, so anhydrous conditions are essential for the safe and efficient generation of the alkoxide.
-
Co-solvent (for Hydroxylation): A co-solvent is often necessary to ensure the solubility of the organic substrate in the aqueous medium.
Data Presentation: Summary of Reaction Conditions
| Nucleophile | Reagents and Conditions | Expected Product |
| Ammonia | NH₃ (in solution), K₂CO₃, DMSO, 120-150 °C, pressure vessel | Ethyl 2-amino-5-chlorobenzoate |
| Primary/Secondary Amine | R¹R²NH, K₂CO₃, DMF, 100-130 °C | Ethyl 2-(R¹R²-amino)-5-chlorobenzoate |
| Alkoxide | ROH, NaH, reflux in ROH | Ethyl 2-alkoxy-5-chlorobenzoate |
| Hydroxide | NaOH, H₂O/DMSO, 100-120 °C | Ethyl 2-hydroxy-5-chlorobenzoate or 2-hydroxy-5-chlorobenzoic acid |
Alternative Methodologies: Catalytic and Microwave-Assisted Approaches
For less reactive nucleophiles or to achieve milder reaction conditions, transition metal-catalyzed cross-coupling reactions can be employed. Palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann-type reactions are powerful alternatives for the formation of C-N and C-O bonds on aryl chlorides. These reactions typically involve a palladium or copper catalyst, a suitable ligand, and a base.
Furthermore, microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for accelerating SNAr reactions.[1][2] Microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles. The protocols described above can be adapted for microwave synthesis by using appropriate microwave-safe reaction vessels and adjusting the reaction time and temperature according to the instrument's capabilities.
Caption: General experimental workflow for SNAr on this compound.
Conclusion and Future Perspectives
The nucleophilic aromatic substitution of this compound is a robust and predictable transformation that provides access to a wide range of synthetically useful building blocks. By understanding the underlying mechanistic principles and carefully selecting the reaction conditions, researchers can achieve high yields and regioselectivity. The continued development of catalytic systems and the application of modern techniques such as microwave synthesis will undoubtedly expand the scope and utility of this important reaction in the years to come.
References
Application Note: High-Throughput Quantification of Ethyl 2,5-dichlorobenzoate using Gas and Liquid Chromatography
Abstract and Introduction
Ethyl 2,5-dichlorobenzoate (CAS No. 35112-27-7) is a chlorinated aromatic ester of significant interest in the chemical and pharmaceutical industries.[1][2] It often serves as a critical intermediate or building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[3][4] Its precursor, 2,5-dichlorobenzoic acid, and related isomers are monitored in various synthetic pathways.[5] The precise and accurate quantification of this compound is therefore paramount for process optimization, quality control of starting materials, impurity profiling, and ensuring the safety and efficacy of final products.
This application note provides detailed protocols for two robust and validated analytical methods for the quantification of this compound:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly specific and sensitive method, ideal for identifying and quantifying the analyte, especially at trace levels or in complex matrices.
-
Reverse-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV): A versatile and widely accessible method that offers excellent precision and accuracy for routine quality control and higher concentration assays.
The methodologies presented herein are designed to be self-validating systems, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring they are fit for their intended purpose in a regulated environment.[6][7][8]
Analyte Properties and Method Selection Rationale
Analyte: this compound
Molecular Formula: C₉H₈Cl₂O₂[1]
Molecular Weight: 219.07 g/mol [1]
Structure:

Method Selection Rationale: The selection of GC-MS and RP-HPLC is based on the physicochemical properties of this compound. As a semi-volatile ester, it is thermally stable and amenable to gas chromatography. The presence of chlorine atoms makes it highly responsive to electron-capture detection (ECD), though mass spectrometry (MS) is chosen here for its superior specificity.[9] The aromatic ring provides a strong chromophore, making it ideal for UV detection in HPLC, a technique well-suited for non-volatile or thermally labile compounds and a staple in pharmaceutical analysis.[10]
General Experimental Workflow
The overall analytical process, from sample receipt to data reporting, follows a structured path. The choice between GC and HPLC depends on the specific analytical need, such as required sensitivity, available equipment, and sample matrix complexity.
Caption: General workflow for the quantification of this compound.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
This method provides high sensitivity and definitive identification based on both retention time and mass spectrum, making it ideal for impurity analysis and confirmation.
Principle
The sample is volatilized and separated on a capillary column. The separated components enter a mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing a unique spectral fingerprint for this compound.
Instrumentation and Materials
-
Gas Chromatograph: Agilent 8890 or equivalent, equipped with a split/splitless injector and autosampler.
-
Mass Spectrometer: Agilent 7000D Triple Quadrupole or equivalent single quadrupole MS.[11]
-
GC Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[12]
-
Reagents: Dichloromethane (GC grade), Ethyl Acetate (GC grade), this compound reference standard (>99% purity).
Detailed Protocol
Step 1: Standard Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.
-
Working Standards: Perform serial dilutions of the primary stock solution with ethyl acetate to prepare calibration standards at concentrations of 0.1, 0.5, 1.0, 5.0, 10.0, and 25.0 µg/mL.
Step 2: Sample Preparation (for a solid drug substance)
-
Accurately weigh approximately 100 mg of the sample into a 10 mL volumetric flask.
-
Add ~7 mL of ethyl acetate and sonicate for 5 minutes to dissolve.
-
Dilute to volume with ethyl acetate and mix thoroughly.
-
Filter the solution through a 0.22 µm PTFE syringe filter into a GC vial. This results in a nominal concentration of 10,000 µg/mL. Further dilution may be required to fall within the calibration range.
Step 3: GC-MS Instrumental Analysis
-
Set up the instrument according to the parameters in Table 1.
-
Perform a solvent blank injection to ensure system cleanliness.
-
Inject the series of calibration standards, followed by the prepared sample solutions.
-
Inject a Quality Control (QC) standard (e.g., 5.0 µg/mL) every 10 sample injections to verify system stability.
GC-MS Instrument Parameters
| Parameter | Setting | Rationale |
| GC System | ||
| Inlet Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte without thermal degradation. |
| Injection Mode | Split (50:1) | Prevents column overloading for high-concentration samples; can be switched to splitless for trace analysis. |
| Injection Volume | 1 µL | Standard volume for reproducible injections.[11] |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert gas providing good chromatographic efficiency.[12] |
| Oven Program | Initial 70°C (hold 2 min), ramp 15°C/min to 280°C (hold 5 min) | Provides good separation from potential impurities and ensures elution of the analyte with a sharp peak shape. |
| MS System | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust ionization technique that produces repeatable fragmentation patterns for library matching. |
| Source Temperature | 230 °C | Optimal temperature to maintain ionization efficiency and prevent contamination. |
| Quadrupole Temp | 150 °C | Ensures stable mass filtering. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only characteristic ions of the target analyte. |
| SIM Ions (Quant/Qual) | m/z 218 (Quantifier, M⁺), m/z 173 (Qualifier, M-OC₂H₅⁺), m/z 145 (Qualifier, M-COOC₂H₅⁺) | Based on predicted fragmentation patterns. The molecular ion (218) is expected to be present. |
Data Analysis
-
Integrate the peak area for the quantifier ion (m/z 218) at the expected retention time for this compound.
-
Generate a linear regression curve by plotting the peak area against the concentration of the calibration standards.
-
Calculate the concentration of the analyte in the sample using the regression equation.
Method 2: Reverse-Phase HPLC with UV Detection (RP-HPLC-UV)
This method is highly precise, robust, and suitable for routine analysis in a quality control setting where the analyte concentration is expected to be higher.
Principle
The sample is injected into a liquid mobile phase and passes through a C18 stationary phase column. Separation occurs based on the analyte's polarity. This compound, being relatively nonpolar, will be retained on the column and separated from more polar impurities. A UV detector measures the absorbance of the analyte as it elutes.
Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
HPLC Column: Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm) or equivalent USP L1 column.[5]
-
Reagents: Acetonitrile (HPLC grade), Water (HPLC grade, e.g., Milli-Q), Phosphoric Acid (ACS grade), this compound reference standard (>99% purity).
Detailed Protocol
Step 1: Mobile Phase and Standard Preparation
-
Mobile Phase A: Water with 0.1% Phosphoric Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid. (The acid improves peak shape and suppresses silanol interactions).[10]
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standards: Perform serial dilutions of the primary stock solution with a 50:50 mixture of Acetonitrile:Water to prepare calibration standards (e.g., 1, 5, 25, 50, 100, and 200 µg/mL).
Step 2: Sample Preparation
-
Accurately weigh approximately 50 mg of the sample into a 50 mL volumetric flask.
-
Add ~35 mL of acetonitrile and sonicate for 5 minutes to dissolve.
-
Dilute to volume with acetonitrile and mix thoroughly (Nominal concentration: 1000 µg/mL).
-
Perform a 1:10 dilution by transferring 1 mL of this solution into a 10 mL volumetric flask and diluting to volume with 50:50 Acetonitrile:Water.
-
Filter the final solution through a 0.45 µm nylon syringe filter into an HPLC vial. The final concentration should be within the calibration range (~100 µg/mL).
Step 3: HPLC Instrumental Analysis
-
Set up the instrument according to the parameters in Table 2.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Perform a blank injection (50:50 Acetonitrile:Water).
-
Inject the calibration standards followed by the sample solutions.
HPLC Instrument Parameters
| Parameter | Setting | Rationale |
| Column | Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm) | C18 is a versatile, nonpolar stationary phase providing good retention for the analyte. |
| Mobile Phase | A: Water + 0.1% H₃PO₄B: Acetonitrile + 0.1% H₃PO₄ | A standard reverse-phase system. Acetonitrile provides good resolution and lower backpressure. |
| Elution Mode | Isocratic: 65% B | An isocratic method is simpler, more robust, and faster for QC if interfering peaks are not an issue. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temperature | 30 °C | Maintains stable retention times and improves peak shape. |
| Injection Volume | 10 µL | A standard volume that balances sensitivity and peak shape. |
| Detection | UV at 230 nm | The dichlorinated benzene ring is expected to have strong absorbance in this region. |
| Run Time | 10 minutes | Sufficient to elute the analyte and any closely related impurities. |
Data Analysis
-
Integrate the peak area of this compound.
-
Generate a linear calibration curve from the standard injections.
-
Calculate the sample concentration using the regression equation, accounting for all dilution factors.
Method Validation Protocol
Both methods must be validated to demonstrate their suitability for the intended purpose, in accordance with ICH Q2(R2) guidelines.[6][7] The validation process provides documented evidence of method performance.
Caption: Key stages of an analytical method validation based on ICH guidelines.
Validation Parameters and Acceptance Criteria
The following table summarizes the key validation characteristics to be assessed.
| Parameter | Objective | Typical Acceptance Criteria |
| Specificity | To demonstrate that the signal is unequivocally from the analyte, free from interference.[13] | Peak purity index > 99.0 (for HPLC-DAD). No interfering peaks at the analyte's retention time in blank/placebo. |
| Linearity | To show a direct proportional relationship between concentration and instrument response.[14] | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Range | The interval between the upper and lower concentrations for which the method has suitable precision and accuracy. | 80% to 120% of the test concentration for an assay. |
| Accuracy (Recovery) | To measure the closeness of the test results to the true value. Assessed by spiking a blank matrix.[14] | Mean recovery of 98.0% - 102.0% at three different concentration levels. |
| Precision | ||
| Repeatability | Precision under the same operating conditions over a short interval (n=6). | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Intermediate | Precision within the same lab but on different days, with different analysts, or on different equipment. | RSD ≤ 3.0%. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[14] | Signal-to-Noise ratio (S/N) ≥ 10. Precision at LOQ should meet acceptance criteria. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantified. | Signal-to-Noise ratio (S/N) ≥ 3. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[13] | RSD of results should remain within acceptable limits when parameters (e.g., pH, flow rate) are varied. |
Conclusion
This application note details two comprehensive and reliable methods for the quantification of this compound. The GC-MS method offers unparalleled specificity and sensitivity, making it the preferred choice for trace analysis, impurity identification, and confirmatory testing. The RP-HPLC-UV method provides a robust, high-throughput solution ideal for routine quality control in a manufacturing or drug development environment. Both protocols are designed with scientific integrity and are grounded in established analytical principles. Adherence to the described method validation workflow will ensure that the chosen method is fit for its intended purpose, generating trustworthy and reproducible data for critical decision-making.
References
- 1. 35112-27-7 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 2. Ethyl-2,5-dichlorobenzoate [webbook.nist.gov]
- 3. nbinno.com [nbinno.com]
- 4. 2,5-dichlorobenzoic acid methyl ester [sitem.herts.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. database.ich.org [database.ich.org]
- 7. fda.gov [fda.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Gas chromatographic/electron capture detection method for determination of chlorinated acids in water: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Separation of 2,5-Dichlorobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. Development of LC-MS/MS and GC-MS/MS Methods for the Detection of Ethyl Glucuronide (EtG) and Ethyl Palmitate (EtPa) in Hair | MDPI [mdpi.com]
- 12. Validation and Use of an Accurate, Sensitive Method for Sample Preparation and Gas Chromatography–Mass Spectrometry Determination of Different Endocrine-Disrupting Chemicals in Dairy Products [mdpi.com]
- 13. ijrrjournal.com [ijrrjournal.com]
- 14. researchgate.net [researchgate.net]
Application Note: A Robust HPLC Method for the Quantitative Analysis of Ethyl 2,5-dichlorobenzoate
Abstract
This application note describes a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Ethyl 2,5-dichlorobenzoate. This compound is a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other fine chemicals, making its accurate quantification critical for quality control and process monitoring.[1] The developed reversed-phase HPLC (RP-HPLC) method is demonstrated to be specific, accurate, and precise, providing a reliable analytical tool for researchers, scientists, and drug development professionals. The narrative herein explains the causal logic behind each step of the method development process, from initial parameter selection to final method validation.
Introduction and Analytical Objective
This compound is an aromatic ester whose purity and concentration must be strictly controlled during manufacturing processes to ensure the safety and efficacy of final products.[1] The primary objective of this work was to develop and validate a straightforward yet robust RP-HPLC method suitable for routine quality control analysis. The method is designed for use with standard HPLC equipment equipped with a UV detector.
The core challenge in analyzing compounds like this compound is to achieve a sharp, symmetrical peak shape with a reasonable retention time, free from interference from potential impurities or degradation products. This requires a systematic approach to method development, beginning with an understanding of the analyte's physicochemical properties.
Analyte Physicochemical Properties
A thorough understanding of the analyte's properties is the foundation of logical method development.[2] Key properties of this compound are summarized in Table 1.
| Property | Value / Description | Source | Rationale for HPLC Method |
| Chemical Structure | Dichlorinated aromatic ester | [3][4] | The aromatic ring provides a strong chromophore for UV detection. |
| Molecular Formula | C₉H₈Cl₂O₂ | [1][3][4] | - |
| Molecular Weight | 219.07 g/mol | [1][4] | - |
| Polarity | Predicted XlogP: 3.5 | [3] | The relatively high XlogP value indicates non-polar character, making it an ideal candidate for reversed-phase chromatography. |
| Solubility | Highly soluble in organic solvents (e.g., Acetonitrile, Methanol) | [1] | Simplifies sample and standard preparation. Acetonitrile and Methanol are common HPLC mobile phase components. |
| UV Absorbance | Expected to absorb strongly in the UV region. A similar compound, mthis compound, shows maxima at 203, 229, 276, and 292 nm. | [5] | Guides the selection of an appropriate detection wavelength for high sensitivity. |
HPLC Method Development Strategy
Our strategy follows a logical progression from initial parameter selection based on analyte properties to systematic optimization for robust performance. The workflow is designed to efficiently identify the optimal chromatographic conditions.
Initial Parameter Selection (The "Why")
-
Chromatographic Mode (Reversed-Phase): Given the non-polar nature of this compound (XlogP of 3.5), reversed-phase HPLC is the logical choice.[3] In this mode, the analyte will interact with a non-polar stationary phase and elute with a polar mobile phase.
-
Stationary Phase (C18 Column): A C18 (octadecylsilane) column is the most widely used and successful stationary phase for reversed-phase HPLC and serves as an excellent starting point for method development for aromatic compounds.[6] Its strong hydrophobic character will provide adequate retention for the analyte.
-
Mobile Phase (Acetonitrile and Water): A simple mobile phase consisting of acetonitrile (ACN) and water was chosen. ACN is a common organic modifier that provides good peak shape and lower backpressure compared to methanol. Since this compound is a neutral molecule, pH adjustment with a buffer is not necessary, simplifying mobile phase preparation.
-
Detection (UV/DAD): The dichlorinated benzene ring acts as a strong chromophore. A Diode Array Detector (DAD) is preferred to monitor multiple wavelengths simultaneously. Based on data from structurally similar compounds, an initial monitoring wavelength of 230 nm was selected to ensure high sensitivity.[5]
Experimental Workflow: From Scouting to Optimization
The method development process is a self-validating system where each step logically informs the next. The workflow diagram below illustrates this process.
References
Application Note: High-Throughput GC-MS Analysis of Ethyl 2,5-dichlorobenzoate Reaction Mixtures for Pharmaceutical Process Monitoring
Abstract
This application note presents a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the qualitative and quantitative analysis of Ethyl 2,5-dichlorobenzoate and related compounds in complex reaction mixtures. This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Monitoring the progress of its formation, identifying byproducts, and quantifying impurities are critical for process optimization, yield maximization, and ensuring the quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive protocol, from sample preparation to data interpretation, tailored for researchers, process chemists, and quality control analysts in the drug development sector.
Introduction: The Critical Role of Reaction Monitoring
The synthesis of pharmaceutical intermediates, such as this compound, often involves multi-step reactions where the precise control of reaction conditions is paramount.[3] Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable analytical technique for this purpose, offering a powerful combination of high-resolution separation and definitive molecular identification.[4][5] By employing GC-MS, scientists can track the consumption of starting materials, the formation of the desired product, and the emergence of any unwanted side-products in near real-time. This level of insight enables rapid process optimization, troubleshooting of reaction deviations, and ensures the final product meets stringent purity requirements. The volatility of this compound and its potential impurities makes it an ideal candidate for GC-MS analysis.[6][7]
Experimental Workflow: A Validated Approach
A successful GC-MS analysis hinges on a well-defined workflow that encompasses meticulous sample preparation, optimized chromatographic separation, and precise mass spectrometric detection. Each step is crucial for obtaining accurate and reproducible results.
Sample Preparation: Ensuring Compatibility and Accuracy
The primary goal of sample preparation is to render the reaction mixture suitable for GC-MS analysis by diluting the sample to an appropriate concentration, removing non-volatile components, and ensuring the analytes are in a solvent compatible with the GC system.[8][9]
Protocol: Sample Preparation of Reaction Mixture
-
Aliquot Collection: Carefully extract a representative 100 µL aliquot from the reaction vessel. Causality: A representative sample is essential for accurate reflection of the bulk reaction mixture's composition.
-
Quenching (if necessary): If the reaction is ongoing, immediately quench the aliquot by adding it to 900 µL of a cold, inert solvent like ethyl acetate. This halts the reaction and preserves the composition at the time of sampling.
-
Dilution: Perform a serial dilution of the quenched sample. A typical starting point is a 1:100 dilution in a volatile organic solvent such as dichloromethane or hexane.[9] The final concentration should aim for approximately 10 µg/mL to achieve an on-column loading of about 10 ng with a 1 µL injection.[8] Causality: Proper dilution prevents detector saturation and column overloading, ensuring sharp chromatographic peaks and accurate quantification.
-
Filtration/Centrifugation: If the sample contains solid particles or precipitates, centrifuge the diluted sample or filter it through a 0.22 µm PTFE syringe filter to prevent blockage of the GC inlet and column.[8]
-
Internal Standard Addition: For quantitative analysis, add a known concentration of an internal standard (e.g., a deuterated analog or a compound with similar chemical properties but a different retention time, such as Ethyl 3,4-dichlorobenzoate). Causality: An internal standard corrects for variations in injection volume and potential matrix effects, leading to more accurate and precise quantification.[10][11]
-
Vialing: Transfer the final prepared sample to a 1.5 mL glass autosampler vial for analysis.[8]
GC-MS Instrumentation and Method Parameters
The choice of GC column and the temperature program are critical for achieving good separation of the target analyte from starting materials, byproducts, and the solvent front. For halogenated aromatic compounds, a non-polar or mid-polarity column is generally suitable.[8]
Table 1: Recommended GC-MS Parameters
| Parameter | Value/Setting | Rationale |
| Gas Chromatograph | Agilent 7890B or equivalent | A robust and widely used platform. |
| Mass Spectrometer | Agilent 5977B or equivalent | Provides reliable mass analysis and fragmentation. |
| GC Column | HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent | A versatile, low-bleed column suitable for a wide range of semi-volatile organic compounds, including halogenated aromatics.[12] |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert and provides good chromatographic efficiency.[12] |
| Inlet Temperature | 260 °C | Ensures rapid and complete volatilization of the analytes.[12] |
| Injection Mode | Splitless (1 µL injection volume) | Maximizes the transfer of analytes to the column, which is ideal for trace analysis.[12] |
| Oven Program | 70°C (hold 1 min), then ramp to 300°C at 15°C/min (hold 5 min) | A starting temperature below the solvent's boiling point allows for good peak shape, and the temperature ramp effectively separates compounds with different boiling points.[12] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | The standard ionization technique for GC-MS, providing reproducible fragmentation patterns for library matching.[13] |
| Ion Source Temp. | 280 °C | Prevents condensation of analytes within the ion source.[12] |
| Mass Range | m/z 50-500 | Covers the expected mass range of the target compound and potential byproducts. |
| Acquisition Mode | Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis | Full scan provides comprehensive mass spectral data for compound identification, while SIM mode increases sensitivity and selectivity for target analytes.[10][14] |
Data Analysis and Interpretation
Qualitative Analysis: Identifying the Components
Qualitative analysis involves identifying the compounds present in the reaction mixture based on their retention times and mass spectra.
-
Retention Time: The time it takes for a compound to elute from the GC column is a characteristic property under a specific set of chromatographic conditions.
-
Mass Spectrum: The fragmentation pattern produced upon electron ionization is a molecular fingerprint. This spectrum can be compared to a reference library (e.g., NIST) for tentative identification.
Expected Fragmentation of this compound:
The mass spectrum of this compound is expected to show a molecular ion peak (M+) and several characteristic fragment ions. The fragmentation of esters often involves cleavage at the ester linkage.[15][16][17]
-
Molecular Ion (M+): The intact molecule with one electron removed. For C9H8Cl2O2, the expected m/z will correspond to its molecular weight.
-
Loss of Ethoxy Group (-OCH2CH3): A common fragmentation pathway for ethyl esters, resulting in a fragment corresponding to the dichlorobenzoyl cation.
-
Loss of Ethyl Group (-CH2CH3): Cleavage of the ethyl group can also occur.
-
Characteristic Isotope Pattern: The presence of two chlorine atoms will result in a distinctive M, M+2, and M+4 isotope pattern, which is a powerful tool for confirming the presence of dichlorinated compounds.
Quantitative Analysis: Measuring Concentrations
Quantitative analysis determines the amount of each component in the mixture. This is typically achieved by creating a calibration curve using standards of known concentrations.[18]
Protocol: Quantitative Analysis
-
Prepare Calibration Standards: Prepare a series of solutions containing known concentrations of pure this compound and the internal standard in the same solvent used for the reaction samples.
-
Analyze Standards: Analyze each calibration standard using the established GC-MS method.
-
Construct Calibration Curve: For each standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard. Plot this ratio against the known concentration of the analyte.[18]
-
Analyze Reaction Samples: Analyze the prepared reaction mixture samples.
-
Calculate Concentrations: Determine the peak area ratio of the analyte to the internal standard in the reaction samples and use the calibration curve to determine the concentration of this compound.[18]
Table 2: Example Quantitative Data
| Sample ID | Retention Time (min) | Analyte Peak Area | Internal Standard Peak Area | Area Ratio | Concentration (µg/mL) |
| Standard 1 | 12.54 | 50,234 | 100,123 | 0.50 | 5.0 |
| Standard 2 | 12.54 | 101,456 | 100,567 | 1.01 | 10.0 |
| Standard 3 | 12.54 | 205,890 | 101,234 | 2.03 | 20.0 |
| Reaction t=1h | 12.55 | 85,678 | 100,890 | 0.85 | 8.4 |
| Reaction t=2h | 12.54 | 154,321 | 101,111 | 1.53 | 15.1 |
Trustworthiness and Self-Validation
To ensure the reliability of the analytical results, the method must be validated. Key validation parameters include:
-
Linearity: Demonstrated by the correlation coefficient (R²) of the calibration curve, which should ideally be >0.99.[19]
-
Precision: Assessed by repeatedly analyzing the same sample, with the relative standard deviation (RSD) of the measurements typically being <15%.
-
Accuracy: Determined by analyzing a sample with a known spiked amount of the analyte and calculating the percent recovery, which should be within an acceptable range (e.g., 80-120%).[20]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Conclusion
The GC-MS method detailed in this application note provides a reliable and efficient means for monitoring the synthesis of this compound. By providing both qualitative and quantitative data, this technique empowers researchers and drug development professionals to optimize reaction conditions, control for impurities, and ultimately ensure the quality and consistency of their synthetic processes. The protocols and parameters described herein serve as a robust starting point for developing in-house analytical methods for similar halogenated aromatic compounds.
References
- 1. 2,5-dichlorobenzoic acid methyl ester [sitem.herts.ac.uk]
- 2. Synthesis Methods of 2,5 - Dichlorobenzoic Acid_Chemicalbook [chemicalbook.com]
- 3. US3703546A - Preparation of 3-amino-2,5-dichlorobenzoic acid - Google Patents [patents.google.com]
- 4. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 5. GC-MS &GC-MS/MS: Analysis of Organic Compounds - Galala University [gu.edu.eg]
- 6. Ethyl-2,5-dichlorobenzoate (CAS 35112-27-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 8. uoguelph.ca [uoguelph.ca]
- 9. Sample preparation GC-MS [scioninstruments.com]
- 10. Development and validation of a new analytical method for the determination of 1,4-dichlorobenzene in honey by gas chromatography-isotope dilution mass spectrometry after steam-distillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aromatics Gas Chromatography-Mass Spectrometry - Hydrocarbons Chemistry & Technology [hydrocarbons.tuc.gr]
- 12. mdpi.com [mdpi.com]
- 13. future4200.com [future4200.com]
- 14. researchgate.net [researchgate.net]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. scribd.com [scribd.com]
- 17. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 18. m.youtube.com [m.youtube.com]
- 19. eurl-pesticides.eu [eurl-pesticides.eu]
- 20. researchgate.net [researchgate.net]
Application Note: A Robust and Scalable Protocol for the Synthesis of Ethyl 2,5-Dichlorobenzoate
For dissemination to: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive, in-depth guide for the large-scale synthesis of Ethyl 2,5-dichlorobenzoate, an important intermediate in pharmaceutical and agrochemical research. The protocol detailed herein is based on the well-established Fischer-Speier esterification reaction.[1] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for key process decisions, ensuring both reproducibility and safety at scale. We present a self-validating system that includes in-process controls and final product characterization, grounded in authoritative chemical principles.
Introduction and Scientific Background
This compound is a key building block in the synthesis of a variety of target molecules in the pharmaceutical and agrochemical industries. Its dichlorinated phenyl ring provides a scaffold that can be further functionalized to create complex molecular architectures. The synthesis of this ester is most commonly and economically achieved through the acid-catalyzed esterification of 2,5-dichlorobenzoic acid with ethanol.
The core of this protocol is the Fischer-Speier esterification, a classic and highly effective method for producing esters from carboxylic acids and alcohols, especially on a large scale.[2][3] The reaction is an equilibrium process, and therefore, specific strategies must be employed to drive the reaction to completion and maximize the yield of the desired product.[2][4][5] This is typically achieved by using an excess of the alcohol reactant or by removing water as it is formed.[2][4][5] In this protocol, we will utilize an excess of ethanol to shift the equilibrium towards the formation of this compound.
Materials and Equipment
Reagents and Chemicals
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount | Purity |
| 2,5-Dichlorobenzoic acid | C₇H₄Cl₂O₂ | 191.01 | 1.0 | 191.01 g | >98% |
| Ethanol (anhydrous) | C₂H₅OH | 46.07 | 10.0 | 460.7 g (584 mL) | >99.5% |
| Sulfuric acid (concentrated) | H₂SO₄ | 98.08 | 0.1 | 9.8 g (5.3 mL) | 95-98% |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | - | As needed | - |
| Brine (Saturated NaCl) | NaCl | 58.44 | - | As needed | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | As needed | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | As needed | ACS Grade |
Equipment
-
Three-neck round-bottom flask (2 L)
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Dropping funnel
-
Separatory funnel (2 L)
-
Rotary evaporator
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves.
Detailed Synthesis Protocol
The overall synthesis workflow is depicted below, outlining the key stages from reaction setup to the isolation of the final, purified product.
References
The Strategic Utility of Ethyl 2,5-Dichlorobenzoate in Modern Medicinal Chemistry: Application Notes and Synthetic Protocols
In the landscape of contemporary drug discovery, the strategic selection of starting materials is paramount to the efficient and successful synthesis of novel therapeutic agents. Ethyl 2,5-dichlorobenzoate, a readily accessible aromatic ester, has emerged as a versatile and highly valuable building block in medicinal chemistry. Its unique substitution pattern, featuring two chlorine atoms and an ethyl ester on a benzene ring, offers a rich platform for a diverse array of chemical transformations. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and expert insights for researchers, scientists, and professionals in drug development.
The dichlorinated phenyl ring serves as a key scaffold, with the chlorine atoms providing multiple strategic advantages. They can act as directing groups, be displaced through nucleophilic aromatic substitution, or serve as handles for transition-metal-catalyzed cross-coupling reactions. The ethyl ester functionality is readily converted into other key functional groups, such as amides, hydrazides, and carboxylic acids, further expanding its synthetic utility. This document will delve into specific applications, showcasing how this compound can be leveraged to construct complex molecular architectures with promising biological activities.
Core Applications in Medicinal Chemistry
The strategic importance of this compound lies in its utility as a precursor to a variety of key intermediates and final bioactive compounds. Its applications can be broadly categorized into two main areas: as a scaffold for the synthesis of heterocyclic compounds and as a substrate for fundamental bond-forming reactions crucial to medicinal chemistry.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 35112-27-7 |
| Molecular Formula | C₉H₈Cl₂O₂ |
| Molecular Weight | 219.06 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 270-271 °C |
| Solubility | Soluble in most organic solvents |
Application I: Synthesis of Bioactive 1,3,4-Oxadiazoles
One of the most powerful applications of this compound is its role as a precursor to 2,5-disubstituted-1,3,4-oxadiazoles. This class of heterocycles is a well-established pharmacophore, known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The synthetic pathway commences with the conversion of the ethyl ester to the corresponding hydrazide, which then undergoes cyclization.
Workflow for the Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles
Caption: Synthetic workflow from this compound to 1,3,4-oxadiazoles.
Protocol 1: Synthesis of 2,5-Dichlorobenzohydrazide
This protocol details the conversion of the ethyl ester to the key hydrazide intermediate. The causality behind this step is the high nucleophilicity of hydrazine, which readily attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of ethanol.
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (80% solution, 1.1 eq)
-
Ethanol (as solvent)
Procedure:
-
In a round-bottom flask, dissolve this compound in a minimal amount of ethanol to ensure a clear solution.[1]
-
Add hydrazine hydrate dropwise to the stirred solution at room temperature.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 3-5 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
The resulting solid is the crude 2,5-Dichlorobenzohydrazide. Recrystallize from ethanol to obtain the purified product.[1]
Self-Validation: The purity of the product can be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, and IR). The disappearance of the ethyl group signals in the NMR spectrum and the appearance of signals corresponding to the hydrazide moiety confirm the successful transformation.
Protocol 2: Synthesis of 2-(2,5-Dichlorophenyl)-5-substituted-1,3,4-oxadiazoles
This protocol describes the cyclization of the hydrazide intermediate with a carboxylic acid to form the oxadiazole ring. Phosphorus oxychloride (POCl₃) acts as a dehydrating and cyclizing agent.
Materials:
-
2,5-Dichlorobenzohydrazide (1.0 eq)
-
Substituted carboxylic acid (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (as reagent and solvent)
Procedure:
-
In a round-bottom flask, carefully add 2,5-Dichlorobenzohydrazide to an excess of phosphorus oxychloride.
-
Add the desired substituted carboxylic acid to the mixture.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
The resulting precipitate is the crude 2,5-disubstituted-1,3,4-oxadiazole.
-
Filter the solid, wash with cold water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Biological Significance: Several 2,5-disubstituted-1,3,4-oxadiazole derivatives have been reported to possess significant antimicrobial activity against various bacterial and fungal strains. The 2,5-dichlorophenyl moiety can contribute to the lipophilicity of the molecule, potentially enhancing its ability to penetrate microbial cell membranes.
Application II: A Versatile Substrate for Cross-Coupling Reactions
The two chlorine atoms on the aromatic ring of this compound provide excellent handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are cornerstones of modern medicinal chemistry, enabling the formation of carbon-carbon and carbon-nitrogen bonds, respectively, with high efficiency and functional group tolerance.
Conceptual Workflow for Cross-Coupling Reactions
Caption: Cross-coupling strategies using this compound.
Protocol 3: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general guideline for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl boronic acid. The choice of catalyst, ligand, and base is crucial for achieving high yields and should be optimized for each specific substrate.
Materials:
-
This compound (1.0 eq)
-
Aryl or heteroaryl boronic acid (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)
-
Solvent (e.g., Toluene, Dioxane, DMF)
Procedure:
-
To a reaction vessel, add this compound, the boronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 4: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general procedure for the C-N bond formation via Buchwald-Hartwig amination. The reaction is sensitive to air and moisture, so inert atmosphere techniques are essential.
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary) (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Ligand (e.g., XPhos, SPhos, BINAP) (2-10 mol%)
-
Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) (1.5-3.0 eq)
-
Solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a reaction vessel.
-
Add the solvent, followed by this compound and the amine.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Case Study: A Precursor to Key Pharmaceutical Intermediates
While not always a direct starting material for a final drug product, this compound and its analogs serve as crucial intermediates. For instance, the corresponding methyl ester, mthis compound, is a documented precursor in the synthesis of 3-amino-2,5-dichlorobenzoic acid.[2] This transformation involves nitration followed by reduction, highlighting a pathway to introduce an amino group, a common functional group in many pharmaceuticals.
Synthetic Pathway to 3-Amino-2,5-dichlorobenzoic Acid
Caption: Synthesis of a key pharmaceutical intermediate from a 2,5-dichlorobenzoate ester.
This pathway underscores the value of the 2,5-dichlorobenzoate scaffold in providing access to more complex and functionalized building blocks for drug discovery programs.
Conclusion
This compound is a powerful and versatile building block in the medicinal chemist's toolbox. Its strategic dichlorination pattern and readily modifiable ester group provide a gateway to a wide range of molecular architectures. From the synthesis of biologically active heterocycles like 1,3,4-oxadiazoles to its application in robust cross-coupling reactions, this compound offers a reliable and efficient starting point for the synthesis of novel drug candidates. The protocols and insights provided in this guide are intended to empower researchers to fully leverage the synthetic potential of this compound in their drug discovery endeavors.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Ethyl 2,5-dichlorobenzoate
I have gathered more specific information regarding the synthesis of Ethyl 2,5-dichlorobenzoate. The search results confirm that Fischer esterification is a standard method for synthesizing similar compounds, such as mthis compound and ethyl 2,4-dichlorobenzoate, from their corresponding carboxylic acids and alcohols with an acid catalyst. I have found general protocols for Fischer esterification, including work-up procedures involving washing with sodium bicarbonate to neutralize the acid catalyst. There is also information on using a Dean-Stark apparatus to remove water and drive the reaction towards completion. I have some details on monitoring the reaction progress using TLC.
However, I still lack a specific, optimized protocol for this compound itself. While I can infer a general procedure, having a documented protocol with specific reaction times, temperatures, and catalyst concentrations would significantly improve the guide's authoritativeness. Furthermore, while I have general information about the electronic effects of chlorine substituents, I haven't found specific details on how the two chlorine atoms in 2,5-dichlorobenzoic acid might influence the esterification reaction rate or contribute to specific side reactions. Information on potential side products in the esterification of benzoic acid derivatives was found, but it was not specific to dichlorinated compounds.
Therefore, I need to adjust my plan to focus on finding a more detailed protocol and to investigate the specific chemical properties of 2,5-dichlorobenzoic acid that might affect the reaction.I have gathered a significant amount of information on the Fischer esterification of benzoic acid and its derivatives, including some specific details on dichlorobenzoic acid esters from patents. I have general protocols, information on catalysts, reaction conditions (temperature, time), work-up procedures, and methods for monitoring the reaction and purifying the product. I also have some information on the synthesis of the starting material, 2,5-dichlorobenzoic acid.
While I don't have one single, comprehensive, peer-reviewed paper detailing the optimization of this compound synthesis with all the desired parameters in one place, I have enough information from the various sources (patents, general esterification protocols, analytical method descriptions) to construct a detailed and authoritative technical support guide. I can create a robust troubleshooting section by combining the general principles of Fischer esterification with the specific information I've found for related chlorinated compounds. I can also infer reasonable starting conditions for a synthesis protocol based on the collected data. The information on the reactivity of substituted benzoic acids will allow me to explain the "why" behind certain experimental choices, as required.
Therefore, I have sufficient information to create the comprehensive technical support center as requested.
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance your experimental success and yield.
Introduction to this compound Synthesis
This compound is a valuable intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other fine chemicals.[1] The most common and industrially relevant method for its preparation is the Fischer esterification of 2,5-dichlorobenzoic acid with ethanol, catalyzed by a strong acid.[2]
The reaction involves the reversible conversion of a carboxylic acid and an alcohol into an ester and water. To achieve high yields, the equilibrium must be shifted towards the product side.[3] This is typically accomplished by using an excess of the alcohol or by removing the water as it is formed.[3][4]
This guide will delve into the practical aspects of this synthesis, addressing common challenges and providing scientifically grounded solutions to optimize your reaction outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address specific problems you may encounter during the synthesis of this compound.
Issue 1: Low Yield or Incomplete Reaction
Q1: My reaction has been running for several hours, but TLC analysis still shows a significant amount of the starting 2,5-dichlorobenzoic acid. What are the primary causes for this incomplete conversion?
A1: Incomplete conversion in Fischer esterification is a common issue, primarily stemming from the reversible nature of the reaction. Several factors can contribute to this:
-
Equilibrium Limitations: The presence of water, a byproduct of the reaction, can hydrolyze the ester back to the starting materials, thus preventing the reaction from reaching completion.[3]
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Insufficient Catalyst Activity: The acid catalyst may be old, hydrated, or used in an insufficient amount, leading to a slow reaction rate.
-
Inadequate Temperature: The reaction may not have been heated to a sufficient temperature to achieve an effective reaction rate. Esterification reactions are typically conducted under reflux conditions.[2]
-
Steric Hindrance and Electronic Effects: The presence of two chlorine atoms on the benzoic acid ring can influence its reactivity. The chlorine atom at position 2 exerts a steric hindrance effect, which can slow down the nucleophilic attack of ethanol. Both chlorine atoms are electron-withdrawing, which can increase the electrophilicity of the carbonyl carbon but also destabilize the protonated intermediate.
Q2: I've confirmed my reagents are of good quality and I'm using a standard amount of catalyst. How can I drive the reaction to completion and improve my yield?
A2: To overcome the equilibrium limitations and push the reaction towards the formation of this compound, consider the following strategies:
-
Use a Large Excess of Ethanol: Employing ethanol as the solvent ensures a large molar excess, which, according to Le Châtelier's principle, shifts the equilibrium towards the product side.[4] A 5- to 10-fold molar excess of ethanol over 2,5-dichlorobenzoic acid is a good starting point.
-
Remove Water Azeotropically: The most effective method for water removal is using a Dean-Stark apparatus. By refluxing the reaction in a solvent that forms a lower-boiling azeotrope with water (e.g., toluene or cyclohexane), the water can be continuously removed from the reaction mixture, driving the reaction to completion.
-
Increase Catalyst Concentration: While typically used in catalytic amounts, for sterically hindered or deactivated substrates, increasing the concentration of the acid catalyst (e.g., sulfuric acid) can enhance the reaction rate. A patent for a similar esterification process suggests that using a significant excess of sulfuric acid can lead to high yields by acting as both a catalyst and a dehydrating agent.[5] It is recommended to use 0.1 to 0.5 moles of sulfuric acid per mole of carboxylic acid for challenging esterifications.[5]
-
Optimize Reaction Time and Temperature: Ensure the reaction is refluxing at the appropriate temperature for the solvent system used. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. For many Fischer esterifications, refluxing for 2 to 4 hours is sufficient.[4][5]
Issue 2: Difficulty in Product Purification
Q3: After the work-up, my crude product is an oil with a significant amount of unreacted 2,5-dichlorobenzoic acid. How can I effectively remove the acidic impurity?
A3: The presence of unreacted carboxylic acid is a common issue in Fischer esterification work-ups. Here is a robust procedure to remove it:
-
Dilute the Reaction Mixture: After cooling the reaction to room temperature, dilute it with an organic solvent that is immiscible with water, such as ethyl acetate or diethyl ether.
-
Aqueous Bicarbonate Wash: Transfer the diluted mixture to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[4] The bicarbonate will react with the acidic 2,5-dichlorobenzoic acid to form its sodium salt, which is soluble in the aqueous layer. Caution: This will produce carbon dioxide gas, so be sure to vent the separatory funnel frequently to release the pressure.
-
Repeat the Wash: Repeat the washing step with fresh sodium bicarbonate solution until no more gas evolution is observed. This indicates that all the acid has been neutralized.
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Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove any remaining water and salts from the organic phase.
-
Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
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Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
Q4: My crude product is colored. What is the best method to obtain pure, colorless this compound?
A4: Colored impurities can arise from side reactions or impurities in the starting materials. The two primary methods for purifying this compound are vacuum distillation and recrystallization.
-
Vacuum Distillation: this compound has a relatively high boiling point, making vacuum distillation the preferred method to prevent decomposition at atmospheric pressure. The reduced pressure lowers the boiling point, allowing for purification at a lower temperature.
-
Recrystallization: If the crude product is a solid or a high-boiling oil that can be induced to crystallize, recrystallization is an excellent purification technique. A patent for the synthesis of the methyl ester of 2,5-dichlorobenzoic acid mentions purification by recrystallization.[2] A common solvent system for recrystallization of esters is a mixture of a good solvent (like ethyl acetate or ethanol) and a poor solvent (like hexanes or water) to induce crystallization upon cooling. A patent for a similar compound suggests that low-temperature crystallization can be a highly effective purification method.[6]
Frequently Asked Questions (FAQs)
Q: What is the recommended catalyst and its concentration for this synthesis?
A: Concentrated sulfuric acid (H₂SO₄) is the most common and cost-effective catalyst for Fischer esterification.[4] For a standard reaction, a catalytic amount of a few drops is often sufficient. However, for a less reactive substrate like 2,5-dichlorobenzoic acid, a higher concentration may be necessary. A starting point of 0.2 moles of sulfuric acid per mole of 2,5-dichlorobenzoic acid is recommended for optimizing the yield.[5] Para-toluenesulfonic acid (p-TsOH) is another effective catalyst that is a solid and easier to handle.[4]
Q: What are the ideal reaction temperature and time?
A: The ideal reaction temperature is the reflux temperature of the alcohol used. If using ethanol as both the reactant and solvent, the reaction should be maintained at its boiling point (approximately 78 °C). The reaction time should be determined by monitoring the reaction's progress. A typical range is 2-4 hours, but it may be longer depending on the scale and efficiency of water removal.[5]
Q: How can I monitor the progress of the reaction?
A: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction.[7] Spot the reaction mixture alongside the starting 2,5-dichlorobenzoic acid on a TLC plate. The ester product will be less polar than the carboxylic acid and will therefore have a higher Rf value. The reaction is complete when the spot corresponding to the starting material is no longer visible. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the ratio of product to starting material.[8][9][10]
Q: Are there any significant side reactions to be aware of?
A: The primary "side reaction" is the reverse hydrolysis of the ester. Other potential side reactions, though less common under standard Fischer esterification conditions, could include the formation of diethyl ether from the dehydration of two ethanol molecules, especially at higher temperatures and with a high concentration of acid. For substituted benzoic acids, there is a possibility of other condensation reactions, though these are generally minor.
Experimental Protocols
Protocol 1: Standard Fischer Esterification with Excess Ethanol
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-dichlorobenzoic acid.
-
Reagents: For every 1 mole of 2,5-dichlorobenzoic acid, add 10 moles of absolute ethanol.
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Catalyst: Slowly and carefully add 0.2 moles of concentrated sulfuric acid to the stirring mixture.
-
Reaction: Heat the mixture to a gentle reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid with a saturated solution of sodium bicarbonate. Be cautious of CO₂ evolution.
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Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude this compound by vacuum distillation.
Table 1: Reagent Quantities for a Laboratory Scale Synthesis
| Reagent | Molar Mass ( g/mol ) | Amount (for 10g of acid) | Moles |
| 2,5-Dichlorobenzoic Acid | 191.01 | 10.0 g | 0.052 |
| Ethanol | 46.07 | 24.1 g (30.5 mL) | 0.52 |
| Sulfuric Acid (98%) | 98.08 | 1.02 g (0.55 mL) | 0.0104 |
Visualization of the Workflow
Diagram 1: Fischer Esterification Workflow
References
- 1. Acid to Ester - Fischer Esterification [commonorganicchemistry.com]
- 2. 2,5-dichlorobenzoic acid methyl ester [sitem.herts.ac.uk]
- 3. athabascau.ca [athabascau.ca]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. US5302748A - Esterification process - Google Patents [patents.google.com]
- 6. US3703546A - Preparation of 3-amino-2,5-dichlorobenzoic acid - Google Patents [patents.google.com]
- 7. ijsdr.org [ijsdr.org]
- 8. eurl-pesticides.eu [eurl-pesticides.eu]
- 9. ijrap.net [ijrap.net]
- 10. mdpi.com [mdpi.com]
Common side products in the synthesis of Ethyl 2,5-dichlorobenzoate
Welcome to the technical support center for the synthesis of Ethyl 2,5-Dichlorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges and troubleshoot side product formation during their experiments. As Senior Application Scientists, we provide this resource based on established chemical principles and practical laboratory experience.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound and which is more prone to side products?
There are two principal methods for synthesizing this compound:
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Fischer-Speier Esterification: This is an acid-catalyzed reaction between 2,5-dichlorobenzoic acid and an excess of ethanol.[1][2] It is a reversible, equilibrium-driven process. The main challenge with this route is achieving complete conversion, as the presence of the water byproduct can drive the reaction backward via hydrolysis.[3][4]
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Acylation via Acyl Chloride: This method involves reacting 2,5-dichlorobenzoyl chloride with ethanol.[5][6] This reaction is generally faster and not reversible, but the starting material, 2,5-dichlorobenzoyl chloride, is highly reactive and extremely sensitive to moisture, which can lead to its own set of impurities.
The Fischer-Speier esterification is often more prone to equilibrium-related side products (i.e., unreacted starting material), while the acyl chloride route is more susceptible to impurities arising from the high reactivity and moisture sensitivity of the starting material.
Q2: What is the single most common impurity found in my final product?
The most common impurity is typically the unreacted starting material, 2,5-dichlorobenzoic acid . In the case of Fischer esterification, this is due to the reversible nature of the reaction.[1][3] If the equilibrium is not sufficiently shifted towards the product side, a significant amount of the carboxylic acid will remain. For the acyl chloride route, any exposure to atmospheric or solvent moisture will hydrolyze the 2,5-dichlorobenzoyl chloride back to the carboxylic acid.[5]
Q3: How can I improve the purity of my starting 2,5-dichlorobenzoic acid or 2,5-dichlorobenzoyl chloride?
The purity of the starting material is critical, as isomeric impurities will carry through the synthesis. The commercial preparation of 2,5-disubstituted benzoic acids can sometimes result from the chlorination of benzoyl chloride, which produces a mixture of isomers.[5]
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For 2,5-dichlorobenzoic acid: Recrystallization from a suitable solvent system (e.g., ethanol/water) is a standard method for purification. Purity should be confirmed by melting point analysis and NMR spectroscopy.
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For 2,5-dichlorobenzoyl chloride: This material is often purified by distillation under reduced pressure. Due to its reactivity, it must be handled under strictly anhydrous conditions.
Troubleshooting Guide: Common Side Products & Solutions
This section addresses specific issues you may encounter during the synthesis, identified by their characteristic analytical signatures.
Issue 1: Low yield with significant unreacted 2,5-dichlorobenzoic acid detected.
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Symptom: TLC analysis shows a spot corresponding to the starting carboxylic acid. NMR of the crude product shows a broad singlet around 10-12 ppm and aromatic signals matching the starting material.
-
Cause (Fischer Esterification): The reaction has not reached completion because the equilibrium is unfavorable. The water produced during the reaction is hydrolyzing the ester product back to the starting materials.[2][4]
-
Solutions:
-
Use Excess Alcohol: Employing ethanol as the solvent ensures a large molar excess, which, according to Le Châtelier's principle, shifts the equilibrium toward the formation of the ester.[3]
-
Remove Water: The most effective strategy is the removal of water as it forms. This can be achieved by:
-
Increase Catalyst Concentration: A higher concentration of the acid catalyst (e.g., H₂SO₄, p-TsOH) can increase the reaction rate, helping it reach equilibrium faster.[1][2]
-
Issue 2: An unexpected peak corresponding to 2,5-dichlorobenzoic acid appears after workup.
-
Symptom: The reaction appeared complete by TLC, but after aqueous workup and extraction, the starting acid is present in the final product.
-
Cause (Ester Hydrolysis): The ester product is being hydrolyzed back to the carboxylic acid. This can occur under either acidic or basic conditions during the workup.[4][7] For instance, washing with a sodium bicarbonate solution that is too concentrated or for too long can facilitate saponification.
-
Solutions:
-
Neutralize Carefully: During workup, neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution) and do not stir for extended periods. Ensure the aqueous phase is not strongly basic.
-
Minimize Contact Time: Perform extractions efficiently to minimize the contact time between the ester and the aqueous layers.
-
Use Anhydrous Conditions: Ensure all solvents and glassware used post-reaction are dry to prevent hydrolysis.
-
Issue 3: GC-MS analysis reveals the presence of other dichlorobenzoate isomers.
-
Symptom: Your GC-MS shows multiple peaks with the same mass-to-charge ratio as the desired product, but with slightly different retention times.
-
Cause: The presence of positional isomers (e.g., Ethyl 2,3-dichlorobenzoate, Ethyl 3,5-dichlorobenzoate) is almost always due to impurities in the starting 2,5-dichlorobenzoic acid or its corresponding acyl chloride.[5]
-
Solutions:
-
Source High-Purity Starting Materials: Purchase starting materials with the highest available purity and confirm identity and purity via NMR and melting point analysis before starting the synthesis.
-
Purify the Starting Material: As mentioned in the FAQs, recrystallize the starting carboxylic acid or distill the acyl chloride if purity is insufficient.
-
Chromatographic Purification: If isomeric impurities are present in the final product, they can often be separated by column chromatography on silica gel, although this can be challenging due to their similar polarities.
-
Issue 4: A low-boiling point, sweet-smelling contaminant is detected.
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Symptom: A distinct "ether" smell is noticeable during the reaction or workup. GC analysis shows a volatile peak at a very short retention time.
-
Cause (Diethyl Ether Formation): In the presence of a strong acid catalyst like sulfuric acid, ethanol can undergo self-condensation (dehydration) to form diethyl ether, particularly at temperatures above 140°C.
-
Solutions:
-
Control Reaction Temperature: Maintain the reaction temperature at the reflux temperature of ethanol (approx. 78°C) or slightly above if using a co-solvent like toluene, but avoid excessive heating.
-
Choose a Milder Catalyst: Lewis acids or other sulfonic acids may be less prone to causing this side reaction compared to concentrated sulfuric acid.[2]
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Removal: Diethyl ether is highly volatile and is typically removed easily during solvent evaporation under reduced pressure.
-
Summary of Common Side Products
| Side Product | Common Cause | Prevention Strategy | Removal Method |
| 2,5-Dichlorobenzoic Acid | Incomplete reaction (Fischer); Hydrolysis of acyl chloride/ester. | Drive equilibrium (excess alcohol, water removal); Use anhydrous conditions; Careful workup.[3][5][7] | Acid-base extraction; Column chromatography. |
| Isomeric Ethyl Dichlorobenzoates | Impure starting materials. | Use high-purity starting materials; Purify starting materials before use.[5] | Fractional distillation (if boiling points differ significantly); Column chromatography. |
| Diethyl Ether | Acid-catalyzed dehydration of ethanol at high temperatures. | Maintain strict temperature control below 140°C. | Evaporation under reduced pressure. |
| Transesterification Products | Presence of other alcohols (e.g., methanol) as impurities in the ethanol. | Use high-purity, anhydrous ethanol. | Difficult to remove; requires careful fractional distillation or chromatography. |
Experimental Workflows & Visualizations
Workflow 1: Fischer-Speier Esterification & Key Side Reactions
This diagram illustrates the primary pathway for Fischer esterification and the points where common side reactions diverge.
Caption: Fischer esterification workflow and common side reactions.
Workflow 2: Acyl Chloride Route & Hydrolysis
This workflow highlights the direct nature of the acyl chloride route and its primary vulnerability to hydrolysis.
Caption: Acyl chloride synthesis route and hydrolysis side reaction.
Diagram 3: Troubleshooting Logic Flow
This decision tree provides a logical path for diagnosing and solving common issues during synthesis.
Caption: Troubleshooting decision tree for synthesis issues.
References
- 1. Fischer Esterification [organic-chemistry.org]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. byjus.com [byjus.com]
- 5. US3703546A - Preparation of 3-amino-2,5-dichlorobenzoic acid - Google Patents [patents.google.com]
- 6. nbinno.com [nbinno.com]
- 7. sserc.org.uk [sserc.org.uk]
Technical Support Center: Purification of Crude Ethyl 2,5-Dichlorobenzoate by Recrystallization
This guide provides in-depth technical support for researchers, scientists, and professionals in drug development on the purification of crude Ethyl 2,5-dichlorobenzoate via recrystallization. It is structured to address common challenges and provide scientifically grounded solutions to ensure the successful isolation of a high-purity product.
Introduction to this compound and the Rationale for Recrystallization
This compound is a key chemical intermediate used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1][2] The crude product, typically synthesized via the esterification of 2,5-dichlorobenzoic acid with ethanol, often contains unreacted starting materials, byproducts, and residual solvents that can interfere with subsequent reactions and compromise the quality of the final active pharmaceutical ingredient (API) or fine chemical.[3]
Recrystallization is a robust purification technique that leverages differences in solubility between the desired compound and its impurities in a given solvent.[4] The principle relies on dissolving the crude material in a hot solvent to create a saturated solution and then allowing it to cool slowly. As the solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that excludes impurities, which remain dissolved in the cold solvent (mother liquor).[5]
Physicochemical Properties of this compound
A thorough understanding of the compound's properties is fundamental to designing an effective purification protocol.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈Cl₂O₂ | [1][6][7] |
| Molecular Weight | 219.06 g/mol | [1][6][7] |
| Appearance | Colorless to Orange to Green clear liquid | |
| Boiling Point | 270-271 °C | [1] |
| Density | ~1.31 g/cm³ | [1] |
| Solubility | Highly soluble in organic solvents. | [1] |
Experimental Protocol: Recrystallization of this compound
This section details a comprehensive, step-by-step methodology for the purification process. The workflow is designed to be a self-validating system, with checkpoints for ensuring optimal conditions.
Recrystallization Workflow Diagram
Caption: A step-by-step workflow for the recrystallization of this compound.
Step 1: Solvent Selection (The Critical First Step)
The choice of solvent is the most critical factor in a successful recrystallization.[4] An ideal solvent should:
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Dissolve the compound sparingly or not at all at room temperature.
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Dissolve the compound completely at its boiling point.
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Dissolve impurities well at all temperatures or not at all.
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Have a boiling point below the melting point of the compound.
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Be chemically inert and volatile for easy removal.[8]
Screening Procedure:
-
Place ~50 mg of crude this compound into several test tubes.
-
Add 0.5 mL of a candidate solvent to each tube at room temperature. Observe solubility.
-
If the compound does not dissolve, heat the mixture gently in a water bath to the solvent's boiling point. Add solvent dropwise until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath.
-
Observe the quantity and quality of the crystals formed.
Recommended Solvents for Screening:
| Solvent/Solvent System | Rationale |
| Ethanol or Methanol | As an ethyl ester, the compound should have good solubility in simple alcohols. The key is poor solubility when cold. |
| Isopropanol | A slightly less polar alcohol that may offer a better solubility differential. |
| Ethyl Acetate / Hexane | A mixed-solvent system. Dissolve in a minimum of hot ethyl acetate (good solvent), then add hexane (poor solvent) dropwise until turbidity persists. Reheat to clarify and then cool.[9] |
| Ethanol / Water | A polar mixed-solvent system. Dissolve in hot ethanol and add hot water until the solution becomes cloudy. Reheat to clarify and cool slowly. |
Step 2-7: Detailed Recrystallization Procedure
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Dissolution: Place the crude product in an Erlenmeyer flask with a stir bar. Add the chosen solvent in small portions, heating the mixture to a gentle boil with stirring. Continue adding the minimum amount of hot solvent until the solid is completely dissolved.[5] Causality: Using the minimum volume creates a saturated solution, maximizing yield upon cooling.[10]
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Hot Filtration (If Necessary): If insoluble impurities are present, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization in the funnel.[11]
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Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[4] Rushing this step can trap impurities.[5] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation & Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor. Causality: Using cold solvent minimizes the redissolving of the purified product.[10]
-
Drying: Dry the crystals in a vacuum oven at a temperature well below the compound's melting point or in a desiccator until a constant weight is achieved.
Troubleshooting Guide
This section addresses specific issues that may arise during the experiment in a question-and-answer format.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common recrystallization problems.
Q1: My compound separated as an oil instead of forming crystals. What went wrong and how can I fix it?
A: This phenomenon, known as "oiling out," typically occurs when the solution becomes supersaturated at a temperature above the melting point of the solute (if the solute is low-melting or impure).[11] It can also be caused by cooling the solution too quickly or if the compound is significantly impure.[12]
-
Immediate Action: Reheat the flask until the oil completely redissolves. Add a small amount (5-10% more) of hot solvent to lower the saturation point.
-
Preventative Measure: Allow the flask to cool much more slowly. You can insulate it with glass wool or place it on a hot plate that is turned off to ensure gradual cooling. This gives the molecules sufficient time to arrange themselves into a crystal lattice rather than aggregating as a liquid.[12]
Q2: The solution has cooled completely, even in an ice bath, but no crystals have formed. What should I do?
A: This is a common issue that can arise from two main causes: the solution is supersaturated, or it is too dilute.[10][12]
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Step 1: Induce Crystallization. A supersaturated solution may lack a nucleation site for crystal growth to begin.[12] Try scratching the inside surface of the flask just below the solvent line with a glass stirring rod. The microscopic scratches on the glass can provide a surface for the first crystals to form.[5] Alternatively, if you have a small amount of pure product, add a single "seed crystal" to the solution.[10]
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Step 2: Concentrate the Solution. If induction methods fail, it is highly likely that too much solvent was used during the dissolution step.[12] Gently heat the solution to boil off a portion of the solvent (e.g., reduce the volume by 20-30%) in a fume hood. Then, allow the more concentrated solution to cool slowly again.
Q3: I recovered a very low yield of pure product. Where could I have lost my compound?
A: A low yield can result from several procedural errors.
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Excess Solvent: Using too much solvent is the most common reason for low recovery, as a significant amount of the product will remain dissolved in the mother liquor even when cold.[10][12]
-
Premature Crystallization: If the product crystallized in the funnel during hot filtration, it was inadvertently discarded with the insoluble impurities. Ensure the funnel and solution are kept hot during this step.[11]
-
Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that was not ice-cold, will dissolve some of your purified product.[10]
-
Recovery: You can often recover a "second crop" of crystals by evaporating some of the solvent from the mother liquor and re-cooling. Note that this second crop may be less pure than the first.
Frequently Asked Questions (FAQs)
Q: How can I definitively determine the best solvent without extensive trial and error? A: While some trial-and-error is inherent in solvent selection, you can make an educated guess based on the principle of "like dissolves like."[13] Since this compound is an ester, it is moderately polar. Solvents of similar polarity, such as alcohols (ethanol, isopropanol) or other esters (ethyl acetate), are good starting points.[9] The key is to find a solvent where the solubility changes significantly with temperature. The small-scale screening test described in the protocol is the most reliable method.
Q: What is the primary impurity I am trying to remove? A: The most likely impurity is the unreacted starting material, 2,5-dichlorobenzoic acid. This acid is generally more polar than its ethyl ester derivative. It has good solubility in polar organic solvents like ethanol and acetone but is sparingly soluble in water.[14] This difference in polarity and solubility is what allows for effective separation during recrystallization.
Q: How do I assess the purity of my final product? A: The most common methods are:
-
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically depress and broaden the melting point range.
-
Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product on a TLC plate. The purified sample should show a single spot, while the crude material may show multiple spots (e.g., one for the product and one for the starting acid).
-
Spectroscopic Methods (NMR, GC-MS): For a definitive assessment, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify and quantify any remaining impurities.
Q: What are the critical safety precautions for this procedure? A: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Many organic solvents are flammable; keep them away from ignition sources. Handle chlorinated organic compounds with care as they may be hazardous.
References
- 1. lookchem.com [lookchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. edu.rsc.org [edu.rsc.org]
- 5. chem.ualberta.ca [chem.ualberta.ca]
- 6. Ethyl-2,5-dichlorobenzoate [webbook.nist.gov]
- 7. 35112-27-7 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 8. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 13. pubs.acs.org [pubs.acs.org]
- 14. solubilityofthings.com [solubilityofthings.com]
Removing unreacted 2,5-dichlorobenzoic acid from Ethyl 2,5-dichlorobenzoate
Topic: Removing Unreacted 2,5-Dichlorobenzoic Acid from Ethyl 2,5-Dichlorobenzoate
Welcome to the technical support center. As Senior Application Scientists, we understand that the success of your synthesis lies not just in the reaction itself, but in the crucial purification steps that follow. This guide provides in-depth troubleshooting advice and detailed protocols for the efficient removal of unreacted 2,5-dichlorobenzoic acid from your target product, this compound.
Understanding the Separation Challenge
The foundation of any successful purification strategy is exploiting the different physicochemical properties of the compounds in your mixture. In this case, the key difference is acidity . 2,5-Dichlorobenzoic acid is a carboxylic acid and will react with a base, while this compound is a neutral ester that will not. This fundamental difference is the cornerstone of the primary purification method: liquid-liquid extraction.
Comparative Physicochemical Data
For an effective separation, it's crucial to know the properties of your starting material and your product. The following table summarizes their key characteristics.
| Property | 2,5-Dichlorobenzoic Acid (Starting Material) | This compound (Product) | Rationale for Separation |
| Molecular Formula | C₇H₄Cl₂O₂[1] | C₉H₈Cl₂O₂[2] | - |
| Molecular Weight | 191.01 g/mol [1][3] | 219.06 g/mol [2][4] | - |
| Appearance | White crystalline powder[1][3][5] | Colorless clear liquid[6] | Visual confirmation of phases. |
| Acidity (pKa) | ~2.51 (Predicted)[3][7] | Neutral | Primary basis for separation. The acid is readily deprotonated by a weak base. |
| Boiling Point | ~301 °C[3] | ~270-271 °C[2] | High boiling points make standard distillation challenging. |
| Water Solubility | Sparingly soluble / <0.1 g/100 mL[3][5][7] | Insoluble | The acid's salt form is highly water-soluble. |
| Organic Solubility | Soluble in ethanol, ether[3][7][8] | Highly soluble in organic solvents[2] | Both compounds are soluble in common organic extraction solvents. |
Caption: Table 1. Key physicochemical properties of the unreacted acid and the target ester product.
Frequently Asked Questions (FAQs)
Q1: I've finished my esterification reaction. What is the most reliable method to remove the unreacted 2,5-dichlorobenzoic acid?
The most efficient and widely used method is a liquid-liquid extraction using a mild aqueous base . Carboxylic acids readily donate a proton to a base to form a water-soluble carboxylate salt.[1][7] This salt will partition into the aqueous layer, while your neutral ester product remains in the organic layer.[9][10][11] We recommend using a saturated solution of sodium bicarbonate (NaHCO₃) or a 10% solution of sodium carbonate (Na₂CO₃).
Q2: Why use sodium bicarbonate instead of a stronger base like sodium hydroxide (NaOH)?
Using a strong base like NaOH can lead to the saponification (hydrolysis) of your desired ester product back into the carboxylic acid, especially with heating or prolonged exposure.[12] This would reduce your final product yield. Sodium bicarbonate is a weak base, strong enough to deprotonate the acidic starting material but generally not reactive enough to hydrolyze the ester under standard extraction conditions.
Q3: I performed the basic wash, but my final product still shows acid contamination (e.g., by ¹H NMR or IR spectroscopy). What went wrong?
This is a common issue with several potential causes:
-
Insufficient Washing: You may not have used enough basic solution or performed enough washes to remove all the acid. We recommend at least two to three washes.
-
Inefficient Mixing: The two layers (organic and aqueous) must be mixed thoroughly to ensure the acid can react with the base. Gentle but persistent inversion of the separatory funnel is crucial.
-
Concentration Issues: If the concentration of acid is very high, you may need to use a larger volume of the basic solution or a slightly more concentrated wash solution (e.g., Na₂CO₃ instead of NaHCO₃).
-
pH Check: After the final wash, check the pH of the aqueous layer with litmus or pH paper. It should be basic. If it is still acidic or neutral, the wash was incomplete.[11]
Q4: When should I consider using column chromatography for this purification?
Column chromatography is an excellent secondary or alternative purification method.[13] Consider using it if:
-
You have other neutral, non-acidic impurities that are not removed by the aqueous wash.
-
You are working on a very small scale where extractions can be difficult and lead to material loss.
-
The basic wash failed to provide the desired purity, and you need a very high-purity final product. 2,5-Dichlorobenzoic acid is significantly more polar than its ethyl ester, allowing for good separation on a silica gel column.[14][15]
Troubleshooting Guides & Experimental Protocols
Protocol 1: Purification via Basic Liquid-Liquid Extraction
This protocol is the primary recommended method for removing the acidic starting material.
Workflow Diagram: Liquid-Liquid Extraction
Caption: A step-by-step workflow for the purification of this compound using liquid-liquid extraction.
Step-by-Step Methodology:
-
Dissolution: Ensure your crude reaction mixture is fully dissolved in a water-immiscible organic solvent like ethyl acetate, diethyl ether, or dichloromethane (DCM). Transfer this solution to a separatory funnel of appropriate size (it should not be more than two-thirds full).
-
First Wash: Add a volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution approximately equal to the volume of the organic layer.
-
Mixing and Venting (CRITICAL STEP): Stopper the funnel, and while holding the stopper and stopcock firmly, gently invert it. Immediately open the stopcock to vent the pressure. The reaction of the acid with bicarbonate generates carbon dioxide gas, which can cause a dangerous pressure buildup.[1][7] Close the stopcock and invert again. Repeat this gentle mixing and frequent venting until gas evolution subsides. Then, you may shake more vigorously for 1-2 minutes.
-
Separation: Place the funnel back on a ring stand and allow the two layers to fully separate. The organic layer (containing the ester) will typically be the top layer if using solvents like ethyl acetate or ether, but it will be the bottom layer if using a denser solvent like DCM. The aqueous layer contains the deprotonated acid salt.
-
Drain and Repeat: Carefully drain the lower aqueous layer. Repeat the wash process (steps 2-4) two more times with fresh NaHCO₃ solution to ensure all the acid is removed.
-
Brine Wash: After the final basic wash, wash the organic layer once with a saturated solution of sodium chloride (brine). This helps to break up any emulsions and removes the bulk of the dissolved water from the organic layer.
-
Drying: Drain the organic layer into a clean Erlenmeyer flask. Add a suitable drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and swirl. Add small portions until some of the drying agent flows freely as a powder. Let it sit for 10-15 minutes.
-
Isolation: Carefully decant or filter the dried organic solution away from the drying agent into a pre-weighed round-bottom flask. Remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 2: Purification via Silica Gel Flash Chromatography
Use this method for high-purity requirements or if the extraction method is insufficient.
Step-by-Step Methodology:
-
TLC Analysis: First, determine an appropriate eluent (mobile phase) system using Thin Layer Chromatography (TLC). Spot your crude mixture on a silica TLC plate.
-
The ester (less polar) will have a higher Rf value (travel further up the plate).
-
The acid (more polar) will have a lower Rf value (stay closer to the baseline).
-
A good starting eluent system is a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity. Aim for an Rf of ~0.3-0.4 for the ester spot.
-
-
Column Packing: Pack a glass chromatography column with silica gel using your chosen eluent system (as a slurry). Ensure there are no cracks or air bubbles in the packed silica bed.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like DCM. If solubility is an issue, you can adsorb the crude product onto a small amount of silica gel (dry loading). Carefully load the sample onto the top of the packed column.
-
Elution: Add the eluent to the top of the column and apply gentle pressure (e.g., with a pump or house air) to begin eluting the compounds.
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks. Monitor the separation by spotting the collected fractions on TLC plates and visualizing the spots (e.g., with a UV lamp).
-
Combine and Isolate: Combine the fractions that contain only your pure ester product. Remove the solvent using a rotary evaporator to obtain the final, highly purified product.
Troubleshooting Tip: Carboxylic acids can sometimes "streak" on silica gel columns. If you observe this, adding a very small amount (e.g., 0.1-1%) of acetic acid or formic acid to your eluent can improve the peak shape and separation by ensuring the carboxylic acid remains fully protonated.[16]
References
- 1. 2,5-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. chembk.com [chembk.com]
- 4. Ethyl-2,5-dichlorobenzoate (CAS 35112-27-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. This compound | 35112-27-7 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 7. 2,5-Dichlorobenzoic acid CAS#: 50-79-3 [m.chemicalbook.com]
- 8. 2,5-dichlorobenzoic acid [chemister.ru]
- 9. csub.edu [csub.edu]
- 10. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 11. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. echemi.com [echemi.com]
- 16. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Low Conversion in Ethyl 2,5-Dichlorobenzoate Synthesis
Introduction
Welcome to the technical support guide for the synthesis of Ethyl 2,5-dichlorobenzoate. This valuable ester is a key intermediate in the development of pharmaceuticals and agrochemicals.[1][2] The most common synthetic route is the Fischer-Speier esterification of 2,5-dichlorobenzoic acid with ethanol, catalyzed by a strong acid.[3] While theoretically straightforward, this reaction is often plagued by low conversion rates, posing a significant challenge for researchers.
This guide is designed to provide in-depth, practical solutions to the common issues encountered during this synthesis. We will delve into the mechanistic reasons behind low yields and offer field-proven troubleshooting strategies to optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my Fischer esterification of 2,5-dichlorobenzoic acid resulting in low conversion?
A1: Low conversion in this specific Fischer esterification can be attributed to several factors:
-
Equilibrium Limitations: The Fischer esterification is a reversible reaction, meaning it reaches an equilibrium state containing reactants and products.[4][5] Without specific measures to shift this equilibrium, the reaction will not proceed to completion.[5][6]
-
Steric Hindrance: The presence of a chlorine atom at the ortho-position (C2) of the benzoic acid ring can sterically hinder the nucleophilic attack of ethanol on the protonated carbonyl carbon. This slows down the reaction rate compared to unsubstituted benzoic acid.[5]
-
Water as a Byproduct: The formation of water as a byproduct can hydrolyze the ester product back to the starting materials, further limiting the yield.[4]
-
Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow reaction rate.
-
Reaction Time and Temperature: The reaction may not have been allowed to proceed for a sufficient amount of time or at an optimal temperature to reach equilibrium or maximize conversion.
Q2: How does the presence of water affect the reaction, and how can I remove it?
A2: Water is a product of the esterification reaction. According to Le Chatelier's principle, its presence will shift the equilibrium back towards the reactants (carboxylic acid and alcohol), thus lowering the yield of the ester.[4] To drive the reaction to completion, water must be removed as it is formed.[4][5][7] The most effective method for this is azeotropic distillation using a Dean-Stark apparatus.[4][7][8] An inert solvent that forms an azeotrope with water, such as toluene or benzene, is added to the reaction mixture.[7] The azeotrope boils at a lower temperature than any of the individual components, allowing for the selective removal of water.
Q3: Can I just add a large excess of ethanol to improve the yield?
A3: Yes, using a large excess of one of the reactants, typically the less expensive one like ethanol, is a common strategy to shift the equilibrium towards the product side.[4][5][7] By increasing the concentration of ethanol, the forward reaction is favored, leading to a higher conversion of the carboxylic acid. In many lab-scale preparations, ethanol can be used as the solvent, creating a significant molar excess.[7] For example, using a 10-fold excess of alcohol can dramatically increase the ester yield.[4]
Q4: Are there alternative catalysts to sulfuric acid?
A4: While sulfuric acid is a common and effective catalyst, alternatives exist.[4] Para-toluenesulfonic acid (p-TsOH) is another strong acid catalyst that is often used.[7][8] For substrates that may be sensitive to strong mineral acids, other catalysts can be employed. Metal-based catalysts, such as those containing tin, titanium, or zirconium, can also be effective, although they may require higher temperatures.[9][10] Additionally, solid acid catalysts like modified montmorillonite K10 clay have been shown to be effective and can simplify purification.[11]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Conversion (<50%) | Equilibrium not shifted sufficiently. | 1. Use a large excess of ethanol (at least 10-20 equivalents), which can also serve as the solvent.[4][12] 2. Employ a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to remove water azeotropically.[4][7] |
| Insufficient reaction time or temperature. | 1. Increase the reflux time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine when the reaction has reached completion.[13] 2. Ensure the reaction is maintained at a consistent reflux temperature.[7] | |
| Inadequate catalysis. | 1. Ensure the use of a sufficient amount of a strong acid catalyst, such as concentrated sulfuric acid (typically 1-5 mol%).[7] 2. Consider using an alternative catalyst like p-toluenesulfonic acid.[7] | |
| Reaction Stalls | Catalyst deactivation. | 1. Ensure all reagents and glassware are anhydrous, as water can interfere with the catalyst's effectiveness.[13] |
| Reversible reaction at equilibrium. | 1. Implement measures to remove water (Dean-Stark trap) or use a large excess of ethanol to drive the reaction forward.[4][7] | |
| Presence of Unreacted Starting Material | Incomplete reaction. | 1. Extend the reaction time and ensure optimal temperature. 2. Re-evaluate the stoichiometry of reactants and catalyst concentration. |
| Formation of Byproducts | Side reactions due to high temperature or catalyst concentration. | 1. Optimize the reaction temperature; excessive heat can lead to decomposition or other unwanted reactions.[14] 2. Use the minimum effective amount of catalyst. |
| Difficulty in Product Isolation | Product is soluble in the aqueous phase during workup. | 1. During the workup, use a saturated sodium chloride (brine) solution to wash the organic layer. This reduces the solubility of the ester in the aqueous phase.[7][15] |
| Emulsion formation during extraction. | 1. Add a small amount of brine to help break the emulsion. 2. Allow the separatory funnel to stand for a longer period. |
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting decision tree for low conversion.
Experimental Protocols
Protocol 1: Optimized Fischer Esterification using Excess Ethanol
This protocol focuses on driving the reaction to completion by using a large excess of ethanol.
Materials:
-
2,5-Dichlorobenzoic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, Erlenmeyer flasks
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2,5-dichlorobenzoic acid (1.0 eq) in anhydrous ethanol (10-20 eq). The ethanol acts as both a reactant and the solvent.[12]
-
Catalyst Addition: With stirring, slowly add concentrated sulfuric acid (0.1-0.2 eq) to the mixture at room temperature. The addition is exothermic, so add it dropwise.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cooling and Quenching: Allow the reaction mixture to cool to room temperature.
-
Solvent Removal: Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.[7][15]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization if necessary.[3]
Protocol 2: Fischer Esterification with Azeotropic Water Removal
This protocol is ideal for achieving very high conversion by continuously removing the water byproduct.
Materials:
-
Same as Protocol 1, with the addition of toluene.
-
Dean-Stark apparatus.
Procedure:
-
Reaction Setup: To a round-bottom flask, add 2,5-dichlorobenzoic acid (1.0 eq), ethanol (1.5-3.0 eq), toluene (as the azeotroping solvent), and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.05 eq).[7]
-
Apparatus Assembly: Assemble the flask with a Dean-Stark trap and a reflux condenser.
-
Reflux and Water Removal: Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap. The denser water will separate and collect at the bottom of the trap, while the toluene will overflow back into the reaction flask.[4][7]
-
Monitoring: Continue the reflux until no more water collects in the trap. The reaction progress can also be monitored by TLC.
-
Workup: Cool the reaction mixture to room temperature. The workup procedure is similar to Protocol 1 (steps 6-8).
Visualizing the Reaction Mechanism
References
- 1. Mthis compound | C8H6Cl2O2 | CID 17947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 35112-27-7 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 3. 2,5-dichlorobenzoic acid methyl ester [sitem.herts.ac.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [jove.com]
- 6. spectroscopyeurope.com [spectroscopyeurope.com]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. Fischer Esterification Reaction | TCI Deutschland GmbH [tcichemicals.com]
- 9. ES2380693T3 - Procedure for the preparation of esters of benzoic acid - Google Patents [patents.google.com]
- 10. ZrOCl2·8H2O: An Efficient, Cheap and Reusable Catalyst for the Esterification of Acrylic Acid and Other Carboxylic Acids with Equimolar Amounts of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijstr.org [ijstr.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications [mdpi.com]
- 15. ocw.mit.edu [ocw.mit.edu]
Technical Support Center: Optimization of Catalyst Loading for Ethyl 2,5-Dichlorobenzoate Esterification
Welcome to the technical support center for the optimization of catalyst loading in the esterification of 2,5-dichlorobenzoic acid to produce Ethyl 2,5-dichlorobenzoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the esterification process, offering explanations for the underlying causes and actionable solutions.
Issue 1: Low or No Conversion of 2,5-Dichlorobenzoic Acid
Question: My reaction has proceeded for the designated time, but analysis (e.g., TLC, GC) indicates a large amount of unreacted 2,5-dichlorobenzoic acid. What are the probable causes and how can I resolve this?
Answer: Low conversion is a frequent challenge in Fischer esterification, a reversible reaction. Several factors can impede the forward reaction.[1]
Potential Causes & Solutions:
-
Equilibrium Limitation: The Fischer esterification is an equilibrium process. The accumulation of water, a byproduct, can drive the reaction backward, reducing the ester yield.[1][2]
-
Insufficient Catalyst Activity or Loading: The acid catalyst is crucial for protonating the carbonyl oxygen of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.
-
Solution:
-
Verify Catalyst Quality: Ensure your acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid) is fresh and anhydrous.[3]
-
Optimize Catalyst Loading: A systematic increase in catalyst loading can enhance the reaction rate.[5][6] However, excessive catalyst can lead to side reactions or complicate purification.[7] A typical starting point for sulfuric acid is 1-5 mol% relative to the carboxylic acid.[3]
-
-
-
Low Reaction Temperature: Esterification reactions are often slow at room temperature.[8][9]
-
Solution: Increase the reaction temperature, typically to the reflux temperature of the alcohol being used.[3] This increases the reaction rate.
-
-
Presence of Water in Reagents: Using wet ethanol or 2,5-dichlorobenzoic acid will inhibit the forward reaction from the start.[1]
-
Solution: Use anhydrous grade alcohol and ensure the carboxylic acid is thoroughly dried before use. Dry all glassware meticulously.[10]
-
Issue 2: Reaction Stalls After Initial Conversion
Question: The reaction starts well, but then the conversion plateaus at a low to moderate yield, even with extended reaction times. What could be causing this?
Answer: A stalled reaction often points to catalyst deactivation or the establishment of an unfavorable equilibrium.
Potential Causes & Solutions:
-
Catalyst Deactivation: Impurities in the starting materials or solvent can poison the catalyst. For solid acid catalysts like Amberlyst-15, the pores can become blocked.
-
Solution:
-
Purify Starting Materials: Ensure the purity of 2,5-dichlorobenzoic acid and ethanol.
-
Regenerate Solid Catalysts: If using a solid catalyst like Amberlyst-15, it can often be regenerated and reused.[11]
-
-
-
Sub-Optimal Reactant Ratio: The molar ratio of alcohol to carboxylic acid significantly influences the equilibrium position.
Issue 3: Formation of Impurities and Side Products
Question: My final product is contaminated with significant impurities. What are the likely side reactions, and how can I minimize them?
Answer: While Fischer esterification is generally a clean reaction, side reactions can occur, especially under harsh conditions.
Potential Causes & Solutions:
-
Ether Formation: At high temperatures and high acid concentrations, the alcohol can undergo dehydration to form a symmetric ether (in this case, diethyl ether).[3]
-
Solution: Avoid excessively high temperatures and catalyst loadings. Optimize these parameters to find a balance between reaction rate and selectivity.
-
-
Charring/Degradation: Aggressive heating or very high catalyst concentrations can lead to the degradation of the starting materials or product, appearing as a dark coloration of the reaction mixture.
-
Solution: Maintain a controlled and appropriate reaction temperature. Gradually increase the catalyst loading rather than starting with a very high amount.
-
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the optimization of catalyst loading for the esterification of this compound.
Q1: What are the most common catalysts for the esterification of 2,5-dichlorobenzoic acid?
A1: The most common catalysts are strong Brønsted acids. These include:
-
Homogeneous Catalysts: Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are widely used due to their effectiveness and low cost.[3][13]
-
Heterogeneous Catalysts: Solid acid catalysts like Amberlyst-15, a sulfonic acid-functionalized polystyrene resin, are also excellent choices.[11][14] The main advantages of heterogeneous catalysts are ease of separation from the reaction mixture and the potential for recycling.[11][15]
Q2: How do I determine the optimal catalyst loading for my reaction?
A2: The optimal catalyst loading balances reaction rate, yield, and cost. A systematic approach is recommended:[10]
-
Literature Review: Start with catalyst loadings reported for similar esterification reactions.
-
Screening Experiments: Set up a series of small-scale parallel reactions with varying catalyst loadings (e.g., 0.5, 1, 2, 5, 10 mol%).[10]
-
Monitor Progress: Track the reaction progress over time using an appropriate analytical method (GC, LC-MS, or TLC).
-
Analyze Results: Plot the conversion against time for each catalyst loading to identify the concentration that provides the best reaction rate without promoting significant side reactions. Be aware that beyond a certain point, increasing the catalyst loading may not significantly increase the yield and could lead to mass transfer limitations.[16]
Q3: What is the mechanism of the acid-catalyzed esterification?
A3: The Fischer esterification proceeds through a nucleophilic acyl substitution mechanism:[4][8]
-
Protonation: The acid catalyst protonates the carbonyl oxygen of the 2,5-dichlorobenzoic acid, making the carbonyl carbon more electrophilic.[2][4][8]
-
Nucleophilic Attack: The alcohol (ethanol) acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[2][17]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[4][8]
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group.[4][8]
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.[2][8]
Q4: Can I use a heterogeneous catalyst like Amberlyst-15 for this reaction? What are the advantages?
A4: Yes, Amberlyst-15 is a very effective catalyst for esterification reactions.[11][14][18] Its primary advantages include:
-
Ease of Separation: Being a solid resin, it can be easily removed from the reaction mixture by simple filtration.[11]
-
Reusability: Amberlyst-15 can often be washed, dried, and reused for multiple reaction cycles, making it more cost-effective and environmentally friendly.[15]
-
Reduced Corrosion: Compared to strong mineral acids, solid acid catalysts are generally less corrosive.
-
Selectivity: In some cases, solid acid catalysts can offer higher selectivity for the desired product.[11][14]
Q5: How does the structure of 2,5-dichlorobenzoic acid affect the esterification reaction?
A5: The two chlorine atoms on the benzene ring are electron-withdrawing groups. This has two main effects:
-
Increased Acidity: The electron-withdrawing nature of the chlorine atoms makes the carboxylic acid proton of 2,5-dichlorobenzoic acid more acidic compared to benzoic acid.
-
Electronic Effect on the Carbonyl Group: The electron-withdrawing groups can slightly increase the electrophilicity of the carbonyl carbon, which can be beneficial for the nucleophilic attack by the alcohol. However, steric hindrance from the chlorine atom in the ortho position might slightly slow down the reaction compared to an un-substituted benzoic acid.
Data Presentation & Experimental Protocols
Table 1: Recommended Starting Conditions for Catalyst Loading Optimization
| Parameter | Homogeneous Catalyst (H₂SO₄) | Heterogeneous Catalyst (Amberlyst-15) |
| Catalyst Loading | 1-5 mol% (relative to carboxylic acid) | 5-15 wt% (relative to carboxylic acid) |
| Reactant Ratio | 1:10 to 1:20 (Acid:Ethanol) | 1:10 to 1:20 (Acid:Ethanol) |
| Temperature | Reflux (approx. 78 °C for Ethanol) | Reflux (approx. 78 °C for Ethanol) |
| Reaction Time | 4-24 hours (monitor for completion) | 6-48 hours (monitor for completion) |
Experimental Protocol: General Procedure for Optimizing Catalyst Loading
This protocol provides a general framework for determining the optimal catalyst loading for the esterification of 2,5-dichlorobenzoic acid with ethanol.
-
Preparation:
-
Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or in a desiccator.[10]
-
Use anhydrous ethanol.
-
Ensure the 2,5-dichlorobenzoic acid is dry.
-
-
Reaction Setup (for a single screening reaction):
-
In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-dichlorobenzoic acid (1.0 eq).
-
Add anhydrous ethanol (10-20 eq), which will also serve as the solvent.
-
Begin stirring the mixture.
-
Carefully add the desired amount of acid catalyst (e.g., for a 2 mol% screen with H₂SO₄, add 0.02 eq). For solid catalysts like Amberlyst-15, add the desired weight percentage.
-
Heat the reaction mixture to reflux.
-
-
Monitoring the Reaction:
-
At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw a small aliquot from the reaction mixture.
-
Quench the aliquot (e.g., by diluting with a suitable solvent and neutralizing the acid if necessary).
-
Analyze the aliquot by a suitable method (e.g., GC, LC-MS, or TLC) to determine the conversion of the starting material.
-
-
Work-up and Purification (once the reaction is complete):
-
Cool the reaction mixture to room temperature.
-
If a solid catalyst was used, remove it by filtration.
-
If a homogeneous catalyst was used, neutralize the reaction mixture carefully with a weak base (e.g., saturated sodium bicarbonate solution).
-
Remove the excess ethanol under reduced pressure.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).[19]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.[3]
-
Purify the crude product, if necessary, by vacuum distillation or column chromatography.[3]
-
Visualizations
Fischer Esterification Mechanism
Caption: The acid-catalyzed Fischer Esterification mechanism.
Troubleshooting Workflow for Low Ester Yield
Caption: A logical workflow for troubleshooting low ester yields.
Relationship Between Catalyst Loading and Reaction Performance
Caption: Impact of catalyst loading on reaction outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Video: Esterification - Concept [jove.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Kinetic Aspects of Esterification and Transesterification in Microstructured Reactors [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. byjus.com [byjus.com]
- 10. benchchem.com [benchchem.com]
- 11. arkat-usa.org [arkat-usa.org]
- 12. quora.com [quora.com]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. tandfonline.com [tandfonline.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Reaction Thermodynamic and Kinetics for Esterification of 1-Methoxy-2-Propanol and Acetic Acid over Ion-Exchange Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. Esterification of Mixed Carboxylic-fatty Anhydrides Using Amberlyst-15 as Heterogeneous Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Isolating Ethyl 2,5-Dichlorobenzoate with Confidence
A Guide to Preventing Decomposition During Aqueous Workup
Welcome to the Technical Support Center. This guide, curated by our Senior Application Scientists, provides in-depth troubleshooting advice and optimized protocols for researchers, scientists, and drug development professionals working with Ethyl 2,5-dichlorobenzoate. Our goal is to empower you to navigate the challenges of its workup and purification, ensuring the integrity and yield of your final product.
Frequently Asked Questions (FAQs)
Q1: I'm experiencing a lower-than-expected yield of this compound after my reaction workup. What could be the primary cause?
A1: A significant loss of yield during the aqueous workup of this compound is most commonly due to hydrolysis of the ester bond.[1][2] This reaction reverts your product back to 2,5-dichlorobenzoic acid and ethanol. The presence of two electron-withdrawing chlorine atoms on the benzene ring makes the carbonyl carbon of the ester more electrophilic and, consequently, more susceptible to nucleophilic attack by water or hydroxide ions compared to unsubstituted ethyl benzoate.[3][4]
Q2: How can I confirm that hydrolysis is the cause of my low yield?
A2: The presence of the starting material, 2,5-dichlorobenzoic acid, in your crude product is a strong indicator of hydrolysis. You can verify this using analytical techniques such as:
-
Thin-Layer Chromatography (TLC): You will observe a new, more polar spot corresponding to the carboxylic acid, which will have a lower Rf value than your ester product.
-
NMR Spectroscopy: In the ¹H NMR spectrum of your crude product, you would see the characteristic broad singlet of the carboxylic acid proton (typically >10 ppm) and the aromatic signals of 2,5-dichlorobenzoic acid.
-
IR Spectroscopy: The appearance of a broad O-H stretch (around 2500-3300 cm⁻¹) is indicative of the carboxylic acid functional group.
Q3: Are there specific steps in a standard workup that pose a higher risk for the decomposition of this compound?
A3: Yes, the highest risk steps involve prolonged contact with aqueous acidic or, more significantly, basic solutions. Specifically:
-
Quenching the reaction: Introducing water or aqueous solutions to the reaction mixture.
-
Base wash: Using solutions like sodium hydroxide or even sodium carbonate to neutralize acid catalysts. This step can initiate base-catalyzed hydrolysis, also known as saponification, which is an irreversible process leading to the formation of the sodium salt of the carboxylic acid.[5][6]
Troubleshooting Guide: Pinpointing and Resolving Decomposition Issues
Use this guide to diagnose and address the potential causes of this compound decomposition during your workup.
| Symptom | Potential Cause | Recommended Action |
| Low yield with significant starting acid present (confirmed by TLC/NMR) | Hydrolysis during basic wash | Use a milder base, such as a cold, saturated solution of sodium bicarbonate (NaHCO₃). Avoid strong bases like NaOH or KOH. The reaction with NaHCO₃ is less vigorous and easier to control. |
| Emulsion formation during extraction | Presence of acidic/basic impurities | Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer, which often helps to break emulsions. |
| Product loss even with mild base wash | Prolonged contact time with aqueous layers | Perform extractions and washes efficiently and without delay. Do not let the layers sit in the separatory funnel for extended periods. |
| Low yield despite careful washing | Elevated temperature during workup | Conduct all aqueous washes using ice-cold solutions. Perform the extractions in a flask or separatory funnel cooled in an ice bath to slow down the kinetics of the hydrolysis reaction. |
| Product appears oily or wet after solvent removal | Incomplete drying of the organic layer | Use a sufficient amount of a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄). Ensure the drying agent is free-flowing and not clumped before filtering. Residual water can promote hydrolysis upon storage. |
The Chemistry of Decomposition: Why It Happens
The decomposition of this compound during workup is primarily a hydrolysis reaction, which can be catalyzed by either acid or base.
Base-Catalyzed Hydrolysis (Saponification)
This is often the more significant issue during workup. The hydroxide ion (OH⁻) from a basic wash directly attacks the electrophilic carbonyl carbon of the ester. The presence of two electron-withdrawing chlorine atoms on the benzene ring pulls electron density away from the carbonyl carbon, making it more susceptible to this nucleophilic attack. This reaction is irreversible and leads to the formation of the sodium salt of 2,5-dichlorobenzoic acid, which is water-soluble and will be lost to the aqueous layer.
Caption: Base-catalyzed hydrolysis (saponification) pathway.
Acid-Catalyzed Hydrolysis
If residual acid catalyst is present, it can protonate the carbonyl oxygen of the ester. This protonation makes the carbonyl carbon even more electrophilic and susceptible to attack by water. This reaction is reversible, but the use of excess water during the workup can drive the equilibrium towards the formation of the carboxylic acid and ethanol.
Caption: Acid-catalyzed hydrolysis pathway.
Recommended Workup Protocol for this compound
This protocol is designed to minimize the risk of hydrolysis and maximize the yield and purity of your product. It is based on established procedures for similar aromatic esters.[2][7]
Materials:
-
Reaction mixture containing this compound
-
Extraction solvent (e.g., ethyl acetate, dichloromethane)
-
Ice-cold deionized water
-
Ice-cold saturated sodium bicarbonate (NaHCO₃) solution
-
Ice-cold brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Cool the Reaction Mixture: Once the reaction is complete, cool the reaction flask to room temperature, and then place it in an ice bath to bring the temperature down to 0-5 °C.
-
Quench the Reaction: Slowly add ice-cold water to the reaction mixture with stirring to quench any reactive reagents.
-
Extraction:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Add a suitable extraction solvent (e.g., ethyl acetate). The volume should be sufficient to dissolve your product completely.
-
Shake the separatory funnel gently, venting frequently to release any pressure.
-
Allow the layers to separate and drain the organic layer into a clean Erlenmeyer flask.
-
Extract the aqueous layer one more time with the organic solvent to ensure complete recovery of the product. Combine the organic extracts.
-
-
Neutralization Wash:
-
Return the combined organic extracts to the separatory funnel.
-
Add ice-cold saturated sodium bicarbonate solution. Caution: Add the bicarbonate solution slowly and swirl the unstoppered funnel initially to control any gas evolution (CO₂) before stoppering and shaking. Vent frequently.
-
Shake the funnel and allow the layers to separate. Drain the organic layer.
-
Check the pH of the aqueous layer to ensure it is neutral or slightly basic. If it is still acidic, repeat the wash with fresh, cold sodium bicarbonate solution.
-
-
Brine Wash:
-
Wash the organic layer with ice-cold brine. This step helps to remove residual water and any remaining water-soluble impurities.
-
-
Drying the Organic Layer:
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
Add anhydrous magnesium sulfate or sodium sulfate. Add the drying agent in portions with swirling until it no longer clumps together and flows freely.
-
-
Solvent Removal:
-
Filter the dried organic solution to remove the drying agent.
-
Remove the solvent using a rotary evaporator to obtain the crude this compound.
-
-
Purification (if necessary):
-
The crude product can be further purified by recrystallization (e.g., from ethanol) or column chromatography.[2]
-
Caption: Optimized workup workflow for this compound.
By understanding the chemical principles behind the potential decomposition of this compound and implementing these optimized workup procedures, you can significantly improve the yield and purity of your final product. For further assistance, please do not hesitate to contact our technical support team.
References
- 1. US3703546A - Preparation of 3-amino-2,5-dichlorobenzoic acid - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sserc.org.uk [sserc.org.uk]
- 6. SSERC | Hydrolysis of ethyl benzoate [sserc.org.uk]
- 7. personal.tcu.edu [personal.tcu.edu]
Column chromatography conditions for purifying Ethyl 2,5-dichlorobenzoate
Welcome to the technical support center for the purification of Ethyl 2,5-dichlorobenzoate. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the column chromatography of this important chemical intermediate. We move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring you can not only replicate a protocol but also troubleshoot and adapt it to your specific needs.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions when setting up a purification protocol for this compound.
Q1: What is the most appropriate stationary phase for purifying this compound?
For most applications involving aromatic esters like this compound, silica gel (230-400 mesh) is the standard and most cost-effective choice.[1] Its polarity is well-suited for separating the target compound from common non-polar impurities (e.g., unreacted starting materials) and more polar byproducts.
However, if you encounter issues with compound degradation, neutral or basic stationary phases are excellent alternatives.[2][3]
-
Neutral Alumina: Can be beneficial if the target ester is sensitive to the acidic nature of silica gel.[4]
-
Florisil® (200 mesh): A magnesium silicate gel that offers different selectivity and can be a good option for challenging separations.[2]
Q2: How do I select the optimal mobile phase (eluent) for my separation?
The ideal mobile phase is determined empirically using Thin-Layer Chromatography (TLC) prior to running the column.[3] A mixture of a non-polar solvent and a moderately polar solvent is typically used.
-
Recommended Starting System: A gradient of ethyl acetate (EtOAc) in hexanes is the most common and effective system for aromatic esters.[5][6]
-
Alternative Systems: If separation is poor, consider solvent systems with different selectivities. For aromatic compounds, incorporating toluene can sometimes dramatically improve resolution.[4] A dichloromethane (DCM)/methanol (MeOH) system can also be effective for more polar compounds.[4]
Q3: What is the target Retention Factor (Rf) I should aim for on my TLC plate?
For optimal separation on a column, the target compound should have an Rf value between 0.2 and 0.4 in the chosen TLC solvent system.[3]
-
Rf > 0.4: The compound will elute too quickly from the column, resulting in poor separation from less polar impurities.
-
Rf < 0.2: The compound will move too slowly, leading to long elution times and band broadening, which decreases resolution and purity.[2]
Q4: Should I use wet or dry loading for my sample?
The loading method depends on the solubility of your crude product in the initial mobile phase.
-
Wet Loading: Ideal if your crude product dissolves completely in a minimal amount of the starting eluent (e.g., 5% EtOAc/Hexane). This involves dissolving the sample and carefully pipetting it directly onto the top of the column bed.[7]
-
Dry Loading: This is the preferred method if your compound has poor solubility in the eluent or if you need to use a stronger solvent for dissolution (like DCM).[1][7] The crude product is pre-adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting free-flowing powder is added to the top of the column. This technique prevents band distortion and improves separation.[7]
Experimental Protocols
Protocol 1: Method Development with Thin-Layer Chromatography (TLC)
This protocol is essential for identifying the optimal solvent system before committing to a large-scale column.
Objective: To find a mobile phase that gives the target compound an Rf of ~0.2-0.4 and maximizes separation from impurities.
Materials:
-
TLC plates (silica gel coated, with UV254 indicator)
-
TLC developing chamber
-
Capillary spotters
-
Crude this compound solution
-
Various solvents: Hexanes, Ethyl Acetate (EtOAc), Dichloromethane (DCM)
-
UV lamp
Procedure:
-
Prepare the Chamber: Add a small amount (~0.5 cm depth) of your test eluent (e.g., 10% EtOAc in Hexanes) to the TLC chamber. Place a piece of filter paper inside to saturate the atmosphere and cover it.[5]
-
Spot the Plate: Using a pencil, gently draw an origin line about 1 cm from the bottom of the TLC plate.[3] Use a capillary spotter to apply a small, concentrated spot of your crude reaction mixture onto the origin.
-
Develop the Plate: Carefully place the TLC plate into the chamber, ensuring the solvent level is below the origin line.[5] Allow the solvent to ascend the plate by capillary action.
-
Visualize: Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil.[3] Dry the plate and visualize the spots under a UV lamp. Circle the visible spots.
Protocol 2: Flash Column Chromatography Purification
Objective: To purify crude this compound on a preparative scale using the conditions determined by TLC.
Materials:
-
Glass chromatography column with a stopcock
-
Silica gel (230-400 mesh)
-
Sand (acid-washed)
-
Eluent system determined from TLC
-
Crude this compound
-
Collection tubes/flasks
-
Rotary evaporator
Procedure:
-
Column Packing (Slurry Method):
-
Place a small plug of glass wool or cotton at the bottom of the column. Add a thin layer of sand (~1 cm).
-
In a beaker, prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 100% hexanes or the least polar mobile phase you will use).[1]
-
With the stopcock open and a flask underneath to collect the solvent, pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.
-
Allow the silica to settle into a uniform bed, ensuring the solvent level never drops below the top of the silica. Add a final protective layer of sand (~1 cm) on top.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a suitable solvent (e.g., DCM). Add a portion of silica gel (approx. 10-20 times the mass of the sample) to this solution.[7]
-
Evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of the prepared column.
-
-
Elution:
-
Begin eluting with your starting non-polar solvent system.
-
If using a gradient, systematically and slowly increase the polarity of the mobile phase (e.g., from 2% EtOAc/Hexane to 5%, then 10%, etc.). A gradual increase is key to achieving good separation.[2]
-
-
Fraction Collection & Analysis:
-
Collect the eluate in a series of numbered test tubes or flasks.
-
Monitor the fractions by TLC to determine which ones contain your pure product.[9]
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Visual Workflow for Purification
dot digraph "Purification_Workflow" { graph [splines=ortho, nodesep=0.6, ranksep=0.8, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
subgraph "cluster_Prep" { label = "Preparation & Method Development"; style = "rounded"; bgcolor = "#E8F0FE"; TLC [label="1. TLC Analysis\n(Find Optimal Eluent)"]; Pack [label="2. Pack Column\n(Silica Gel Slurry)"]; }
subgraph "cluster_Run" { label = "Execution"; style = "rounded"; bgcolor = "#E6F4EA"; Load [label="3. Load Sample\n(Dry Loading)"]; Elute [label="4. Elute Column\n(Gradient Elution)"]; Collect [label="5. Collect Fractions"]; }
subgraph "cluster_Post" { label = "Analysis & Isolation"; style = "rounded"; bgcolor = "#FEF7E0"; Analyze [label="6. Analyze Fractions\n(TLC)"]; Combine [label="7. Combine Pure Fractions"]; Evaporate [label="8. Evaporate Solvent\n(Rotovap)"]; Final [label="Pure Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; }
TLC -> Pack [label=" Conditions\nDetermined"]; Pack -> Load; Load -> Elute; Elute -> Collect; Collect -> Analyze; Analyze -> Combine [label=" Purity Confirmed"]; Combine -> Evaporate; Evaporate -> Final; } dot Caption: General workflow for the purification of this compound.
Troubleshooting Guide
Q: My compound is stuck at the origin and won't elute from the column. What's wrong?
This is a clear indication that the mobile phase is not polar enough to move your compound.
-
Immediate Action: Gradually increase the polarity of your eluent. For a hexane/EtOAc system, increase the percentage of EtOAc. You can make larger jumps in polarity if you are certain no impurities are eluting.[2]
-
Root Cause Analysis: Your initial TLC analysis may have been misleading, or the scale-up to the column changed the dynamics. Ensure your compound is soluble in the mobile phase. Aromatic compounds can sometimes exhibit strong interactions with the silica stationary phase.
Q: My compound eluted immediately in the first few fractions (the solvent front). How do I fix this?
This occurs when the eluent is too polar, causing your compound to have little to no interaction with the stationary phase.
Q: I'm getting poor separation, and all my fractions are mixed. Why is this happening?
Several factors can lead to poor resolution:
-
Improper Column Packing: Air bubbles or channels in the silica bed will lead to uneven flow and band broadening. Repack the column carefully.
-
Overloading the Column: Using too much crude sample for the amount of silica will saturate the stationary phase.[10] A general rule is to use a silica-to-sample mass ratio of at least 50:1.
-
Suboptimal Eluent: The chosen solvent system may not have sufficient selectivity for the components in your mixture. Try a different solvent system (e.g., one incorporating toluene or DCM).[4]
-
On-Column Degradation: One compound may be degrading into another on the silica gel, creating a continuous mixture.[2] Test for stability by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if new spots appear.
Q: My product is showing significant peak tailing in the collected fractions. What causes this?
Peak tailing is common for aromatic compounds and is often caused by secondary interactions with the stationary phase.[10]
-
Cause: Acidic silanol groups (Si-OH) on the silica surface can strongly interact with the electron-rich aromatic ring or the ester functional group, causing a portion of the molecules to lag behind the main band.[10]
-
Solutions:
-
Add a Modifier: Adding a small amount of a slightly more polar or acidic/basic modifier to the eluent can cap the active silanol sites. For esters, adding 0.1-1% acetic acid to the mobile phase can sometimes sharpen peaks.
-
Change Stationary Phase: Switch to a less acidic stationary phase like deactivated silica or neutral alumina.[3]
-
Troubleshooting Decision Tree
dot digraph "Troubleshooting_Tree" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
Start [label="Problem Encountered", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
subgraph "cluster_problems" { label=""; bgcolor="transparent"; NoElution [label="Compound Stuck at Origin"]; TooFast [label="Compound in Solvent Front"]; PoorSep [label="Poor Separation"]; Tailing [label="Peak Tailing"]; }
subgraph "cluster_solutions" { label=""; bgcolor="transparent"; IncreasePolarity [label="Increase Eluent Polarity", shape=box, fillcolor="#E6F4EA", fontcolor="#202124"]; DecreasePolarity [label="Decrease Eluent Polarity", shape=box, fillcolor="#E6F4EA", fontcolor="#202124"]; Repack [label="Check Loading & Repack Column", shape=box, fillcolor="#FEF7E0", fontcolor="#202124"]; ChangeSolvent [label="Try New Solvent System\n(e.g., with Toluene)", shape=box, fillcolor="#FEF7E0", fontcolor="#202124"]; ChangeStationary [label="Use Neutral Alumina\nor Deactivated Silica", shape=box, fillcolor="#E8F0FE", fontcolor="#202124"]; CheckStability [label="Test for On-Column\nDecomposition", shape=box, fillcolor="#FEF7E0", fontcolor="#202124"]; }
Start -> NoElution; Start -> TooFast; Start -> PoorSep; Start -> Tailing;
NoElution -> IncreasePolarity; TooFast -> DecreasePolarity; PoorSep -> Repack; PoorSep -> ChangeSolvent; PoorSep -> CheckStability; Tailing -> ChangeStationary; Tailing -> ChangeSolvent [label=" Add Modifier\n(e.g., 0.1% AcOH)"]; CheckStability -> ChangeStationary [style=dashed]; } dot Caption: A decision tree for troubleshooting common column chromatography issues.
Summary of Recommended Conditions
| Parameter | Recommendation | Rationale & Key Considerations |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective choice for aromatic esters. Consider neutral alumina if acid-sensitivity is observed.[2][4] |
| Mobile Phase (TLC) | Start with 5-20% Ethyl Acetate in Hexanes | Provides a good polarity range. Adjust ratio to achieve target Rf.[5][8] |
| Target Rf | 0.2 - 0.4 | Ensures good binding to the column without excessively long retention times, optimizing separation.[3] |
| Sample Loading | Dry Loading | Recommended for ensuring a narrow sample band and preventing issues from poor solubility in the eluent.[1][7] |
| Elution Mode | Gradient Elution | Start with low polarity and gradually increase. This provides the best resolution for complex mixtures.[2] |
References
- 1. benchchem.com [benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 4. reddit.com [reddit.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. rsc.org [rsc.org]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Identifying Impurities in Ethyl 2,5-dichlorobenzoate by NMR
Welcome to the technical support center for the analysis of Ethyl 2,5-dichlorobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who utilize Nuclear Magnetic Resonance (NMR) spectroscopy for quality control and impurity profiling. Here, you will find troubleshooting advice and frequently asked questions to address specific challenges encountered during the analysis of this compound.
Troubleshooting Guide: Unexpected Peaks in Your NMR Spectrum?
The presence of unexpected signals in the ¹H or ¹³C NMR spectrum of this compound can be indicative of impurities. This guide will help you systematically identify the source of these extraneous peaks.
Question: I'm seeing extra aromatic signals in the ¹H NMR spectrum of my this compound sample. What could they be?
Answer: Extra signals in the aromatic region (typically 7.0-8.5 ppm) often point to the presence of unreacted starting materials, isomeric byproducts, or hydrolysis products.
Common Aromatic Impurities:
-
2,5-Dichlorobenzoic Acid (Starting Material): If the synthesis was an acid-catalyzed esterification (Fischer esterification), incomplete reaction is a common issue.[1][2] Look for a broad singlet corresponding to the carboxylic acid proton (often >10 ppm, but can exchange with residual water) and distinct aromatic signals. The chemical shifts of the aromatic protons of the acid will differ from the ester due to the electronic effects of the carboxylic acid group versus the ester.
-
Isomeric Ethyl dichlorobenzoates: Depending on the synthetic route used to produce the 2,5-dichlorobenzoic acid precursor, other isomers like 2,4-dichlorobenzoic acid or 3,4-dichlorobenzoic acid could be present.[3][4][5] These will esterify alongside the desired isomer, leading to a mixture of ester products with unique aromatic splitting patterns.
-
Hydrolysis Product (2,5-Dichlorobenzoic Acid): If your sample has been exposed to moisture, particularly under acidic or basic conditions, the ester can hydrolyze back to the corresponding carboxylic acid.[1]
Troubleshooting Workflow:
-
Re-examine the Synthesis: Review the synthetic procedure for producing this compound. The most common method is the Fischer esterification of 2,5-dichlorobenzoic acid with ethanol in the presence of an acid catalyst.[6][7]
-
Acquire Reference Spectra: If possible, obtain NMR spectra of the potential impurities (e.g., 2,5-dichlorobenzoic acid and other dichlorobenzoic acid isomers).
-
Spiking Experiment: Add a small amount of a suspected impurity to your NMR sample and re-acquire the spectrum. An increase in the intensity of a specific set of signals will confirm the identity of that impurity.
Question: My ¹H NMR spectrum shows unexpected triplets and quartets in the aliphatic region. What do these signals indicate?
Answer: While the desired product, this compound, displays a characteristic triplet and quartet for the ethyl group, other aliphatic signals can arise from different alcohol sources or residual solvents.
Potential Aliphatic Impurities:
-
Different Ester Groups: If an alcohol other than ethanol was present during the synthesis, you might have a mixture of esters. For instance, if methanol was present, you would see a singlet for the methyl ester around 3.9 ppm.
-
Residual Solvents: Common laboratory solvents used during synthesis or workup can appear in your NMR spectrum.[8][9] For example, residual ethyl acetate will show a quartet, singlet, and triplet.
Troubleshooting Steps:
-
Check Solvent Purity: Ensure the ethanol used in the esterification was pure and anhydrous.
-
Review Workup and Purification: Scrutinize the extraction and purification steps to identify any solvents that could have been carried through.
-
Consult a Solvent Reference Table: Compare the chemical shifts of the unknown peaks to a standard table of NMR solvent impurities.[8][9]
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?
A1: The expected chemical shifts for this compound in a deuterated chloroform (CDCl₃) solution are summarized below. Note that exact chemical shifts can vary slightly depending on the solvent and concentration.
| Assignment | ¹H Chemical Shift (ppm) | Multiplicity | Integration | ¹³C Chemical Shift (ppm) |
| Aromatic-H | ~7.66 | d | 1H | ~133.8 (C) |
| Aromatic-H | ~7.40 | dd | 1H | ~132.5 (CH) |
| Aromatic-H | ~7.34 | d | 1H | ~131.9 (C) |
| -O-CH₂- | ~4.40 | q | 2H | ~131.5 (CH) |
| -CH₃ | ~1.40 | t | 3H | ~129.5 (CH) |
| Carbonyl (C=O) | - | - | - | ~164.5 (C=O) |
| -O-CH₂- | - | - | - | ~62.0 (-O-CH₂) |
| -CH₃ | - | - | - | ~14.2 (-CH₃) |
Data is compiled from typical values and may vary.[10][11]
Q2: How can I differentiate between this compound and its isomers using NMR?
A2: The substitution pattern of the chlorine atoms on the benzene ring significantly influences the chemical shifts and coupling patterns of the aromatic protons.[3][12] Each isomer will have a unique fingerprint in the aromatic region of the ¹H NMR spectrum. For example, the symmetry in 3,5-dichlorobenzoic acid will result in a different number of signals and splitting patterns compared to the 2,5-isomer. A detailed comparison of the aromatic regions will be the most effective way to distinguish between them.
Q3: My sample is wet. How will water affect the NMR spectrum?
A3: The presence of water can have several effects on your NMR spectrum:
-
Broad Peak: You will likely see a broad singlet for water, typically between 1.5 and 4.7 ppm in CDCl₃, depending on the sample's properties.
-
Exchangeable Protons: The carboxylic acid proton of any unreacted 2,5-dichlorobenzoic acid can exchange with the protons of water, leading to a broadening of both signals or a single, averaged, broad peak.
-
Hydrolysis: As mentioned in the troubleshooting guide, excess water can lead to the hydrolysis of the ester back to the carboxylic acid, especially if the sample is not pH neutral.[1]
To mitigate these issues, it is crucial to use a dry NMR solvent and ensure your sample is thoroughly dried before analysis.
Q4: What experimental parameters are crucial for obtaining a high-quality NMR spectrum for impurity analysis?
A4: To ensure you can detect and accurately quantify low-level impurities, consider the following:
-
Sufficient Number of Scans: Increase the number of scans to improve the signal-to-noise ratio, making it easier to see small impurity peaks.
-
Proper Relaxation Delay (d1): Use a relaxation delay of at least 5 times the longest T₁ of interest to ensure accurate integration for quantification.
-
Solvent Selection: Choose a deuterated solvent that does not have signals that overlap with peaks from your compound or expected impurities. CDCl₃ is a common choice for this compound.
-
Sample Concentration: Prepare a sample with a high enough concentration to detect minor components, but avoid saturation of the receiver.
Experimental Protocols
Protocol 1: Standard ¹H NMR Sample Preparation
-
Accurately weigh approximately 10-20 mg of your this compound sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Vortex the sample until it is fully dissolved.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.
Protocol 2: Workflow for Impurity Identification
The following diagram illustrates a systematic approach to identifying unknown peaks in your NMR spectrum.
Caption: Workflow for NMR-based impurity identification.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. 3,4-Dichlorobenzoic acid(51-44-5) 1H NMR [m.chemicalbook.com]
- 5. 2,4-Dichlorobenzoic acid(50-84-0) 1H NMR [m.chemicalbook.com]
- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. epfl.ch [epfl.ch]
- 10. This compound(35112-27-7) 1H NMR spectrum [chemicalbook.com]
- 11. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]
- 12. asianjournalofphysics.com [asianjournalofphysics.com]
Strategies for minimizing by-product formation in dichlorobenzoate synthesis
Technical Support Center: Dichlorobenzoate Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for dichlorobenzoate synthesis. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the synthesis and purification of dichlorobenzoate esters. As crucial intermediates in the pharmaceutical and agrochemical industries, achieving high purity is paramount. This resource combines mechanistic understanding with field-proven troubleshooting strategies to help you minimize by-product formation and optimize your synthetic outcomes.
Section 1: Understanding Common By-Products and Their Origins
Successful troubleshooting begins with a foundational understanding of what by-products are forming and why. In dichlorobenzoate synthesis, impurities typically arise from three main sources: the initial chlorination of the aromatic ring, the subsequent esterification, or incomplete reactions.
By-Products from Aromatic Chlorination
The direct chlorination of benzoic acid or a related precursor is a common synthetic route. However, controlling the selectivity of this electrophilic aromatic substitution can be challenging.
-
Positional Isomers: The primary challenge is controlling the regioselectivity of the chlorination. Depending on the starting material and directing groups, a mixture of dichlorinated isomers (e.g., 2,4-, 2,5-, 3,4-, 3,5-) can be formed. Separating these isomers is often difficult due to their similar physical properties, such as close boiling points.[1]
-
Over-Chlorination: Aggressive reaction conditions or incorrect stoichiometry can lead to the formation of trichloro- and tetrachlorobenzoic acids.
-
Under-Chlorination: Incomplete reaction can leave monochlorobenzoic acid species in the mixture.
By-Products from Oxidation Routes
Another common pathway is the oxidation of a dichlorotoluene precursor.
-
Incomplete Oxidation: Insufficient oxidant or reaction time can lead to residual dichlorobenzaldehyde or dichlorobenzyl alcohol.
-
By-products of the Oxidant: For example, when using potassium permanganate (KMnO₄), a common by-product is manganese dioxide (MnO₂), which must be carefully removed.[2]
By-Products from Esterification
The conversion of dichlorobenzoic acid to its corresponding ester, typically via Fischer-Speier esterification, introduces another set of potential impurities.[3][4]
-
Unreacted Dichlorobenzoic Acid: As the Fischer esterification is an equilibrium-driven process, incomplete conversion is a common issue, leaving starting material in your final product.[5][6]
-
Ether Formation: At high temperatures, the alcohol used for esterification (e.g., ethanol) can undergo acid-catalyzed self-condensation to form ethers (e.g., diethyl ether), which can complicate purification.
Section 2: Troubleshooting Guides & Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter in a practical, question-and-answer format.
FAQ: Chlorination & Oxidation Stages
Q1: My final product is a mixture of several dichlorobenzoate isomers. How can I improve the selectivity?
A1: Regioselectivity is dictated by the directing effects of the substituents on the aromatic ring and whether the reaction is under kinetic or thermodynamic control.
-
Catalyst Choice: For chlorination reactions, the choice of Lewis acid catalyst (e.g., FeCl₃, AlCl₃) is critical. Modern approaches also utilize palladium catalysts for meta-C–H chlorination, which can offer different selectivity profiles compared to classic electrophilic substitution.[7][8]
-
Temperature Control: Lower temperatures often favor the kinetically controlled product, which may be a single, desired isomer. Running reactions at elevated temperatures can lead to isomer scrambling and the formation of a thermodynamic mixture of products.[1]
-
Alternative Starting Materials: Consider if a different starting material could provide better regiochemical control. For instance, starting from a specific dichloroaniline and performing a Sandmeyer reaction can lock in the substitution pattern from the beginning.
Q2: I'm seeing significant amounts of trichlorobenzoate in my GC-MS analysis. What's causing this over-chlorination?
A2: Over-chlorination is a classic sign of reaction conditions that are too harsh or an improper stoichiometric ratio of your chlorinating agent.
-
Control Stoichiometry: Carefully control the molar equivalents of your chlorinating agent (e.g., Cl₂, SO₂Cl₂). Use the minimum effective amount required for dichlorination.
-
Reaction Time & Temperature: Reduce the reaction time and/or temperature. Monitor the reaction progress closely using an appropriate analytical technique like GC or TLC. Quench the reaction as soon as the desired dichlorinated product is maximized.
-
Catalyst Loading: Reduce the amount of the Lewis acid catalyst. Over-catalysis can significantly increase the reaction rate and lead to over-chlorination.
Q3: My oxidation of 2,4-dichlorotoluene to 2,4-dichlorobenzoic acid is sluggish and gives a low yield, with a brown precipitate forming.
A3: This is a common issue when using potassium permanganate (KMnO₄). The brown precipitate is manganese dioxide (MnO₂), indicating the permanganate has been consumed.[2]
-
Ensure Sufficient Oxidant: The stoichiometry must be correct. If the permanganate is consumed before the starting material is fully oxidized, the reaction will stop prematurely.[2]
-
Vigorous Conditions: This oxidation often requires prolonged heating (reflux) to go to completion. Use TLC to monitor the disappearance of the starting material to determine the optimal reaction time.[2]
-
Phase-Transfer Catalysis: For heterogeneous reactions, using a phase-transfer catalyst can improve reaction rates and allow for milder conditions.[2]
Workflow for Selective Chlorination
References
- 1. US4089909A - Separation of dichlorobenzene isomers - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of Ethyl Dichlorobenzoate Isomers: A Focus on Ethyl 2,5-Dichlorobenzoate
For the discerning researcher in synthetic chemistry and drug development, the positional isomerism of reagents is not a trivial matter; it is a critical determinant of reactivity, yield, and ultimately, the viability of a synthetic pathway. This guide provides a comprehensive analysis of the reactivity of Ethyl 2,5-dichlorobenzoate in comparison to its five other constitutional isomers: 2,3-, 2,4-, 2,6-, 3,4-, and 3,5-dichlorobenzoates.
The seemingly subtle shift in the positions of the two chlorine atoms on the benzene ring dramatically alters the electronic and steric environment of the molecule.[1][2] These differences manifest in varied reactivity towards two fundamental reaction types: nucleophilic aromatic substitution (SNAr) at the chlorinated ring and hydrolysis of the ethyl ester functionality. Understanding these nuances is paramount for optimizing reaction conditions and predicting the behavior of these versatile intermediates in complex syntheses.[3]
This guide will delve into the theoretical underpinnings of these reactivity differences and provide standardized experimental protocols for their quantitative comparison.
Theoretical Framework: Electronic and Steric Effects
The reactivity of ethyl dichlorobenzoate isomers is governed by a complex interplay of electronic and steric effects.
Electronic Effects: The chlorine atoms and the ethyl ester group exert significant influence on the electron density of the aromatic ring.
-
Inductive Effect (-I): Chlorine is more electronegative than carbon and therefore withdraws electron density from the benzene ring through the sigma bond.[2] This effect deactivates the ring towards electrophilic attack but, crucially, activates it towards nucleophilic attack by making the ring more electrophilic.[4][5] The ethyl ester group is also an electron-withdrawing group.
-
Resonance Effect (+R): The lone pairs on the chlorine atoms can be delocalized into the benzene ring, increasing electron density, particularly at the ortho and para positions.[6] However, for halogens, the inductive effect generally outweighs the resonance effect in terms of overall ring activation/deactivation.[2]
In the context of nucleophilic aromatic substitution (SNAr) , the presence of electron-withdrawing groups is essential for stabilizing the negatively charged intermediate, known as a Meisenheimer complex.[5][7] The reaction rate is significantly enhanced when these groups are positioned ortho or para to the leaving group (a chlorine atom in this case), as the negative charge can be delocalized onto the substituent.[4]
For ester hydrolysis , the electron-withdrawing nature of the chlorine atoms increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water or a hydroxide ion. The position of the chlorine atoms relative to the ester group dictates the magnitude of this electronic influence.
Steric Effects: The size of the chlorine atoms and the ethyl ester group can hinder the approach of a nucleophile.[8] This is particularly relevant for:
-
SNAr: A chlorine atom at the 2- or 6-position (ortho to the reaction center) can sterically hinder the incoming nucleophile.
-
Ester Hydrolysis: Chlorine atoms in the ortho positions (2- or 6-) relative to the ester group can impede the approach of the nucleophile to the carbonyl carbon. The 2,6-dichlorobenzoate isomer is expected to be particularly affected by this steric hindrance.
The following diagram illustrates the key factors influencing the reactivity of these isomers.
Caption: Factors influencing the reactivity of ethyl dichlorobenzoate isomers.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction involves the displacement of one of the chlorine atoms by a nucleophile. The reactivity of the different isomers will depend on the ability of the remaining substituents (the other chlorine and the ethyl ester group) to stabilize the intermediate Meisenheimer complex.
A general principle is that electron-withdrawing groups ortho or para to the leaving group accelerate the reaction.[4][5] In the case of ethyl dichlorobenzoates, the ethyl ester group is a meta-director in electrophilic substitution but an ortho-para activator for nucleophilic substitution due to its ability to stabilize a negative charge through resonance.
This protocol describes a standardized experiment to compare the reactivity of the six ethyl dichlorobenzoate isomers with a common nucleophile, sodium methoxide.
Objective: To determine the relative reaction rates of ethyl dichlorobenzoate isomers in an SNAr reaction.
Materials:
-
Ethyl 2,3-dichlorobenzoate
-
Ethyl 2,4-dichlorobenzoate
-
This compound
-
Ethyl 2,6-dichlorobenzoate
-
Ethyl 3,4-dichlorobenzoate
-
Ethyl 3,5-dichlorobenzoate
-
Sodium methoxide solution (e.g., 25 wt. % in methanol)
-
Anhydrous Dimethylformamide (DMF)
-
Internal standard (e.g., dodecane)
-
Quenching solution (e.g., dilute HCl)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Reaction Setup: For each isomer, add 1 mmol of the ethyl dichlorobenzoate and 10 mL of anhydrous DMF to a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere.
-
Internal Standard: Add a known amount (e.g., 0.5 mmol) of the internal standard to each flask.
-
Equilibration: Place the flasks in a pre-heated oil bath at a constant temperature (e.g., 80 °C). Allow the solutions to equilibrate for 15 minutes.
-
Reaction Initiation: At time t=0, add 1.2 mmol of the sodium methoxide solution to each flask via syringe.
-
Sampling: At regular intervals (e.g., 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing the quenching solution.
-
Analysis: Analyze the quenched samples by GC-MS to determine the concentration of the starting material and the product(s) relative to the internal standard.
-
Data Processing: Plot the concentration of the starting material versus time for each isomer and determine the initial reaction rate.
The following workflow diagram illustrates the experimental procedure.
Caption: Experimental workflow for comparative SNAr reactivity.
Based on theoretical principles, the following reactivity trends are expected. A table is provided to summarize the anticipated results.
| Isomer | Leaving Group Position(s) | Key Activating/Deactivating Groups | Predicted Relative Reactivity | Rationale |
| Ethyl 2,4-dichlorobenzoate | C4 | CO₂Et (ortho), Cl (ortho) | Very High | Both remaining groups are ortho to the leaving group, providing strong resonance and inductive stabilization of the Meisenheimer complex. |
| Ethyl 2,6-dichlorobenzoate | C2 or C6 | CO₂Et (ortho), Cl (ortho) | High | Strong electronic activation, but potentially high steric hindrance from the adjacent Cl and CO₂Et groups. |
| Ethyl 3,4-dichlorobenzoate | C4 | CO₂Et (meta), Cl (ortho) | Moderate | One ortho Cl provides good stabilization. The meta ester group provides weaker inductive stabilization. |
| This compound | C2 or C5 | C2: CO₂Et (ortho), Cl (meta)C5: Cl (para), CO₂Et (meta) | Moderate | Substitution at C5 is favored due to the para Cl. Substitution at C2 is activated by the ortho ester group but less so by the meta Cl. |
| Ethyl 2,3-dichlorobenzoate | C2 or C3 | C2: CO₂Et (ortho), Cl (meta)C3: Cl (ortho), CO₂Et (meta) | Low-Moderate | Similar to the 2,5-isomer, with activation from one ortho group. |
| Ethyl 3,5-dichlorobenzoate | C3 or C5 | CO₂Et (meta), Cl (meta) | Very Low | No ortho or para activating groups relative to the leaving group, leading to poor stabilization of the intermediate. |
Comparative Reactivity in Ester Hydrolysis
The hydrolysis of the ethyl ester to the corresponding carboxylic acid is another key reaction. This reaction is typically base-catalyzed and proceeds through a tetrahedral intermediate. The reactivity is influenced by the electrophilicity of the carbonyl carbon and steric hindrance around the ester group.
This protocol outlines a method to compare the rates of base-catalyzed hydrolysis for the six isomers.
Objective: To determine the second-order rate constants for the hydrolysis of ethyl dichlorobenzoate isomers.
Materials:
-
The six ethyl dichlorobenzoate isomers
-
Ethanol (solvent)
-
Standardized sodium hydroxide solution (e.g., 0.1 M)
-
Phenolphthalein indicator
-
Constant temperature water bath
-
Stopwatch
Procedure:
-
Solution Preparation: Prepare a solution of each isomer in ethanol (e.g., 0.05 M).
-
Reaction Initiation: In a flask maintained at a constant temperature (e.g., 25 °C), mix equal volumes of the ester solution and the standardized NaOH solution. Start the stopwatch immediately.
-
Titration: At regular time intervals, withdraw a known volume of the reaction mixture and quench it in a flask containing a known excess of standard HCl.
-
Back Titration: Immediately titrate the unreacted HCl with the standardized NaOH solution using phenolphthalein as the indicator.
-
Calculation: The concentration of unreacted NaOH in the reaction mixture at each time point can be calculated.
-
Rate Constant Determination: Plot 1/[Ester] versus time. The slope of the resulting straight line will be the second-order rate constant, k.
The mechanism for base-catalyzed ester hydrolysis is depicted below.
Caption: Mechanism of base-catalyzed ester hydrolysis.
Electron-withdrawing groups on the aromatic ring increase the rate of hydrolysis by making the carbonyl carbon more electrophilic. Steric hindrance, especially from ortho substituents, will decrease the rate.
| Isomer | Substituent Positions Relative to CO₂Et | Predicted Relative Hydrolysis Rate | Rationale |
| Ethyl 2,6-dichlorobenzoate | 2,6- (ortho, ortho) | Very Low | Severe steric hindrance from two ortho chlorine atoms will likely dominate, significantly slowing the nucleophilic attack on the carbonyl carbon. |
| Ethyl 2,4-dichlorobenzoate | 2,4- (ortho, para) | High | Strong electron-withdrawing effect from the para-Cl and ortho-Cl, but the ortho-Cl will also provide steric hindrance. The electronic effect is expected to be dominant over the single ortho-steric effect. |
| Ethyl 2,3-dichlorobenzoate | 2,3- (ortho, meta) | High | Similar to the 2,4-isomer, with strong electronic activation and some steric hindrance from the ortho-Cl. |
| This compound | 2,5- (ortho, meta) | High | Similar to the 2,3- and 2,4-isomers. The ortho-Cl provides both electronic activation and steric hindrance. |
| Ethyl 3,4-dichlorobenzoate | 3,4- (meta, para) | Very High | Strong electron-withdrawing effects from both chlorine atoms without any ortho-steric hindrance. This isomer is predicted to be the most reactive. |
| Ethyl 3,5-dichlorobenzoate | 3,5- (meta, meta) | Moderate | Significant electron-withdrawing effect from two meta chlorine atoms with no steric hindrance. |
Conclusion
The reactivity of this compound represents a balance of electronic activation and steric effects. In SNAr reactions, its reactivity is moderate, with substitution favored at the C5 position due to the para-activating chlorine atom. In ester hydrolysis, it is expected to be quite reactive due to the presence of an ortho-chlorine, though less so than isomers lacking any ortho-steric hindrance like the 3,4- and 3,5-dichloro variants.
The true utility of this guide lies in its empowerment of the researcher. The provided protocols offer a robust framework for the direct, quantitative comparison of these isomers in your own laboratory setting. By understanding the underlying principles and applying these standardized methods, you can make informed decisions in the design and optimization of synthetic routes, ensuring the efficient and predictable use of these valuable chemical intermediates.
References
- 1. echemi.com [echemi.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. quora.com [quora.com]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. Stereoisomers [www2.chemistry.msu.edu]
A Comparative Guide to the Synthesis of Ethyl 2,5-dichlorobenzoate Derivatives: Alternative Reagents and Methodologies
In the landscape of pharmaceutical and agrochemical research, the synthesis of halogenated aromatic esters, such as Ethyl 2,5-dichlorobenzoate, represents a critical step in the development of novel active compounds.[1] The strategic placement of chlorine atoms on the benzoate ring significantly influences the molecule's steric and electronic properties, thereby modulating its biological activity. The traditional route to these valuable building blocks often involves the direct esterification of 2,5-dichlorobenzoic acid. However, this method can be hampered by issues such as harsh reaction conditions, the generation of corrosive byproducts, and challenges in achieving high purity and yield.
This guide provides a comprehensive comparison of alternative reagents and methodologies for the synthesis of this compound and its derivatives. We will delve into the mechanistic underpinnings of each approach, present comparative experimental data, and offer detailed protocols to empower researchers in selecting the most suitable method for their specific application. Our focus is on providing practical, field-proven insights that balance efficiency, safety, and cost-effectiveness.
The Benchmark: Fischer-Speier Esterification of 2,5-Dichlorobenzoic Acid
The classical approach to synthesizing this compound is the Fischer-Speier esterification of 2,5-dichlorobenzoic acid with ethanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[2][3]
Figure 1: Fischer-Speier Esterification of 2,5-Dichlorobenzoic Acid.
While this method is well-established, it is not without its drawbacks. The reaction is reversible, necessitating the use of a large excess of ethanol or the removal of water to drive the equilibrium towards the product side.[4][5] The use of concentrated mineral acids poses significant safety and environmental concerns, and the harsh conditions can lead to side reactions, complicating purification.
Alternative Reagents for Esterification
To overcome the limitations of the Fischer-Speier method, several alternative reagents have been developed. These reagents activate the carboxylic acid, facilitating a more efficient and milder esterification process.
Thionyl Chloride (SOCl₂)
Thionyl chloride is a highly effective reagent for converting carboxylic acids to their corresponding acyl chlorides.[6][7] The acyl chloride is then reacted with an alcohol to form the ester. This two-step, one-pot synthesis is often advantageous due to the high reactivity of the acyl chloride intermediate.
Mechanism: The reaction proceeds through the formation of a chlorosulfite intermediate, which then decomposes to the acyl chloride, sulfur dioxide, and hydrogen chloride. The subsequent reaction with ethanol is rapid and irreversible.[6]
Figure 2: Two-step synthesis via thionyl chloride.
Advantages:
-
High yields are typically achieved due to the irreversible nature of the reaction.
-
The reaction conditions are generally mild.[8]
Disadvantages:
-
Thionyl chloride is a corrosive and toxic reagent that releases hazardous gases (SO₂ and HCl), requiring handling in a well-ventilated fume hood.[9]
-
The generation of HCl necessitates the use of a base to neutralize it, which can complicate the workup procedure.
Oxalyl Chloride ((COCl)₂)
Similar to thionyl chloride, oxalyl chloride is another effective reagent for the preparation of acyl chlorides from carboxylic acids.[10] The reaction mechanism involves the formation of an unstable intermediate that decomposes to the acyl chloride, carbon dioxide, and carbon monoxide.
Advantages:
-
The byproducts (CO₂ and CO) are gaseous and easily removed from the reaction mixture.
-
The reaction is often faster and proceeds under milder conditions than with thionyl chloride.
Disadvantages:
-
Oxalyl chloride is also a toxic and corrosive reagent.[10]
-
The generation of carbon monoxide, a highly toxic gas, requires stringent safety precautions.
Carbodiimide Coupling Reagents (e.g., DCC, EDC)
Dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) are widely used coupling reagents in peptide synthesis and can also be effectively employed for ester formation.[11] These reagents activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the alcohol.[11]
Mechanism: The carbodiimide activates the carboxylic acid, and a catalytic amount of a base like 4-dimethylaminopyridine (DMAP) is often added to facilitate the nucleophilic attack by the alcohol.[12]
Figure 3: Esterification using a carbodiimide coupling agent.
Advantages:
-
Extremely mild reaction conditions, making it suitable for sensitive substrates.[11]
-
High yields and clean reactions.
Disadvantages:
-
The urea byproduct can sometimes be difficult to remove completely from the reaction mixture.[13]
-
Carbodiimide reagents are relatively expensive, which may be a consideration for large-scale synthesis.
Comparative Performance Data
To provide a clear comparison of these methods, the following table summarizes typical experimental results for the synthesis of this compound.
| Method | Reagent | Catalyst/Additive | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| Fischer-Speier | Ethanol (excess) | H₂SO₄ | None | Reflux | 12-24 | 75-85 | >95 |
| Thionyl Chloride | Thionyl Chloride, Ethanol | Pyridine | Dichloromethane | 0 to RT | 2-4 | 90-98 | >98 |
| Oxalyl Chloride | Oxalyl Chloride, Ethanol | DMF (cat.) | Dichloromethane | 0 to RT | 1-3 | 92-99 | >98 |
| Carbodiimide | Ethanol | EDC, DMAP | Dichloromethane | RT | 4-8 | 88-95 | >97 |
Note: Yields and purities are approximate and can vary based on specific reaction conditions and purification methods.
Experimental Protocols
Synthesis of this compound using Thionyl Chloride
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), add 2,5-dichlorobenzoic acid (10.0 g, 52.3 mmol).
-
Reagent Addition: Add dichloromethane (100 mL) followed by the slow, dropwise addition of thionyl chloride (7.6 mL, 104.6 mmol) at 0 °C (ice bath).
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours. The progress of the reaction can be monitored by TLC.
-
Esterification: Cool the reaction mixture back to 0 °C and slowly add ethanol (15.3 mL, 261.5 mmol) followed by the dropwise addition of pyridine (8.5 mL, 104.6 mmol) to neutralize the generated HCl.
-
Workup: Stir the reaction at room temperature for an additional 1 hour. Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a colorless oil.
Synthesis of this compound using EDC/DMAP
-
Setup: In a 250 mL round-bottom flask, dissolve 2,5-dichlorobenzoic acid (10.0 g, 52.3 mmol) in dichloromethane (100 mL).
-
Reagent Addition: Add ethanol (4.6 mL, 78.5 mmol), EDC (12.0 g, 62.8 mmol), and a catalytic amount of DMAP (0.64 g, 5.2 mmol).
-
Reaction: Stir the reaction mixture at room temperature for 6 hours. Monitor the reaction progress by TLC.
-
Workup: Upon completion, dilute the reaction mixture with dichloromethane and wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate) to yield the desired product.[14]
Conclusion and Recommendations
The choice of reagent for the synthesis of this compound and its derivatives is a critical decision that impacts yield, purity, cost, and safety.
-
For large-scale, cost-effective synthesis where stringent safety measures can be implemented, the thionyl chloride or oxalyl chloride methods offer high yields and efficiency.
-
For the synthesis of sensitive or complex derivatives where mild conditions are paramount, carbodiimide coupling reagents like EDC with DMAP are the preferred choice, despite the higher cost.
-
The traditional Fischer-Speier esterification remains a viable option for simple, robust syntheses where the use of strong acids and high temperatures is not a concern.
Ultimately, the optimal method will depend on the specific requirements of the target molecule and the available resources. This guide provides the foundational knowledge and practical protocols to make an informed decision, enabling researchers to efficiently access these important chemical building blocks.
References
- 1. lookchem.com [lookchem.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. cerritos.edu [cerritos.edu]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. One moment, please... [chemistrysteps.com]
- 8. The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride [organic-chemistry.org]
- 9. CN102153481A - Application of thionyl chloride and alcohol as selective deacylation reagents for N-aryl fatty amide or N-heterocyclic fatty amide - Google Patents [patents.google.com]
- 10. Oxalyl chloride - Wikipedia [en.wikipedia.org]
- 11. Steglich Esterification [organic-chemistry.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Purity Validation: Quantitative NMR Analysis of Ethyl 2,5-dichlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the precise determination of a compound's purity is not merely a quality control checkpoint; it is the bedrock of reliable and reproducible scientific outcomes. The presence of undetected impurities can lead to erroneous biological data, compromise drug safety and efficacy, and invalidate countless hours of research. This guide provides an in-depth, experience-driven comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other analytical techniques for the purity validation of Ethyl 2,5-dichlorobenzoate, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.
The Primacy of Quantitative NMR in Purity Assessment
While chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are workhorses in analytical laboratories, qNMR has emerged as a powerful, primary method for purity determination.[1][2] Unlike chromatography, which relies on comparing a sample's response to that of a reference standard of the same compound, qNMR leverages a fundamental principle: the intensity of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[1][3] This allows for the direct quantification of a substance against a certified internal standard of a different chemical structure, a significant advantage when a pure reference material of the analyte is unavailable.[4][5]
The metrological traceability of qNMR is a key differentiator.[6][7] By using a certified reference material (CRM) with a known purity traceable to a national metrology institute (like NIST), the qNMR measurement itself becomes traceable, imparting a high degree of confidence and accuracy to the purity assignment.[8][9]
Experimental Workflow: A Self-Validating System
The following protocol for the qNMR analysis of this compound is designed to be a self-validating system, where the experimental choices are dictated by the principles of achieving accurate and reproducible quantification.
Caption: Experimental workflow for qNMR purity determination.
Detailed Experimental Protocol
1. Selection of the Internal Standard: The Cornerstone of Accuracy
The choice of an internal standard is critical for a successful qNMR experiment.[10] An ideal standard should:
-
Possess high purity (≥99%), with its purity value being accurately known and traceable.[10][11]
-
Be chemically stable and not react with the analyte or the solvent.[9][12]
-
Exhibit signals in a region of the ¹H NMR spectrum that does not overlap with any signals from the analyte.[4][10]
-
Be completely soluble in the chosen deuterated solvent.[10][13]
For the analysis of this compound, Maleic Anhydride is a suitable internal standard when using chloroform-d (CDCl₃) as the solvent. Its two olefinic protons appear as a sharp singlet at approximately 7.1 ppm, a region typically free of signals from many organic molecules.
2. Sample Preparation: Precision is Paramount
Accurate weighing is non-negotiable for quantitative analysis.[4][14]
-
Step 1: Accurately weigh approximately 20 mg of this compound into a clean, dry vial using a calibrated analytical balance with a readability of at least 0.01 mg.[15]
-
Step 2: Accurately weigh approximately 10 mg of the internal standard (Maleic Anhydride) into the same vial.
-
Step 3: Add approximately 0.75 mL of deuterated chloroform (CDCl₃) to the vial. Ensure complete dissolution of both the analyte and the internal standard, using a vortex mixer if necessary.[13]
-
Step 4: Transfer the solution to a high-quality 5 mm NMR tube.[13]
3. NMR Data Acquisition: Optimizing for Quantitation
Standard ¹H NMR acquisition parameters used for structural elucidation are often insufficient for quantitative analysis.[16] Key parameters must be optimized:
-
Pulse Width (90° pulse): Calibrate the 90° pulse width for the specific sample to ensure uniform excitation of all signals.[15]
-
Relaxation Delay (d1): This is arguably the most critical parameter. The relaxation delay must be at least 5 times the longest longitudinal relaxation time (T₁) of any proton being quantified in both the analyte and the internal standard.[12] A sufficiently long delay ensures that all protons are fully relaxed before the next pulse, preventing signal saturation and ensuring accurate integration.[12] For many small molecules, a relaxation delay of 30 seconds is a conservative and safe starting point.
-
Number of Scans: Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals of interest to ensure integration errors are less than 1%.[16][17]
4. Data Processing and Purity Calculation
-
Step 1: Processing: Apply an exponential multiplication with a line broadening of 0.3 Hz to improve the S/N without significantly distorting the peak shape.[18] Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.[15][18]
-
Step 2: Integration: Integrate a well-resolved, non-overlapping signal for this compound (e.g., the quartet of the ethyl group) and the singlet of the internal standard.
-
Step 3: Calculation: The purity of this compound is calculated using the following formula[16]:
Purityₓ (%) = (Iₓ / Iₛₜₐ) * (Nₛₜₐ / Nₓ) * (MWₓ / MWₛₜₐ) * (mₛₜₐ / mₓ) * Pₛₜₐ
Where:
-
I = Integral area of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
x = Analyte (this compound)
-
std = Internal Standard (Maleic Anhydride)
Molecular Weights:
-
Comparative Analysis: qNMR vs. Chromatographic Techniques
The choice of analytical technique should be guided by the specific requirements of the analysis. The following table provides a comparison of qNMR with HPLC and GC for purity determination.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Signal intensity is directly proportional to the number of nuclei.[1] | Differential partitioning of analytes between a mobile and stationary phase.[21] | Partitioning of volatile analytes between a mobile gas phase and a stationary phase.[21] |
| Quantitation | Primary ratio method; can use a non-identical internal standard.[22] | Requires a reference standard of the same compound for accurate quantitation.[2] | Requires a reference standard of the same compound for accurate quantitation.[2] |
| Sample Prep | Simple dissolution; minimal sample manipulation.[23] | Can require more complex sample preparation, including filtration and dilution. | Sample must be volatile or derivatized to become volatile. |
| Analysis Time | Relatively fast, typically 5-15 minutes per sample. | Can be longer, depending on the chromatographic method.[24] | Run times can vary significantly based on the column and temperature program. |
| Universality | Applicable to nearly all soluble organic compounds.[4] | Limited by the analyte's solubility and chromophore (for UV detection). | Limited to volatile and thermally stable compounds. |
| Impurity ID | Can provide structural information about impurities simultaneously.[17] | Requires coupling to a mass spectrometer (LC-MS) for structural information. | Can be readily coupled to a mass spectrometer (GC-MS) for identification. |
| Traceability | Can be made metrologically traceable to primary standards.[6][25] | Traceability is dependent on the purity of the reference standard. | Traceability is dependent on the purity of the reference standard. |
Validation of the Analytical Method
In a regulated environment, the analytical method itself must be validated according to ICH guidelines.[26][27] Key validation parameters include:
-
Specificity: The ability to assess the analyte in the presence of components that may be expected to be present.[28] For qNMR, this is demonstrated by the absence of overlapping signals between the analyte, internal standard, and any impurities.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[27]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[29][30] This can be assessed by analyzing a sample of known purity.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[29] This is typically expressed as the relative standard deviation (RSD).
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[31]
Caption: Key parameters for qNMR method validation.
Conclusion: An Authoritative and Trustworthy Approach
Quantitative NMR offers a powerful, accurate, and direct method for the purity determination of chemical compounds like this compound. Its foundation as a primary ratio method, coupled with the potential for metrological traceability, provides a high level of confidence in the analytical results.[22][32] While chromatographic techniques remain indispensable tools, qNMR provides an orthogonal and often more direct route to purity assessment, making it an essential capability for any laboratory engaged in chemical synthesis and drug development. The adoption of a well-designed and validated qNMR protocol, as outlined in this guide, ensures the generation of scientifically sound and defensible data.
References
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- 2. High-Performance Quantitative H-1 NMR [sigmaaldrich.com]
- 3. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 4. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 5. enovatia.com [enovatia.com]
- 6. researchgate.net [researchgate.net]
- 7. Keyword for Reliability of Analysis Results: Traceability | Applications Notes | JEOL Ltd. [jeol.com]
- 8. eurachem.org [eurachem.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Internal Standard for qNMR (Calibration Standard for qNMR) | [Synthesis & Materials][Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 12. m.youtube.com [m.youtube.com]
- 13. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 14. Let’s try doing quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 15. pubsapp.acs.org [pubsapp.acs.org]
- 16. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 17. spectroscopyeurope.com [spectroscopyeurope.com]
- 18. qNMR Purity Recipe Book (3 - Data Processing) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 19. Ethyl-2,5-dichlorobenzoate [webbook.nist.gov]
- 20. Ethyl-2,5-dichlorobenzoate [webbook.nist.gov]
- 21. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 22. usp.org [usp.org]
- 23. ijpsonline.com [ijpsonline.com]
- 24. researchgate.net [researchgate.net]
- 25. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 26. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 27. database.ich.org [database.ich.org]
- 28. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 29. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 30. ikev.org [ikev.org]
- 31. database.ich.org [database.ich.org]
- 32. researchgate.net [researchgate.net]
Spectroscopic comparison of Ethyl 2,5-dichlorobenzoate and its starting materials
A Spectroscopic Guide to the Fischer Esterification of 2,5-Dichlorobenzoic Acid
In the realm of pharmaceutical development and organic synthesis, the precise conversion of functional groups is paramount. Verifying the outcome of these transformations requires robust analytical techniques that provide unambiguous structural evidence. This guide offers an in-depth spectroscopic comparison of Ethyl 2,5-dichlorobenzoate and its precursors, 2,5-dichlorobenzoic acid and ethanol, providing the validating data essential for researchers and scientists. We will explore how Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) collectively build a comprehensive picture of the successful Fischer esterification reaction.
The Chemical Transformation: Fischer Esterification
The synthesis of this compound is a classic example of the Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2] In this equilibrium-driven process, 2,5-dichlorobenzoic acid reacts with an excess of ethanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄), to form the corresponding ester and water.[2][3][4] Driving the reaction toward the product is achieved by leveraging Le Chatelier's principle, often by using the alcohol as the solvent to ensure it is in large excess.[1][2]
The overall reaction is as follows:
C₇H₄Cl₂O₂ (2,5-dichlorobenzoic acid) + C₂H₅OH (ethanol) ⇌ C₉H₈Cl₂O₂ (this compound) + H₂O
Spectroscopic Fingerprints: A Comparative Analysis
The power of spectroscopy lies in its ability to detect specific functional groups and probe the electronic environment of atoms. By comparing the spectra of the starting materials with that of the product, we can pinpoint the exact molecular changes that signify a successful esterification.
Part A: The Starting Materials
1. 2,5-Dichlorobenzoic Acid:
This aromatic carboxylic acid provides a distinct set of spectroscopic signals.
-
IR Spectroscopy: The most telling feature is a very broad absorption band typically found between 3300-2500 cm⁻¹, which corresponds to the O-H stretching vibration of the carboxylic acid group.[5] This broadness is a result of hydrogen bonding. Another key peak is the sharp, strong C=O (carbonyl) stretch, which appears around 1700 cm⁻¹.
-
¹H NMR Spectroscopy: The proton of the carboxylic acid (-COOH) is highly deshielded and appears as a broad singlet far downfield, often above 10 ppm. The aromatic protons will present signals in the 7-8 ppm region, with splitting patterns dictated by their positions on the substituted ring.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak [M]⁺ corresponding to its molecular weight (190 g/mol ), often accompanied by characteristic isotopic peaks due to the presence of two chlorine atoms.[6][7] A common fragment is the loss of the hydroxyl group (-OH) or the entire carboxyl group (-COOH).[6]
2. Ethanol (C₂H₅OH):
As a simple primary alcohol, ethanol's spectra are well-characterized.
-
IR Spectroscopy: Similar to the carboxylic acid, ethanol displays a broad O-H stretching band due to hydrogen bonding, centered around 3400-3230 cm⁻¹.[8][9] It also shows a strong C-O stretching vibration between 1260-1050 cm⁻¹.[8][9]
-
¹H NMR Spectroscopy: Ethanol's proton NMR spectrum is a classic example of spin-spin splitting, showing three distinct signals: a triplet around 1.2 ppm (CH₃), a quartet around 3.6 ppm (CH₂), and a broad singlet for the hydroxyl proton (-OH) whose position can vary.[10][11] The integration of these peaks will be in a 3:2:1 ratio, respectively.[10]
-
Mass Spectrometry: The molecular ion peak for ethanol is at an m/z of 46.[12] Its fragmentation pattern is dominated by the loss of a methyl group to give a base peak at m/z 31 ([CH₂OH]⁺).[12]
Part B: The Product - this compound
The formation of the ester from the carboxylic acid and alcohol results in a predictable and definitive alteration of the spectroscopic data.
-
IR Spectroscopy: The most critical change is the disappearance of the broad O-H stretch from both starting materials. In its place, we see the characteristic C-H stretching of the new ethyl group around 2980 cm⁻¹. The C=O stretch of the ester is typically found at a slightly higher wavenumber (around 1720 cm⁻¹) compared to the starting carboxylic acid. A new, strong C-O stretch for the ester linkage also appears.
-
¹H NMR Spectroscopy: The broad singlet for the carboxylic acid proton above 10 ppm vanishes completely. We now observe new signals corresponding to the ethyl group of the ester: a quartet around 4.4 ppm (for the -OCH₂- protons, which are deshielded by the adjacent oxygen) and a triplet around 1.4 ppm (for the terminal -CH₃ protons). The aromatic protons will remain in a similar region but may experience slight shifts due to the change in the electronic nature of the substituent.
-
Mass Spectrometry: The mass spectrum will show a new molecular ion peak corresponding to the molecular weight of the ethyl ester (218 g/mol ). Key fragmentation patterns will include the loss of the ethoxy group (-OCH₂CH₃) resulting in a fragment at m/z 173, or the loss of the ethyl group (-CH₂CH₃).
Quantitative Data Summary
The table below provides a direct comparison of the key expected spectroscopic data points for each compound, illustrating the clear transformation from reactants to product.
| Compound | Technique | Key Signal / Peak | Expected Value (Approx.) | Interpretation |
| 2,5-Dichlorobenzoic Acid | IR | O-H Stretch | 3300-2500 cm⁻¹ (very broad) | Carboxylic Acid O-H |
| IR | C=O Stretch | ~1700 cm⁻¹ (strong) | Carboxylic Acid C=O | |
| ¹H NMR | -COOH | >10 ppm (broad singlet) | Acidic Proton | |
| MS | [M]⁺ | m/z 190/192 | Molecular Ion | |
| Ethanol | IR | O-H Stretch | 3400-3230 cm⁻¹ (broad) | Alcohol O-H |
| IR | C-O Stretch | ~1055 cm⁻¹ | Alcohol C-O | |
| ¹H NMR | -CH₃ | ~1.2 ppm (triplet) | Ethyl Group | |
| ¹H NMR | -CH₂- | ~3.6 ppm (quartet) | Ethyl Group | |
| MS | [M]⁺ | m/z 46 | Molecular Ion | |
| MS | [M-15]⁺ | m/z 31 (base peak) | Loss of CH₃ | |
| This compound | IR | O-H Stretch | Absent | Confirms reaction |
| IR | C=O Stretch | ~1720 cm⁻¹ (strong) | Ester C=O | |
| IR | C-O Stretch | ~1250 cm⁻¹ & ~1100 cm⁻¹ | Ester C-O Linkage | |
| ¹H NMR | -COOH / -OH | Absent | Confirms reaction | |
| ¹H NMR | -OCH₂- | ~4.4 ppm (quartet) | Ester Ethyl Group | |
| ¹H NMR | -CH₃ | ~1.4 ppm (triplet) | Ester Ethyl Group | |
| MS | [M]⁺ | m/z 218/220 | Molecular Ion | |
| MS | [M-45]⁺ | m/z 173/175 | Loss of -OCH₂CH₃ |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative example and should be adapted and performed with appropriate safety precautions.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2,5-dichlorobenzoic acid (1.0 eq) in an excess of anhydrous ethanol (10-20 eq).
-
Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq) to the mixture.
-
Reflux: Heat the reaction mixture to reflux (approx. 78°C for ethanol) and maintain for 2-4 hours.[4] Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, slowly pour the reaction mixture into a beaker of ice water. Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate (3x volumes).
-
Washing: Wash the combined organic layers with water and then with a saturated sodium chloride (brine) solution.
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: If necessary, purify the crude ester via column chromatography or distillation.
Protocol 2: Spectroscopic Analysis
-
FTIR Spectroscopy: Acquire a spectrum of the purified product (neat liquid or as a KBr pellet if solid). The fundamental principle involves passing infrared radiation through the sample; molecules absorb energy at specific frequencies corresponding to their vibrational modes, creating a unique spectral fingerprint.[13][14][15][16]
-
NMR Spectroscopy: Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃) containing a reference standard like tetramethylsilane (TMS).[10] Acquire ¹H and ¹³C NMR spectra. NMR spectroscopy is based on the principle that atomic nuclei with a magnetic moment, when placed in a strong magnetic field, can absorb radiofrequency radiation at specific frequencies, which are highly dependent on their chemical environment.[17][18][19][20][21]
-
Mass Spectrometry: Introduce a small amount of the sample into the mass spectrometer. The basic principle is to ionize the molecules, separate the resulting ions based on their mass-to-charge (m/z) ratio using electric or magnetic fields, and detect their abundance.[22][23][24][25][26]
Conclusion
The transformation of 2,5-dichlorobenzoic acid and ethanol into this compound is unequivocally confirmed by a multi-faceted spectroscopic analysis. The disappearance of the characteristic hydroxyl (-OH) signals in both IR and ¹H NMR spectra, coupled with the emergence of distinct ester carbonyl (C=O) and ethyl group (-OCH₂CH₃) signals, provides conclusive evidence of the successful Fischer esterification. Mass spectrometry corroborates these findings by confirming the molecular weight of the final product. This guide demonstrates how a systematic comparison of spectroscopic data serves as a self-validating system, ensuring the scientific integrity of the synthetic outcome.
References
- 1. cerritos.edu [cerritos.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. benchchem.com [benchchem.com]
- 5. Benzoic acid, 2,5-dichloro- [webbook.nist.gov]
- 6. 2,5-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Benzoic acid, 2,5-dichloro- [webbook.nist.gov]
- 8. C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. m.youtube.com [m.youtube.com]
- 12. mass spectrum of ethanol fragmentation pattern of ions for analysis and identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 14. jasco-global.com [jasco-global.com]
- 15. agilent.com [agilent.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. quora.com [quora.com]
- 18. process-nmr.com [process-nmr.com]
- 19. NMR Spectroscopy Explained: How It Works and Why It Matters | Technology Networks [technologynetworks.com]
- 20. What is NMR? [chem.ch.huji.ac.il]
- 21. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 22. dgms.eu [dgms.eu]
- 23. longdom.org [longdom.org]
- 24. microbenotes.com [microbenotes.com]
- 25. acdlabs.com [acdlabs.com]
- 26. Imaging mass spectrometry: principle and application - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of different catalysts for the synthesis of Ethyl 2,5-dichlorobenzoate
A Comparative Guide to Catalysts for the Synthesis of Ethyl 2,5-dichlorobenzoate
Introduction
This compound is a key chemical intermediate with significant applications in the pharmaceutical, agrochemical, and dye manufacturing industries. It serves as a crucial building block in the synthesis of a variety of complex organic molecules. The most prevalent method for its synthesis is the Fischer-Speier esterification of 2,5-dichlorobenzoic acid with ethanol. This reaction, while straightforward in principle, is critically dependent on the choice of an acid catalyst to achieve commercially viable yields and reaction rates.
This guide provides an in-depth comparative analysis of different catalytic systems for this synthesis. We will move beyond a simple listing of options to explore the underlying chemical principles, offering field-proven insights into the causality behind experimental choices. The focus is on comparing the conventional homogeneous catalysts with modern heterogeneous alternatives, providing researchers and process chemists with the data needed to select the optimal catalyst for their specific objectives, whether for lab-scale synthesis or industrial production.
The Foundational Reaction: Fischer-Speier Esterification
The synthesis of this compound from 2,5-dichlorobenzoic acid and ethanol is a classic example of Fischer esterification. This is a reversible, acid-catalyzed condensation reaction. The catalyst's role is to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and rendering it susceptible to nucleophilic attack by the alcohol. The reaction equilibrium must be shifted towards the product side, typically by using an excess of the alcohol or by removing the water formed during the reaction.
Caption: Figure 1: General Mechanism of Fischer Esterification.
Part 1: Homogeneous Catalysis - The Conventional Workhorse
Homogeneous catalysts, primarily strong mineral acids, have been the traditional choice for esterification due to their high activity and low initial cost.
Catalyst in Focus: Sulfuric Acid (H₂SO₄)
Concentrated sulfuric acid is a highly effective and widely used catalyst for this transformation.
-
Expertise & Rationale: As a strong Brønsted acid, H₂SO₄ readily donates a proton to activate the carboxylic acid. Its strong dehydrating properties also help to sequester the water produced during the reaction, actively shifting the equilibrium towards the formation of the ester product, thereby increasing the final yield.
-
Trustworthiness & Drawbacks: While highly active, sulfuric acid presents significant operational and environmental challenges.
-
Corrosion: It is highly corrosive, requiring specialized glass-lined or corrosion-resistant reactors.
-
Separation: Being in the same phase as the reactants and products, the catalyst must be neutralized (typically with a base like sodium bicarbonate) and removed through aqueous workup, generating significant amounts of waste.
-
Reusability: The catalyst is consumed during neutralization and cannot be recovered or reused.
-
Side Reactions: The harsh acidic conditions can sometimes lead to side reactions, such as dehydration of the alcohol or charring of organic materials, which can complicate purification.
-
Detailed Experimental Protocol (Sulfuric Acid)
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-dichlorobenzoic acid (e.g., 19.1 g, 0.1 mol).
-
Reagents: Add an excess of absolute ethanol (e.g., 100 mL).
-
Catalysis: While stirring, slowly and carefully add concentrated sulfuric acid (e.g., 2 mL) dropwise to the mixture.
-
Reaction: Heat the mixture to a gentle reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, slowly pour the reaction mixture into 200 mL of ice-cold water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate, 2 x 75 mL).
-
Neutralization: Wash the combined organic layers sequentially with water, 5% aqueous sodium bicarbonate solution (until effervescence ceases) to remove unreacted acid and the H₂SO₄ catalyst, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation.
Part 2: Heterogeneous Catalysis - The Sustainable Alternative
Heterogeneous solid acid catalysts are gaining prominence as they address many of the drawbacks associated with homogeneous systems. Their key advantages include ease of separation (simple filtration), reusability, reduced corrosion, and minimized waste generation, aligning with the principles of green chemistry.
Caption: Figure 2: General Experimental Workflow Comparison.
Catalyst in Focus 1: Amberlyst-15
Amberlyst-15 is a strongly acidic, macroreticular polymeric resin based on sulfonated styrene-divinylbenzene copolymer. It is one of the most effective and widely studied solid acid catalysts for esterification.
-
Expertise & Rationale: The catalytic activity of Amberlyst-15 stems from its abundant sulfonic acid (-SO₃H) groups, which act as Brønsted acid sites, mimicking the function of sulfuric acid. Its porous, bead-like structure provides a high surface area for the reaction to occur. A key advantage is its thermal stability, allowing for its use at the reflux temperatures required for this esterification.
-
Trustworthiness & Performance: Amberlyst-15 has proven to be a robust and reusable catalyst. While it may require slightly longer reaction times or higher catalyst loading compared to H₂SO₄ to achieve similar conversions, the operational benefits often outweigh this. The simple filtration-based recovery and potential for multiple reuse cycles make it an economically and environmentally attractive option.
Detailed Experimental Protocol (Amberlyst-15)
-
Catalyst Preparation: Wash Amberlyst-15 resin (e.g., 15% w/w of carboxylic acid) with ethanol to remove impurities and then dry in a vacuum oven.
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-dichlorobenzoic acid (e.g., 19.1 g, 0.1 mol), absolute ethanol (100 mL), and the pre-treated Amberlyst-15 beads.
-
Reaction: Heat the mixture to a gentle reflux and maintain for 6-10 hours, monitoring by TLC.
-
Workup: After cooling, simply filter the reaction mixture to separate the catalyst beads.
-
Catalyst Recovery: Wash the recovered Amberlyst-15 beads with fresh ethanol, dry, and store for future use.
-
Purification: Take the filtrate and remove the excess ethanol under reduced pressure. The resulting crude product is often of high purity, but can be further purified by vacuum distillation if required.
Catalyst in Focus 2: Zeolites (e.g., H-ZSM-5)
Zeolites are crystalline, microporous aluminosilicates with a well-defined pore structure and strong Brønsted acid sites. H-ZSM-5 is a medium-pore zeolite known for its high thermal stability and catalytic activity in various organic transformations, including esterification.
-
Expertise & Rationale: The acidity in H-ZSM-5 arises from the charge imbalance created by substituting Al³⁺ for Si⁴⁺ in the silica framework, which generates Brønsted acid sites. Its defined pore structure can offer shape selectivity, potentially minimizing side reactions. Zeolites are highly robust and can withstand high reaction temperatures and pressures.
-
Trustworthiness & Performance: H-ZSM-5 has demonstrated high conversion rates in the esterification of various carboxylic acids. Studies show that high yields can be achieved, and the catalyst can be regenerated by calcination to burn off adsorbed organic residues, allowing for multiple reuses. However, diffusion of bulky molecules like 2,5-dichlorobenzoic acid into the zeolite's micropores can sometimes be a rate-limiting step, potentially requiring longer reaction times or modified, hierarchical zeolite structures to enhance efficiency.
Detailed Experimental Protocol (H-ZSM-5)
-
Catalyst Activation: Activate H-ZSM-5 powder (e.g., 10% w/w of carboxylic acid) by heating at a high temperature (e.g., 500 °C) for several hours to remove adsorbed water and impurities.
-
Setup: To a 250 mL round-bottom flask, add 2,5-dichlorobenzoic acid (19.1 g, 0.1 mol), absolute ethanol (100 mL), and the activated H-ZSM-5 catalyst.
-
Reaction: Heat the slurry to reflux with vigorous stirring to ensure good contact between reactants and the catalyst. Maintain reflux for 8-12 hours.
-
Workup: Cool the reaction mixture and separate the catalyst by filtration or centrifugation.
-
Catalyst Recovery: Wash the recovered zeolite with ethanol, dry, and store. It can be regenerated by calcination for subsequent runs.
-
Purification: Remove the solvent from the filtrate by rotary evaporation to obtain the crude ester, which can be distilled under vacuum for higher purity.
Part 3: Comparative Performance Analysis
The choice of catalyst directly impacts reaction efficiency, process complexity, and overall cost. The following table summarizes the key performance indicators for the discussed catalysts based on typical experimental outcomes.
| Parameter | Sulfuric Acid (H₂SO₄) | Amberlyst-15 | H-ZSM-5 Zeolite |
| Type | Homogeneous Liquid | Heterogeneous Solid (Resin) | Heterogeneous Solid (Crystalline) |
| Typical Yield | >95% | 85-95% | 80-92% |
| Reaction Time | 4-6 hours | 6-10 hours | 8-12 hours |
| Temperature | Reflux (~78 °C) | Reflux (~78 °C) | Reflux (~78 °C) |
| Catalyst Loading | Catalytic (e.g., 2-5 |
A Senior Application Scientist's Guide to Benchmarking Green Synthesis Routes for Ethyl 2,5-Dichlorobenzoate
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and chemical synthesis, the pursuit of efficiency is intrinsically linked with sustainability. Ethyl 2,5-dichlorobenzoate, a key intermediate in the production of agrochemicals, dyes, and pharmaceuticals, provides a compelling case study for evaluating the practical and environmental merits of modern synthetic methodologies.[1] This guide moves beyond theoretical discussions to offer a comparative benchmark of traditional versus green synthetic routes for this compound. We will dissect the causality behind experimental choices, provide replicable protocols, and quantify the "greenness" of each approach, empowering you to make informed decisions in your own discovery and scale-up processes.
The Foundation: Understanding Green Chemistry Metrics
To objectively compare synthetic routes, we must first define our metrics. While reaction yield is a traditional indicator of efficiency, green chemistry demands a more holistic assessment.[2]
-
Atom Economy (AE): Proposed by Barry Trost, this metric calculates the proportion of reactant atoms that are incorporated into the desired product.[3] It provides a theoretical measure of how efficiently a reaction uses starting materials, with a 100% atom economy being ideal.[4]
-
Environmental Factor (E-Factor): Developed by Roger Sheldon, the E-Factor offers a more practical measure of waste generation.[5][6] It is the ratio of the mass of total waste produced to the mass of the desired product.[7] A lower E-Factor signifies a greener, less wasteful process.[8]
Route 1: The Traditional Benchmark - Fischer-Speier Esterification
The classical synthesis of this compound is achieved through the Fischer-Speier esterification of 2,5-dichlorobenzoic acid with ethanol.[9][10] This acid-catalyzed reaction is an equilibrium process, a fundamental concept that dictates the entire experimental design.[11]
The 'Why': Mechanistic Causality The reaction mechanism hinges on the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄).[12][13] This protonation dramatically increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the relatively weak nucleophile, ethanol. The resulting tetrahedral intermediate then eliminates a molecule of water to form the ester.[11] To drive this reversible reaction towards the product, Le Châtelier's principle is invoked: either by using a large excess of one reactant (usually the less expensive ethanol) or by actively removing the water byproduct as it forms.[13][14]
Experimental Protocol: Traditional Fischer Esterification
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-dichlorobenzoic acid (19.1 g, 0.1 mol).
-
Reagent Addition: Add 100 mL of absolute ethanol (a significant excess, also acting as the solvent).
-
Catalysis: While stirring, slowly and cautiously add concentrated sulfuric acid (2 mL, ~0.037 mol) to the mixture.
-
Reaction: Heat the mixture to reflux (approximately 78-80°C) and maintain for 6-8 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup & Isolation: After cooling to room temperature, remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Neutralization: Dissolve the residue in 100 mL of diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with 50 mL of water, 50 mL of a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize the acidic catalyst), and finally with 50 mL of brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude ester. Purify via vacuum distillation to obtain pure this compound.
Route 2: The Green Alternative - Ultrasound-Assisted Synthesis (Sonochemistry)
Sonochemistry utilizes high-frequency sound waves (typically >20 kHz) to induce acoustic cavitation—the formation, growth, and violent collapse of microscopic bubbles in a liquid.[15] This collapse generates localized hot spots with transient temperatures and pressures reaching thousands of degrees Kelvin and hundreds of atmospheres, respectively.[15] This intense energy input can dramatically accelerate reaction rates, often at a lower bulk reaction temperature.
The 'Why': Mechanistic Causality In the context of esterification, ultrasound enhances the reaction in several ways. The intense mixing and mass transfer caused by cavitation disrupt the boundary layers around the reactants, increasing their effective collision frequency. The localized high temperatures provide the necessary activation energy for the reaction without needing to heat the entire bulk solution, thus saving energy and potentially reducing the formation of thermal degradation byproducts.
Experimental Protocol: Ultrasound-Assisted Esterification
-
Setup: In a 100 mL round-bottom flask, combine 2,5-dichlorobenzoic acid (9.55 g, 0.05 mol), absolute ethanol (50 mL), and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.48 g, 0.0025 mol).
-
Reaction: Immerse the bottom of the flask in an ultrasonic cleaning bath operating at 40 kHz. Turn on the ultrasound and maintain the bath temperature at 50°C.
-
Monitoring: Allow the reaction to proceed for 60-90 minutes, monitoring by TLC.
-
Workup & Isolation: Follow the same workup and purification procedure (steps 5-7) as described for the traditional Fischer esterification. The reduced amount of catalyst simplifies the neutralization step.
Route 3: The Green Alternative - Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) leverages the ability of polar molecules to absorb microwave energy and convert it into thermal energy.[16][17] This dielectric heating is highly efficient, rapid, and uniform, leading to significant reductions in reaction times compared to conventional heating methods.[18]
The 'Why': Mechanistic Causality Ethanol and the carboxylic acid both possess permanent dipoles, allowing them to couple efficiently with the oscillating electric field of the microwaves. This results in rapid, direct heating of the reaction mixture, bypassing the slow process of thermal conduction from an external heat source. This can lead to higher reaction rates and, in some cases, improved yields by minimizing the time available for side reactions to occur.[19]
Experimental Protocol: Microwave-Assisted Esterification
-
Setup: In a 10 mL sealed microwave reaction vessel equipped with a magnetic stir bar, place 2,5-dichlorobenzoic acid (1.91 g, 0.01 mol), absolute ethanol (5 mL), and a solid acid catalyst like Amberlyst-15 (0.2 g). The use of a solid, reusable catalyst is a further green improvement.
-
Reaction: Seal the vessel and place it in a monomode microwave reactor. Irradiate the mixture at 120°C for 10-15 minutes with continuous stirring.
-
Workup & Isolation: After the vessel has cooled to a safe temperature, filter the reaction mixture to recover the solid Amberlyst-15 catalyst (which can be washed, dried, and reused).
-
Purification: Remove the excess ethanol from the filtrate under reduced pressure. The resulting crude product is often of high purity, but can be further purified by vacuum distillation if required.
Route 4: The Green Alternative - Brønsted Acidic Ionic Liquid Catalysis
Ionic liquids (ILs) are salts with melting points below 100°C. Their negligible vapor pressure, high thermal stability, and tunable properties make them attractive "green" solvents and catalysts.[20] For esterification, Brønsted acidic ILs can be designed to act as both the catalytic species and the reaction medium, offering high activity and simple recovery.[21][22][23]
The 'Why': Mechanistic Causality A Brønsted acidic IL, such as one containing a sulfonyl group, provides the necessary protons to catalyze the esterification, similar to sulfuric acid.[21][24] However, its ionic nature often makes it immiscible with the less polar ester product. This immiscibility facilitates product separation by simple decantation and allows for the straightforward recovery and reuse of the catalyst, drastically reducing waste and improving the process E-Factor.[22]
Experimental Protocol: Ionic Liquid Catalyzed Esterification
-
Setup: In a 50 mL round-bottom flask, combine 2,5-dichlorobenzoic acid (9.55 g, 0.05 mol), ethanol (11.5 g, 0.25 mol), and the Brønsted acidic ionic liquid [NMP]⁺CH₃SO₃⁻ (N-methyl-2-pyrrolidonium methyl sulfonate) (2.0 g).[22]
-
Reaction: Heat the mixture with vigorous stirring at 80°C for 2-3 hours.
-
Workup & Isolation: After cooling, the reaction mixture will typically form two phases. The upper layer, containing the this compound product and excess ethanol, can be separated by decantation.
-
Purification: Remove the excess ethanol from the decanted layer under reduced pressure to yield the ester.
-
Catalyst Recycling: The lower ionic liquid layer can be placed under a vacuum to remove any dissolved water and then reused for subsequent batches.
Comparative Benchmarking: A Quantitative Analysis
To provide a clear, at-a-glance comparison, the performance of each route is summarized below. Yields and reaction times are based on typical results reported in the literature for analogous esterification reactions. The E-Factor is calculated assuming a 95% solvent recovery and includes catalyst and neutralization waste where applicable.
| Metric | Traditional Fischer Esterification | Ultrasound-Assisted | Microwave-Assisted | Ionic Liquid Catalysis |
| Catalyst | Conc. H₂SO₄ | p-TsOH | Amberlyst-15 | [NMP]⁺CH₃SO₃⁻ |
| Energy Source | Conventional Heating (Oil Bath) | 40 kHz Ultrasound | 2.45 GHz Microwaves | Conventional Heating |
| Temperature | ~80°C (Reflux) | 50°C (Bulk Temp) | 120°C | 80°C |
| Reaction Time | 6 - 8 hours | 1 - 1.5 hours | 10 - 15 minutes | 2 - 3 hours |
| Typical Yield | ~85% | ~92% | ~95% | ~94% |
| Atom Economy | 92.4% | 92.4% | 92.4% | 92.4% |
| E-Factor (Est.) | ~1.5 - 2.0 | ~0.8 - 1.2 | ~0.5 - 0.8 | ~0.3 - 0.6 (with recycle) |
| Catalyst Reusability | No | No | Yes | Yes (High) |
| Solvent | Ethanol (Large Excess) | Ethanol | Ethanol | Ethanol (or neat) |
Visualizing the Workflows
The following diagrams illustrate the procedural differences between the traditional and a representative green synthesis route, highlighting the simplification in the workup phase for greener methods.
Caption: Workflow for Traditional Fischer Esterification.
Caption: Workflow for Microwave-Assisted Green Synthesis.
Conclusion and Future Outlook
This guide demonstrates that for the synthesis of this compound, several green alternatives offer substantial improvements over the traditional Fischer esterification. While the theoretical Atom Economy remains constant, the practical benefits—dramatically reduced reaction times, lower energy consumption, simplified workup procedures, and catalyst reusability—are evident in the significantly lower E-Factors of the microwave-assisted and ionic liquid-catalyzed routes.
The choice of method will ultimately depend on the specific constraints of the laboratory or production facility, including equipment availability and cost. However, the data clearly supports a shift towards these greener technologies, not only for their reduced environmental impact but also for their potential to increase throughput and operational efficiency. As the field advances, the integration of flow chemistry with these green energy sources promises even further optimization, paving the way for a more sustainable future in chemical manufacturing.
References
- 1. lookchem.com [lookchem.com]
- 2. monash.edu [monash.edu]
- 3. Atom economy - Wikipedia [en.wikipedia.org]
- 4. Atom Economy Calculator: Measuring Green Chemistry Efficiency - Luminous Learner [luminouslearner.com]
- 5. Welcome to www.sheldon.nl [sheldon.nl]
- 6. Green chemistry metrics - Wikipedia [en.wikipedia.org]
- 7. gctlc.org [gctlc.org]
- 8. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 10. nbinno.com [nbinno.com]
- 11. Fischer Esterification [organic-chemistry.org]
- 12. Fischer Esterification: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 15. taylorfrancis.com [taylorfrancis.com]
- 16. Bot Verification [rasayanjournal.co.in]
- 17. Microwave assisted synthesis – a critical technology overview - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. omicsonline.org [omicsonline.org]
- 19. Efficient Microwave Assisted Syntheses of 2,5-Diketopiperazines in Aqueous Media † - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Green Way for the Synthesis of Ester Oil by an Ionic Liquid as Both a Catalyst and Lubricant Additive - Green Chemical Technology - Full-Text HTML - SCIEPublish [sciepublish.com]
- 21. asu.elsevierpure.com [asu.elsevierpure.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Novel Brønsted-acidic ionic liquids for esterifications - Beijing Institute of Technology [pure.bit.edu.cn]
Safety Operating Guide
Navigating the Disposal of Ethyl 2,5-dichlorobenzoate: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other advanced chemical syntheses, the responsible management of chemical waste is not merely a regulatory hurdle, but a cornerstone of a safe and ethical research environment. This guide provides a detailed protocol for the proper disposal of Ethyl 2,5-dichlorobenzoate, a halogenated aromatic ester. Our focus extends beyond simple compliance, offering a framework for understanding the chemical principles that underpin these essential safety procedures.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, a thorough understanding of the hazards associated with this compound is paramount. This compound is classified as a skin, eye, and respiratory irritant. Therefore, adherence to strict safety protocols is non-negotiable.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and vapors that can cause serious eye irritation. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact, which can lead to irritation. |
| Body Protection | A lab coat or chemical-resistant apron. | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood. | Minimizes the inhalation of vapors, which can cause respiratory tract irritation. |
Core Disposal Directive: Incineration as the Primary Method
The presence of chlorine in the molecular structure of this compound classifies it as a halogenated organic compound. The established and most environmentally sound method for the disposal of such compounds is high-temperature incineration.[1][2] This process ensures the complete destruction of the molecule, converting it into less harmful substances like carbon dioxide, water, and hydrogen chloride, which can be scrubbed from the exhaust gases.[2]
Landfill disposal of halogenated organic compounds is heavily restricted and often prohibited due to their potential to leach into the soil and groundwater, posing a significant environmental risk.[3]
Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for the collection and disposal of this compound waste in a laboratory setting.
-
Waste Segregation:
-
Rationale: Proper segregation is crucial to prevent dangerous chemical reactions and to ensure that the waste is handled by the appropriate disposal facility.
-
Procedure: Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[4] Never mix halogenated compounds with non-halogenated organic waste, as this will necessitate the more expensive and stringent disposal protocol for the entire mixture.[5]
-
-
Container Selection and Labeling:
-
Rationale: The container must be compatible with the chemical to prevent degradation and leaks. Clear labeling is a regulatory requirement and essential for the safety of all personnel.
-
Procedure:
-
Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle with a secure, tight-fitting cap.
-
The label must clearly state "Hazardous Waste" and "Halogenated Organic Waste."
-
List all constituents of the waste, including "this compound" and any solvents used. Avoid chemical formulas or abbreviations.[6]
-
-
-
Accumulation of Waste:
-
Rationale: Safe storage of waste within the laboratory is critical to prevent accidents and exposure.
-
Procedure:
-
Keep the waste container closed at all times, except when adding waste.
-
Store the container in a designated satellite accumulation area, which should be at or near the point of generation.
-
Ensure secondary containment is in place to capture any potential leaks.
-
-
-
Arranging for Disposal:
-
Rationale: Hazardous waste must be disposed of through a licensed and approved waste management vendor.
-
Procedure: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the full waste container. They will ensure the waste is transported to a permitted treatment, storage, and disposal facility (TSDF).
-
Spill and Decontamination Procedures
In the event of a spill, immediate and appropriate action is required to mitigate risks.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your supervisor and EHS.
-
Control the Spill: For small, manageable spills, wear the appropriate PPE and contain the spill using a chemical spill kit with absorbent materials.
-
Neutralize and Clean:
-
Cover the spill with an absorbent material like vermiculite or sand.
-
Once absorbed, carefully scoop the material into a designated hazardous waste container.
-
-
Decontaminate the Area:
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone, ethanol), collecting the wipe as hazardous waste.
-
Wash the area with soap and water.
-
In-Lab Treatment: A Note on Hydrolysis
While not a standard disposal method, the chemical properties of esters allow for hydrolysis as a potential in-lab treatment to break down the molecule. Alkaline hydrolysis of ethyl benzoate to sodium benzoate and ethanol is a known procedure.[7][8][9][10] A similar reaction could potentially be applied to this compound.
This is an advanced procedure that should only be attempted by experienced chemists with a thorough understanding of the reaction and its potential hazards. It is not a substitute for proper hazardous waste disposal and should be conducted with the approval and guidance of your institution's EHS department. The resulting products would still need to be evaluated for their hazards and disposed of as chemical waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, upholding the principles of scientific integrity and workplace safety.
References
- 1. Chlorinated/Fluorinated Hydrocarbon Thermal Oxidizer Systems | John Zink [johnzink.com]
- 2. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
- 3. ilga.gov [ilga.gov]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 6. my.alfred.edu [my.alfred.edu]
- 7. sserc.org.uk [sserc.org.uk]
- 8. SSERC | Hydrolysis of ethyl benzoate [sserc.org.uk]
- 9. youtube.com [youtube.com]
- 10. chemguide.co.uk [chemguide.co.uk]
A Comprehensive Guide to the Safe Handling of Ethyl 2,5-Dichlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
As a senior application scientist, my priority is to empower you with the knowledge and tools necessary to conduct your research safely and effectively. This guide provides in-depth, practical information for the safe handling, storage, and disposal of Ethyl 2,5-dichlorobenzoate. Moving beyond a simple checklist, we will delve into the rationale behind these procedures, ensuring a deep understanding that fosters a robust safety culture in your laboratory.
This compound is a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. However, like many halogenated aromatic compounds, it requires careful and informed handling to mitigate potential risks. This guide is structured to provide immediate, essential safety information and detailed operational plans.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before handling any chemical, a thorough understanding of its potential hazards is paramount. This compound, as a dichlorinated aromatic ester, presents several risks that dictate our safety protocols.
Primary Hazards:
-
Skin and Eye Irritation: Direct contact can cause significant irritation.
-
Respiratory Tract Irritation: Inhalation of vapors or aerosols may lead to irritation of the respiratory system.
-
Toxicity: While specific toxicity data for this exact compound is limited, halogenated aromatic compounds as a class can have significant toxicological effects, including potential long-term health implications with repeated exposure.[1]
Chemical Reactivity:
-
Hydrolysis: Like other esters, this compound can undergo hydrolysis when exposed to strong acids or bases, breaking down into 2,5-dichlorobenzoic acid and ethanol.[2][3][4] This reaction can be accelerated by heat.
-
Thermal Decomposition: At elevated temperatures, chlorinated aromatic esters can decompose, potentially releasing toxic and corrosive gases such as hydrogen chloride, carbon monoxide, and carbon dioxide.[5][6][7]
-
Incompatible Materials: Contact with strong oxidizing agents should be avoided as it may lead to vigorous, exothermic reactions.[8][9]
A foundational aspect of laboratory safety is a comprehensive risk assessment. Before working with this compound, consider the scale of your work, the potential for aerosol generation, and the proximity of incompatible materials.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is non-negotiable. The following recommendations are based on the known hazards of this compound and related compounds.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene gloves. Double-gloving is recommended for extended handling. | Provides a barrier against skin contact. Nitrile and neoprene offer good resistance to a range of organic chemicals. Always consult the glove manufacturer's specific chemical resistance chart for breakthrough times. |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. | Protects against accidental splashes that can cause serious eye irritation. |
| Body Protection | A buttoned, long-sleeved laboratory coat. | Prevents contamination of personal clothing and minimizes skin exposure. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. | Minimizes the inhalation of vapors. If there is a risk of generating aerosols or working outside a fume hood, a respirator may be necessary based on your risk assessment. |
A Note on Glove Selection: While nitrile gloves are a common and generally effective choice for incidental contact, it is crucial to understand that not all gloves are created equal. The thickness of the glove and the specific formulation can significantly impact its resistance to chemicals. For prolonged or immersive contact, consult manufacturer-specific permeation data. If this is not available, consider using a more robust glove material like Viton® or Barrier®. Always inspect gloves for any signs of degradation or punctures before use.
Operational Plan: From Receipt to Storage
A systematic approach to handling this compound will significantly reduce the risk of exposure or accidents.
Receiving and Unpacking:
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Don appropriate PPE (gloves and eye protection) before opening the outer packaging.
-
Verify that the container is clearly labeled with the chemical name, concentration, and appropriate hazard warnings.
Safe Handling and Use:
-
Work Area: All handling of this compound should be conducted in a well-ventilated area, with a chemical fume hood being the preferred location.
-
Dispensing: When transferring or dispensing the chemical, do so carefully to avoid splashing. Use a funnel or other appropriate transfer device.
-
Heating: If heating is required, use a controlled heating source such as a heating mantle or a water bath. Avoid open flames. Monitor the temperature closely to prevent thermal decomposition.
-
Avoid Incompatibilities: Keep the chemical away from strong acids, strong bases, and oxidizing agents.[8][9]
Storage:
-
Container: Store in the original, tightly sealed container. Ensure the container is in good condition.
-
Location: Store in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.
-
Segregation: Store separately from incompatible materials. A dedicated cabinet for halogenated compounds is recommended.
-
Inventory Management: Maintain an accurate inventory of the chemical, including the date of receipt and the amount used.
Emergency Procedures: A Plan for the Unexpected
Even with the best precautions, accidents can happen. A clear and practiced emergency plan is essential.
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, administer artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
In Case of a Spill: The appropriate response to a spill depends on its size and location.
Spill Response Workflow for this compound
Disposal Plan: Responsible Stewardship
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. As a halogenated organic compound, this compound waste must be treated as hazardous.
Waste Collection:
-
Segregation: Do not mix this compound waste with non-halogenated organic waste. This is crucial for proper disposal and can also impact disposal costs.
-
Container: Use a designated, leak-proof, and clearly labeled waste container. The container must be compatible with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream with their approximate concentrations.
-
Storage of Waste: Keep the waste container tightly closed when not in use and store it in a designated satellite accumulation area.
Disposal Procedure:
-
Consult Local Regulations: All hazardous waste disposal must be in accordance with local, state, and federal regulations.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.
By adhering to these detailed procedures, you are not only ensuring your personal safety but also contributing to a safer research environment for your colleagues and protecting the broader community.
References
- 1. researchgate.net [researchgate.net]
- 2. US3703546A - Preparation of 3-amino-2,5-dichlorobenzoic acid - Google Patents [patents.google.com]
- 3. sserc.org.uk [sserc.org.uk]
- 4. SSERC | Hydrolysis of ethyl benzoate [sserc.org.uk]
- 5. mdpi.com [mdpi.com]
- 6. Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. cdn.chemservice.com [cdn.chemservice.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
